Product packaging for Etonogestrel(Cat. No.:CAS No. 54048-10-1)

Etonogestrel

Numéro de catalogue: B1671717
Numéro CAS: 54048-10-1
Poids moléculaire: 324.5 g/mol
Clé InChI: GCKFUYQCUCGESZ-BPIQYHPVSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Etonogestrel (CAS 54048-10-1) is a synthetic progestin and the biologically active metabolite of desogestrel . As a 19-nortestosterone derivative, it acts as a highly selective agonist of the progesterone receptor . Its primary research value lies in studying hormonal contraception mechanisms, including the inhibition of luteinizing hormone (LH) release to prevent ovulation, increased viscosity of cervical mucus to hinder sperm penetration, and endometrial alterations to prevent egg implantation . This compound is characterized by its high bioavailability when administered subdermally and extensive hepatic metabolism primarily via the CYP3A4 isoenzyme, making it a critical compound for drug interaction and pharmacokinetic studies . This product is supplied for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic applications, including human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H28O2 B1671717 Etonogestrel CAS No. 54048-10-1

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(8S,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-11-methylidene-2,6,7,8,9,10,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28O2/c1-4-21-13-14(3)20-17-9-7-16(23)12-15(17)6-8-18(20)19(21)10-11-22(21,24)5-2/h2,12,17-20,24H,3-4,6-11,13H2,1H3/t17-,18-,19-,20+,21-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCKFUYQCUCGESZ-BPIQYHPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CC(=C)C3C(C1CCC2(C#C)O)CCC4=CC(=O)CCC34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@]12CC(=C)[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=CC(=O)CC[C@H]34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9046782
Record name Etonogestrel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9046782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Etonogestrel
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014439
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

473.1ºC at 760 mmHg
Record name Etonogestrel
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00294
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Solubility

Insoluble, 7.37e-03 g/L
Record name Etonogestrel
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00294
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Etonogestrel
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014439
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

54048-10-1
Record name Etonogestrel
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54048-10-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Etonogestrel [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054048101
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Etonogestrel
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00294
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Etonogestrel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9046782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (17α)-13-ethyl-17-hydroxy-11-methylene-18,19-dinorpregn-4-en-20-yn-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.053.561
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETONOGESTREL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/304GTH6RNH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Etonogestrel
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014439
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

196-200ºC
Record name Etonogestrel
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00294
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Foundational & Exploratory

Etonogestrel's Core Mechanism in Ovulation Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etonogestrel, the active metabolite of desogestrel, is a potent progestin that forms the basis of several long-acting reversible contraceptives. Its primary mechanism of action in preventing pregnancy is the consistent and profound inhibition of ovulation. This is achieved through a multi-level suppression of the hypothalamic-pituitary-ovarian (HPO) axis, leading to the prevention of the mid-cycle luteinizing hormone (LH) surge, which is the direct trigger for follicular rupture. This technical guide provides an in-depth exploration of the molecular and physiological pathways through which this compound exerts its anovulatory effects. It summarizes key quantitative data from clinical studies, details relevant experimental protocols for assessing its action, and presents visual diagrams of the involved signaling pathways and experimental workflows.

Introduction

This compound is a synthetic progestogen with a high binding affinity for the progesterone receptor[1]. This interaction is the cornerstone of its contraceptive efficacy. Unlike some other progestin-only contraceptives, this compound consistently inhibits ovulation in almost all cycles of use, making it a highly effective method of birth control[2]. Understanding the precise mechanisms by which it disrupts the finely tuned hormonal cascade of the menstrual cycle is crucial for the development of new contraceptive agents and for optimizing the clinical application of existing ones.

The Hypothalamic-Pituitary-Ovarian (HPO) Axis: The Primary Target

The primary contraceptive effect of this compound is achieved by suppressing the hypothalamic-pituitary-ovarian (HPO) axis[1]. By acting as a potent progestin, this compound provides strong negative feedback at the level of the hypothalamus and the pituitary gland.

Suppression of Gonadotropin-Releasing Hormone (GnRH)

This compound's progestogenic activity is thought to reduce the pulsatile release of Gonadotropin-Releasing Hormone (GnRH) from the hypothalamus. While direct measurement of GnRH pulses in humans is not feasible in routine clinical studies, the pulsatility of LH is a well-established surrogate marker[3]. Progestins, in general, are known to decrease the frequency of GnRH pulses[3]. This reduction in GnRH pulse frequency is a critical upstream event that leads to the subsequent suppression of gonadotropin secretion from the pituitary.

Hypothalamus Hypothalamus Pituitary Pituitary Hypothalamus->Pituitary GnRH Ovary Ovary Pituitary->Ovary LH & FSH This compound This compound This compound->Hypothalamus Negative Feedback This compound->Pituitary Negative Feedback

Figure 1: this compound's negative feedback on the HPO axis.

Inhibition of Gonadotropin Secretion: LH and FSH

The reduced GnRH stimulation from the hypothalamus leads to a profound suppression of gonadotropin secretion from the anterior pituitary gland, particularly affecting Luteinizing Hormone (LH) and, to a lesser extent, Follicle-Stimulating Hormone (FSH).

Luteinizing Hormone (LH): The most critical effect of this compound is the abolition of the mid-cycle LH surge[4]. This surge is the direct trigger for the final maturation of the dominant follicle and subsequent ovulation. By preventing the LH peak, this compound effectively blocks follicular rupture and the release of an oocyte. While basal LH levels are also suppressed, the elimination of the surge is the key anovulatory mechanism.

Follicle-Stimulating Hormone (FSH): this compound also suppresses FSH secretion, though generally to a lesser degree than LH[5]. This suppression can interfere with the initial recruitment and development of ovarian follicles. However, some follicular development is often still observed in women using this compound-containing contraceptives, suggesting that FSH is not completely inhibited[4].

Ovarian Effects: Follicular Development and Steroidogenesis

Despite the suppression of gonadotropins, some ovarian follicular activity is commonly observed in users of this compound implants.

Follicular Growth

Transvaginal ultrasound studies have shown that follicular growth can still occur, with some follicles reaching pre-ovulatory sizes[6]. However, in the absence of an LH surge, these follicles typically do not rupture and instead may become atretic or form follicular cysts.

Estradiol Production

The continued, albeit suppressed, follicular activity results in the production of estradiol. Serum estradiol levels in this compound users are generally maintained in the range of the early to mid-follicular phase, which is sufficient to prevent symptoms of estrogen deficiency, such as bone loss[4].

Secondary Contraceptive Mechanisms

In addition to the primary mechanism of ovulation inhibition, this compound contributes to its high contraceptive efficacy through secondary effects on the cervical mucus and endometrium.

Changes in Cervical Mucus

This compound induces the production of thick, viscous, and scanty cervical mucus[1]. This altered mucus creates a hostile environment for sperm, impairing their motility and ability to penetrate the cervical canal to reach the upper reproductive tract[7].

Endometrial Effects

This compound also affects the endometrium, leading to an atrophic or inactive state. This makes the uterine lining unreceptive to the implantation of a blastocyst, should fertilization occur in the rare event of breakthrough ovulation[1].

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the effects of this compound.

ParameterMethodResultReference
Ovulation Inhibition Serum ProgesteroneOvulation was inhibited in 100% of treatment cycles.[2]
LH Surge RadioimmunoassayComplete suppression of the mid-cycle LH peak.[4]
Follicular Rupture Transvaginal UltrasoundNo follicular rupture observed in the majority of cycles.[6]
Cervical Mucus Score (Insler) Microscopic ExaminationSignificant reduction in mucus score, indicating poor quality for sperm penetration.[7]
HormoneBaseline Level (mIU/mL)Level with this compound (mIU/mL)Percentage ChangeReference
LH (basal) 5-10<5Variable[5]
FSH (basal) 5-20Slightly reducedVariable[5]
Estradiol (pg/mL) 25-350 (variable in cycle)20-80 (early follicular phase levels)N/A[4]

Detailed Experimental Protocols

This section provides an overview of the methodologies used in key experiments to elucidate the mechanism of action of this compound.

Assessment of Gonadotropin Pulsatility

Objective: To determine the effect of this compound on the pulsatile secretion of LH and FSH.

Protocol:

  • Subject Selection: Healthy, ovulatory women with regular menstrual cycles.

  • Baseline Assessment: Frequent blood sampling (e.g., every 10 minutes for 8-12 hours) during the early follicular phase to establish baseline LH and FSH pulse frequency and amplitude.

  • Treatment: Administration of this compound (e.g., via an implant).

  • Post-Treatment Assessment: Repeat frequent blood sampling at specified intervals after initiation of treatment to assess changes in LH and FSH pulsatility.

  • Hormone Analysis: Serum LH and FSH concentrations are measured using a sensitive and specific immunoradiometric assay (IRMA) or a chemiluminescent immunoassay.

  • Pulse Analysis: The data are analyzed using a pulse detection algorithm (e.g., Cluster or Detect) to determine pulse frequency and amplitude.

Subject\nSelection Subject Selection Baseline\nSampling Baseline Sampling Subject\nSelection->Baseline\nSampling This compound\nAdministration This compound Administration Baseline\nSampling->this compound\nAdministration Post-Treatment\nSampling Post-Treatment Sampling This compound\nAdministration->Post-Treatment\nSampling Hormone\nAnalysis (IRMA) Hormone Analysis (IRMA) Post-Treatment\nSampling->Hormone\nAnalysis (IRMA) Pulse\nAnalysis Pulse Analysis Hormone\nAnalysis (IRMA)->Pulse\nAnalysis

Figure 2: Workflow for assessing gonadotropin pulsatility.

Transvaginal Ultrasound for Follicular Tracking

Objective: To monitor ovarian follicular development in women using this compound.

Protocol:

  • Equipment: A high-frequency (5-9 MHz) transvaginal ultrasound transducer.

  • Procedure:

    • The patient is placed in the lithotomy position with an empty bladder.

    • The transducer, covered with a sterile sheath and lubricating gel, is inserted into the vagina.

    • Systematic scanning of both ovaries is performed in both sagittal and coronal planes.

  • Measurements:

    • The number of antral follicles is counted.

    • The diameter of any developing follicles is measured in two or three orthogonal planes, and the mean diameter is calculated.

    • Endometrial thickness and pattern are also assessed.

  • Timing: Scans are typically performed at regular intervals (e.g., every 2-3 days) starting from the early follicular phase of a baseline cycle and then throughout the treatment period[6].

Patient\nPreparation Patient Preparation Transducer\nInsertion Transducer Insertion Patient\nPreparation->Transducer\nInsertion Ovarian\nScanning Ovarian Scanning Transducer\nInsertion->Ovarian\nScanning Follicle\nMeasurement Follicle Measurement Ovarian\nScanning->Follicle\nMeasurement Endometrial\nAssessment Endometrial Assessment Follicle\nMeasurement->Endometrial\nAssessment Mucus\nCollection Mucus Collection Semen\nCollection Semen Collection Capillary Tube\nFilling Capillary Tube Filling Mucus\nCollection->Capillary Tube\nFilling Semen\nReservoir Semen Reservoir Semen\nCollection->Semen\nReservoir Incubation Incubation Capillary Tube\nFilling->Incubation Semen\nReservoir->Incubation Microscopic\nAnalysis Microscopic Analysis Incubation->Microscopic\nAnalysis

References

An In-Depth Technical Guide to the Pharmacodynamics and Receptor Binding Affinity of Etonogestrel

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etonogestrel, the biologically active metabolite of desogestrel, is a potent synthetic progestin widely utilized in long-acting reversible contraceptives. Its primary mechanism of action lies in the suppression of ovulation through its high affinity for the progesterone receptor (PR), leading to the inhibition of the hypothalamic-pituitary-ovarian (HPO) axis. This technical guide provides a comprehensive overview of the pharmacodynamics of this compound, with a detailed focus on its receptor binding profile. Quantitative binding affinity data for progesterone, androgen, and glucocorticoid receptors are presented, alongside a detailed experimental protocol for a competitive binding assay. Furthermore, the signaling pathways involved in its contraceptive effect are elucidated and visualized. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in the development and study of steroid hormones.

Introduction

This compound (3-keto-desogestrel) is a third-generation progestin that forms the active component in contraceptive implants and vaginal rings.[1][2] Its contraceptive efficacy is primarily attributed to the inhibition of ovulation.[3][4] This is achieved through its potent interaction with progesterone receptors in the hypothalamus and pituitary gland, disrupting the normal pulsatile release of gonadotropin-releasing hormone (GnRH) and luteinizing hormone (LH).[2][5] Understanding the specific pharmacodynamics and receptor binding characteristics of this compound is crucial for the development of new contraceptive methods and for elucidating the broader physiological effects of synthetic progestins.

Receptor Binding Affinity of this compound

The biological activity of this compound is defined by its binding affinity to various steroid hormone receptors. It exhibits a high and specific affinity for the progesterone receptor, which is central to its progestational and contraceptive effects. Additionally, this compound displays some affinity for the androgen and glucocorticoid receptors, which may contribute to its side-effect profile. Notably, it has no significant affinity for the estrogen receptor.[4]

Quantitative Binding Affinity Data

The following tables summarize the relative binding affinities (RBAs) of this compound and other progestins for the progesterone, androgen, and glucocorticoid receptors. The data is derived from competitive binding assays using intact human breast cancer cells (MCF-7) and represents the affinity relative to a reference compound (Org 2058 for PR, dihydrotestosterone for AR, and dexamethasone for GR).

Table 1: Relative Binding Affinity of this compound for the Progesterone Receptor (PR) in Intact MCF-7 Cells at 37°C

CompoundRelative Binding Affinity (%) (Org 2058 = 100%)
This compound (3-keto-desogestrel) 200
Levonorgestrel100
Medroxyprogesterone acetate (MPA)60
Norethisterone45
Progesterone40
Cyproterone acetate40

Data sourced from Kloosterboer et al. (1988).

Table 2: Relative Binding Affinity of this compound for the Androgen Receptor (AR) in Intact MCF-7 Cells at 37°C

CompoundRelative Binding Affinity (%) (Dihydrotestosterone = 100%)
Levonorgestrel100
This compound (3-keto-desogestrel) 50
Norethisterone50
Medroxyprogesterone acetate (MPA)50
Progestagens with anti-androgenic activity< 15

Data sourced from Kloosterboer et al. (1988).

Table 3: Relative Binding Affinity of this compound for the Glucocorticoid Receptor (GR)

CompoundRelative Binding Affinity (%) (Dexamethasone = 100%)
This compound ~14
Levonorgestrel~1

Data reflects that this compound binds to the glucocorticoid receptor with about 14% of the affinity of dexamethasone.

Pharmacodynamic Mechanism of Action

This compound's primary pharmacodynamic effect is the inhibition of ovulation. This is achieved through a negative feedback mechanism on the hypothalamic-pituitary-ovarian (HPO) axis.

Signaling Pathway of Ovulation Inhibition

This compound, acting as a potent progesterone receptor agonist, suppresses the pulsatile secretion of Gonadotropin-Releasing Hormone (GnRH) from the hypothalamus. This, in turn, blunts the mid-cycle surge of Luteinizing Hormone (LH) from the pituitary gland, which is essential for ovulation.[1][6] Recent research suggests that the effects of sex steroids on GnRH neurons are mediated by the Kiss1/GPR54 (also known as KISS1R) system in the hypothalamus. Progestins are thought to modulate the activity of kisspeptin-producing neurons, which are key regulators of GnRH release. By inhibiting kisspeptin signaling, this compound effectively reduces the frequency and amplitude of GnRH pulses, leading to an anovulatory state.

Caption: this compound's signaling pathway for ovulation inhibition.

Peripheral Actions

In addition to its central effects on the HPO axis, this compound also exerts peripheral actions that contribute to its contraceptive efficacy. It increases the viscosity of the cervical mucus, creating a barrier that hinders sperm penetration.[1] Furthermore, this compound can induce changes in the endometrium that may make it less receptive to implantation.[1]

Experimental Protocols: Competitive Radioligand Binding Assay

The following protocol is a representative method for determining the relative binding affinity of this compound for the progesterone and androgen receptors in intact MCF-7 cells, as described in the literature.

Objective

To determine the relative binding affinity (RBA) of this compound for the progesterone receptor (PR) and androgen receptor (AR) in comparison to known ligands.

Materials
  • Cell Line: MCF-7 human breast cancer cells (known to express PR and AR).[7]

  • Radioligands:

    • For PR assay: [³H]-Org 2058 (a synthetic progestin).

    • For AR assay: [³H]-dihydrotestosterone (DHT).

  • Unlabeled Competitors: this compound, Org 2058 (for PR), dihydrotestosterone (for AR), and other progestins for comparison.

  • Cell Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with fetal bovine serum (FBS), L-glutamine, and antibiotics.

  • Buffers: Phosphate-buffered saline (PBS), Tris-HCl buffer.

  • Scintillation fluid.

  • Multi-well cell culture plates.

  • Liquid scintillation counter.

Experimental Workflow

Experimental_Workflow Cell_Culture 1. Cell Culture: Grow MCF-7 cells to confluence in multi-well plates. Incubation 2. Incubation: Incubate cells with a fixed concentration of radioligand ([³H]-Org 2058 or [³H]-DHT) and varying concentrations of unlabeled competitor (this compound, etc.). Cell_Culture->Incubation Washing 3. Washing: Wash cells with ice-cold PBS to remove unbound ligand. Incubation->Washing Lysis 4. Cell Lysis: Lyse the cells to release the bound radioligand. Washing->Lysis Scintillation 5. Scintillation Counting: Add scintillation fluid to the cell lysate and measure radioactivity. Lysis->Scintillation Data_Analysis 6. Data Analysis: Plot the percentage of bound radioligand against the log concentration of the competitor to determine the IC50. Calculate the Relative Binding Affinity (RBA). Scintillation->Data_Analysis

References

Etonogestrel: A Comprehensive Pharmacokinetic and Bioavailability Profile

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a detailed overview of the pharmacokinetic profile and bioavailability of etonogestrel, the active metabolite of desogestrel. This compound is a potent progestin widely used in various contraceptive formulations, including subdermal implants, vaginal rings, and oral contraceptives. Understanding its absorption, distribution, metabolism, and excretion (ADME) characteristics is crucial for optimizing drug delivery, ensuring therapeutic efficacy, and minimizing potential adverse effects.

Executive Summary

This compound exhibits high bioavailability, particularly when administered via non-oral routes such as subdermal implants and vaginal rings, effectively bypassing first-pass metabolism. Its pharmacokinetic profile is characterized by rapid absorption, extensive protein binding, and a moderate elimination half-life. Metabolism is primarily mediated by the cytochrome P450 3A4 (CYP3A4) isoenzyme, making it susceptible to drug-drug interactions. This guide synthesizes key quantitative data, details the experimental protocols used to derive these findings, and provides visual representations of metabolic pathways and experimental workflows to facilitate a deeper understanding for researchers and drug development professionals.

Pharmacokinetic Profile

The pharmacokinetic properties of this compound vary depending on the route of administration. The following sections and tables summarize the key parameters for the most common formulations.

Subdermal Implants (e.g., Implanon®, Nexplanon®)

Subdermal implants are designed for long-term, continuous release of this compound.

Table 1: Pharmacokinetic Parameters of this compound Subdermal Implants

ParameterValueReference
Bioavailability Approximately 100%[1][2][3]
Time to Peak Concentration (Tmax) Peak of 813 pg/mL at 4 days; Mean max of 1200 (± 604) pg/mL within the first 2 weeks[3][4][5][6][7]
Maximum Concentration (Cmax) 813 - 1200 pg/mL[3][4][5][6][7]
Protein Binding ~98% (66% to albumin, 32% to SHBG)[2][8][9]
Apparent Volume of Distribution (Vd) ~201 L[8][9][10]
Metabolism Primarily hepatic via CYP3A4[2][8][9][11]
Elimination Half-life (t1/2) ~25 hours[1][2][8]
Clearance (CL) ~7.5 L/h[1][8][10]
Excretion Primarily renal[2][8][10]

The release rate from the implant is not constant, starting at approximately 60-70 mcg/day in the initial weeks and gradually decreasing over the 3-year lifespan of the implant to about 25-30 mcg/day.[2] Despite this, serum concentrations remain sufficient to prevent ovulation.[4][5][6][7]

Vaginal Ring (e.g., NuvaRing®)

The vaginal ring provides a continuous, low-dose release of this compound and ethinylestradiol.

Table 2: Pharmacokinetic Parameters of this compound from a Vaginal Ring

ParameterValueReference
Bioavailability Approximately 100%[12]
Time to Peak Concentration (Tmax) ~1 week[13][14][15]
Protein Binding ~98% (66% to albumin, 32% to SHBG)[9][12]
Metabolism Primarily hepatic via CYP3A4[9]
Elimination Half-life (t1/2) ~29 hours[9]
Excretion Primarily renal[8][10]

Systemic exposure to this compound from the vaginal ring is comparable to that of combined oral contraceptives, but with significantly lower peak concentrations.[13][14][15]

Oral Administration (as Desogestrel)

Desogestrel is a prodrug that is rapidly and completely converted to its active metabolite, this compound, after oral administration.

Table 3: Pharmacokinetic Parameters of this compound after Oral Administration of Desogestrel

ParameterValueReference
Bioavailability 79% - 82%[16]
Metabolism Extensive first-pass metabolism[8][10]
Elimination Half-life (t1/2) ~30 hours[16]

Oral administration results in lower bioavailability compared to parenteral routes due to first-pass metabolism in the gut wall and liver.[8][10]

Experimental Protocols

The pharmacokinetic data presented in this guide are derived from various clinical studies. The following sections outline the typical methodologies employed in these investigations.

Bioavailability and Pharmacokinetic Studies

Objective: To determine the rate and extent of absorption of this compound from a specific formulation.

Study Design:

  • Absolute Bioavailability: A randomized, open-label, crossover study design is often used.[1][16] A single dose of the this compound-containing formulation is administered, and in a separate period, an intravenous (IV) bolus of this compound is given to the same subjects.[1][16] The IV dose serves as the 100% bioavailable reference.

  • Relative Bioavailability/Bioequivalence: A randomized, crossover design is used to compare two different formulations (e.g., a new generic versus a branded product).[13][14][16]

Subject Population: Healthy female volunteers of reproductive age are typically enrolled.[1][13][14][16]

Procedures:

  • Drug Administration: The investigational product is administered according to the study design (e.g., insertion of an implant or vaginal ring, oral ingestion of a tablet).[1][13][14][16]

  • Blood Sampling: Serial blood samples are collected at predefined time points before and after drug administration.[1][11] For long-acting formulations, sampling may continue for weeks or months.[11]

  • Plasma/Serum Separation: Blood samples are centrifuged to separate plasma or serum, which is then stored frozen until analysis.[11][17]

Analytical Methods for this compound Quantification

Objective: To accurately measure the concentration of this compound in biological matrices (plasma or serum).

Methodology:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the current gold standard for the quantification of small molecules like this compound in biological fluids due to its high sensitivity and specificity.[11][17][18][19][20][21]

    • Sample Preparation: this compound and an internal standard (often a deuterated version of the analyte) are extracted from the plasma/serum using techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[17][18][19][21]

    • Chromatographic Separation: The extracted sample is injected into a liquid chromatograph, where this compound is separated from other components on a C18 or similar column.[17][19][20]

    • Mass Spectrometric Detection: The separated analyte is ionized (e.g., using electrospray ionization) and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.[17][19][21] This allows for highly selective and sensitive quantification.

  • Radioimmunoassay (RIA): Older studies have utilized RIA for the quantification of this compound.[16] While sensitive, RIA can be less specific than LC-MS/MS.

Visualizations

The following diagrams illustrate key aspects of this compound's pharmacokinetics and the experimental workflow for its study.

This compound Metabolic Pathway

Etonogestrel_Metabolism This compound This compound Hydroxylated_Metabolites Hydroxylated Metabolites This compound->Hydroxylated_Metabolites CYP3A4 (Phase I Metabolism) Conjugated_Metabolites Sulfate and Glucuronide Conjugates Hydroxylated_Metabolites->Conjugated_Metabolites Sulfation/Glucuronidation (Phase II Metabolism) Excretion Renal Excretion Conjugated_Metabolites->Excretion

Caption: Metabolic pathway of this compound.

Experimental Workflow for a Bioavailability Study

Bioavailability_Workflow cluster_clinical Clinical Phase cluster_analytical Analytical Phase cluster_data Data Analysis Phase Subject_Recruitment Subject Recruitment (Healthy Female Volunteers) Drug_Administration Drug Administration (e.g., Implant Insertion) Subject_Recruitment->Drug_Administration Blood_Sampling Serial Blood Sampling Drug_Administration->Blood_Sampling Plasma_Separation Plasma/Serum Separation Blood_Sampling->Plasma_Separation Sample_Extraction Sample Extraction (LLE or SPE) Plasma_Separation->Sample_Extraction LC_MS_MS_Analysis LC-MS/MS Analysis Sample_Extraction->LC_MS_MS_Analysis Concentration_Time_Profile Generate Concentration-Time Profile LC_MS_MS_Analysis->Concentration_Time_Profile PK_Parameter_Calculation Calculate PK Parameters (AUC, Cmax, t1/2) Concentration_Time_Profile->PK_Parameter_Calculation Bioavailability_Determination Determine Bioavailability PK_Parameter_Calculation->Bioavailability_Determination

Caption: Workflow for a typical this compound bioavailability study.

Drug-Drug Interactions

The metabolism of this compound is predominantly mediated by CYP3A4.[2][8][9][11] Consequently, co-administration with drugs that induce or inhibit this enzyme can significantly alter this compound plasma concentrations.

  • CYP3A4 Inducers: Drugs such as rifampin, carbamazepine, phenytoin, and St. John's Wort can increase the metabolism of this compound, leading to lower plasma concentrations and potentially reduced contraceptive efficacy.[2][22]

  • CYP3A4 Inhibitors: Strong inhibitors like ketoconazole, itraconazole, and clarithromycin can decrease the metabolism of this compound, resulting in higher plasma concentrations and an increased risk of progestin-related side effects.[2][9][22]

Conclusion

This compound exhibits a favorable pharmacokinetic profile for long-acting contraception, with high bioavailability from subdermal and vaginal administration routes. Its predictable pharmacokinetics, coupled with a well-understood metabolic pathway, provides a solid foundation for its clinical use. However, the potential for drug-drug interactions via the CYP3A4 pathway necessitates careful consideration when co-prescribing other medications. This guide provides essential technical information to support further research and development in the field of hormonal contraception.

References

The Synthetic Maze: A Technical Guide to the Chemical Pathways of Etonogestrel

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Etonogestrel, a potent third-generation progestin, is a cornerstone of modern hormonal contraception. Its complex molecular architecture necessitates a sophisticated and multi-step synthetic approach. This in-depth technical guide provides a comprehensive overview of the core chemical synthesis pathways for this compound and its key precursors, offering detailed experimental protocols and quantitative data to aid researchers and professionals in the field of drug development and manufacturing.

Introduction to this compound Synthesis

The synthesis of this compound is intrinsically linked to that of its prodrug, desogestrel. This compound is the biologically active metabolite of desogestrel, differing by the presence of a ketone group at the C3 position instead of a hydroxyl group.[1] Consequently, many synthetic routes are designed to produce both compounds, often sharing common intermediates.[2][3]

The core of most industrial syntheses involves a semi-synthetic approach, starting from a readily available steroid scaffold. A common and efficient strategy commences with 13β-ethyl-11α-hydroxy-gon-4-ene-3,17-dione, a key precursor that already possesses the crucial 13-ethyl group, a hallmark of third-generation progestins.[4] The synthesis then proceeds through a series of key transformations, including selective protection of functional groups, oxidation, olefination to introduce the 11-methylene group, ethynylation at the C17 position, and finally, deprotection to yield this compound.

Key Synthetic Pathways and Intermediates

A prevalent and well-documented pathway for the synthesis of this compound is outlined below. This route emphasizes the strategic use of protecting groups to achieve regioselectivity in the multi-step process.

Pathway Overview

The synthesis can be broadly divided into the following key stages:

  • Selective Protection of the C3 Carbonyl Group: The starting material, 13β-ethyl-11α-hydroxy-gon-4-ene-3,17-dione, contains two ketone groups at positions C3 and C17, and a hydroxyl group at C11. To selectively modify the C11 and C17 positions, the more reactive C3 ketone is first protected, typically as a dithioacetal.

  • Protection of the C17 Carbonyl Group: Subsequently, the C17 ketone is protected, often as a ketal, to prevent its reaction in the subsequent oxidation and olefination steps.

  • Oxidation of the C11 Hydroxyl Group: The hydroxyl group at C11 is oxidized to a ketone, setting the stage for the introduction of the exocyclic methylene group.

  • Olefination at C11: A Wittig reaction or a related olefination method is employed to convert the C11 ketone into the characteristic 11-methylene group.[5][6][7][8]

  • Deprotection of the C17 Carbonyl Group: The protecting group at C17 is removed to regenerate the ketone.

  • Ethynylation at C17: The introduction of the ethynyl group at C17 is a crucial step for progestogenic activity and is typically achieved by reaction with an acetylide anion.[3][9]

  • Deprotection of the C3 Carbonyl Group: Finally, the protecting group at C3 is removed to yield this compound.

This strategic sequence of protection, functional group interconversion, and deprotection ensures the desired transformations occur at the correct positions on the steroid backbone.

Data Presentation: Reaction Yields

The following table summarizes the reported yields for the key steps in a representative synthesis of this compound, compiled from patent literature.

StepReactionStarting MaterialProductReagentsYield (%)Reference
13-Dithioacetalization13β-ethyl-11α-hydroxygon-4-ene-3,17-dione13β-ethyl-11α-hydroxy-3,3-(1,2-ethanediyldithio)gon-4-en-17-one1,2-Ethanedithiol, BF₃·OEt₂~95%[10]
217-Ketalization13β-ethyl-11α-hydroxy-3,3-(1,2-ethanediyldithio)gon-4-en-17-one13β-ethyl-11α-hydroxy-17,17-(1,2-ethanediylbis(oxy))-3,3-(1,2-ethanediyldithio)gon-4-eneEthylene glycol, p-TsOH~90%[4]
311-Oxidation13β-ethyl-11α-hydroxy-17,17-(1,2-ethanediylbis(oxy))-3,3-(1,2-ethanediyldithio)gon-4-ene13β-ethyl-17,17-(1,2-ethanediylbis(oxy))-3,3-(1,2-ethanediyldithio)gon-4-en-11-onePyridinium dichromate (PDC)89%[11]
411-Methylenation (Wittig)13β-ethyl-17,17-(1,2-ethanediylbis(oxy))-3,3-(1,2-ethanediyldithio)gon-4-en-11-one13β-ethyl-11-methylene-17,17-(1,2-ethanediylbis(oxy))-3,3-(1,2-ethanediyldithio)gon-4-eneMethyltriphenylphosphonium bromide, n-BuLiHigh[12]
517-Deprotection13β-ethyl-11-methylene-17,17-(1,2-ethanediylbis(oxy))-3,3-(1,2-ethanediyldithio)gon-4-ene13β-ethyl-11-methylene-3,3-(1,2-ethanediyldithio)gon-4-en-17-oneHClHigh[12]
617-Ethynylation13β-ethyl-11-methylene-3,3-(1,2-ethanediyldithio)gon-4-en-17-one13β-ethyl-17α-ethynyl-17β-hydroxy-11-methylene-3,3-(1,2-ethanediyldithio)gon-4-eneLithium acetylideHigh[2]
73-Deprotection13β-ethyl-17α-ethynyl-17β-hydroxy-11-methylene-3,3-(1,2-ethanediyldithio)gon-4-eneThis compoundPeriodic acid or Thallium nitrate87%[10]

Experimental Protocols

The following are detailed methodologies for the key experimental steps in the synthesis of this compound, synthesized from procedures described in the patent literature.[4][10][11][12]

Step 1: 3,3-(1,2-Ethanediyldithio) protection of 13β-ethyl-11α-hydroxygon-4-ene-3,17-dione
  • Materials: 13β-ethyl-11α-hydroxygon-4-ene-3,17-dione, 1,2-ethanedithiol, boron trifluoride diethyl etherate (BF₃·OEt₂), methanol.

  • Procedure: To a solution of 13β-ethyl-11α-hydroxygon-4-ene-3,17-dione in methanol, 1,2-ethanedithiol is added. The mixture is cooled, and boron trifluoride diethyl etherate is added dropwise while maintaining the temperature. The reaction is stirred until completion, as monitored by thin-layer chromatography (TLC). The product is then isolated by precipitation in water, followed by filtration, washing, and drying.

Step 3: Oxidation of the 11-hydroxyl group
  • Materials: 13β-ethyl-11α-hydroxy-17,17-(1,2-ethanediylbis(oxy))-3,3-(1,2-ethanediyldithio)gon-4-ene, pyridinium dichromate (PDC), dry N,N-dimethylformamide (DMF).

  • Procedure: A solution of the steroid substrate and pyridinium dichromate in dry DMF is agitated at a controlled temperature (e.g., 30 °C) for a specified time (e.g., 2 hours). The reaction mixture is then added to water to precipitate the product. The resulting crystals are filtered, washed with water, and dried under vacuum.

Step 5: Deprotection of the 17-ketal
  • Materials: 13β-ethyl-11-methylene-17,17-(1,2-ethanediylbis(oxy))-3,3-(1,2-ethanediyldithio)gon-4-ene, concentrated hydrochloric acid (HCl), methanol.

  • Procedure: The 17-ketal protected steroid is dissolved in methanol and cooled. Concentrated HCl is added dropwise, and the resulting solution is stirred at reflux for a specified period (e.g., 3 hours), with reaction progress monitored by TLC. After cooling, the reaction is carefully quenched with a saturated sodium bicarbonate solution. The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed, dried, and concentrated.

Step 6: Ethynylation of the 17-keto group
  • Materials: 13β-ethyl-11-methylene-3,3-(1,2-ethanediyldithio)gon-4-en-17-one, trimethylsilylacetylene, n-hexllithium, tetrahydrofuran (THF), hexane.

  • Procedure: To a cooled solution of n-hexllithium in hexane, a solution of trimethylsilylacetylene in a THF/hexane mixture is slowly added. After stirring, a solution of the 17-keto steroid in hexane is added, and the mixture is stirred. The reaction is quenched with an aqueous sodium chloride solution. The organic phase is treated with methanol and aqueous sodium hydroxide to effect desilylation. After acidification and workup, the crude product is purified by crystallization.

Step 7: Deprotection of the 3-dithioacetal
  • Materials: 13β-ethyl-17α-ethynyl-17β-hydroxy-11-methylene-3,3-(1,2-ethanediyldithio)gon-4-ene, periodic acid, methanol, water.

  • Procedure: The 3-dithioacetal protected steroid is dissolved in methanol. An aqueous solution of periodic acid is added, and the mixture is stirred at a controlled temperature. The reaction is monitored by TLC. Upon completion, the product is isolated by quenching with an aqueous sodium bicarbonate solution, followed by filtration, washing, and drying of the crystalline product.

Visualizations of Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the core synthetic pathway to this compound and a key mechanistic step.

Etonogestrel_Synthesis cluster_main This compound Synthesis Pathway Precursor 13β-ethyl-11α-hydroxy- gon-4-ene-3,17-dione Protected3 3-Dithioacetal Protected Intermediate Precursor->Protected3 1. 3-Dithioacetalization Protected3_17 3,17-Diprotected Intermediate Protected3->Protected3_17 2. 17-Ketalization Oxidized11 11-Keto Intermediate Protected3_17->Oxidized11 3. 11-Oxidation Methylenated11 11-Methylene Intermediate Oxidized11->Methylenated11 4. 11-Methylenation Deprotected17 17-Keto Intermediate Methylenated11->Deprotected17 5. 17-Deprotection Ethynylated17 17-Ethynyl Intermediate Deprotected17->Ethynylated17 6. 17-Ethynylation This compound This compound Ethynylated17->this compound 7. 3-Deprotection

Caption: A simplified workflow of the multi-step synthesis of this compound.

Wittig_Reaction cluster_wittig Wittig Reaction for 11-Methylenation Steroid_Ketone Steroid 11-Ketone (R-C(=O)-R') Oxaphosphetane [2+2] Cycloaddition Intermediate Steroid_Ketone->Oxaphosphetane Ylide Phosphonium Ylide (Ph₃P=CH₂) Ylide->Oxaphosphetane Methylene_Steroid 11-Methylene Steroid (R-C(=CH₂)-R') Oxaphosphetane->Methylene_Steroid Phosphine_Oxide Triphenylphosphine Oxide (Ph₃P=O) Oxaphosphetane->Phosphine_Oxide

Caption: The Wittig reaction mechanism for introducing the 11-methylene group.

Conclusion

The chemical synthesis of this compound is a testament to the ingenuity of modern organic chemistry. By employing a strategic sequence of protection, functional group manipulation, and deprotection, chemists can efficiently construct this complex and vital pharmaceutical agent. The pathways and protocols detailed in this guide provide a foundational understanding for researchers and professionals involved in the synthesis and development of steroidal hormones. Further research into more efficient and environmentally benign synthetic routes remains an active area of investigation, promising to refine and improve the production of this important contraceptive drug.

References

Metabolic Fate of Etonogestrel: A Technical Guide to Pathways and Metabolite Identification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etonogestrel, the biologically active metabolite of the progestin desogestrel, is a cornerstone of long-acting reversible contraception. A thorough understanding of its metabolic pathways is critical for comprehending its pharmacokinetic profile, potential drug-drug interactions, and overall safety. This technical guide provides a detailed overview of the metabolic transformation of this compound, the methodologies employed for metabolite identification, and a summary of the current state of knowledge in the field.

Metabolic Pathways of this compound

The metabolism of this compound primarily occurs in the liver and involves both Phase I and Phase II enzymatic reactions. The cytochrome P450 (CYP) enzyme system, specifically the CYP3A4 isoform , is the principal catalyst for the initial oxidative metabolism of this compound[1][2]. The subsequent Phase II reactions involve the conjugation of the parent drug and its Phase I metabolites with endogenous molecules to increase their water solubility and facilitate their excretion.

The main metabolic transformations of this compound can be categorized as follows:

  • Hydroxylation: This is the primary Phase I metabolic reaction, mediated by CYP3A4. It involves the addition of a hydroxyl group (-OH) to the this compound molecule. While the formation of hydroxylated metabolites is known, the precise positions of hydroxylation on the steroid nucleus have not been extensively detailed in publicly available literature.

  • Sulfation: A Phase II conjugation reaction where a sulfonate group (SO3-) is added to this compound or its hydroxylated metabolites.

  • Glucuronidation: Another key Phase II conjugation pathway involving the attachment of glucuronic acid to the parent drug or its Phase I metabolites.

The biological activity of the resulting metabolites is largely unknown[1][2]. The primary route of elimination for this compound and its metabolites is via urine, with a smaller fraction excreted in feces[1][2].

Etonogestrel_Metabolism Figure 1. Metabolic Pathways of this compound This compound This compound PhaseI Phase I Metabolism (Oxidation) This compound->PhaseI CYP3A4 PhaseII Phase II Metabolism (Conjugation) This compound->PhaseII Sulfotransferases, UDP-Glucuronosyltransferases Hydroxylated Hydroxylated Metabolites PhaseI->Hydroxylated Sulfated Sulfate Conjugates PhaseII->Sulfated Glucuronidated Glucuronide Conjugates PhaseII->Glucuronidated Hydroxylated->PhaseII Sulfotransferases, UDP-Glucuronosyltransferases Excretion Urinary and Fecal Excretion Hydroxylated->Excretion Sulfated->Excretion Glucuronidated->Excretion

Caption: Figure 1. Metabolic Pathways of this compound

Identification and Quantification of Metabolites: Experimental Protocols

The identification and quantification of this compound and its metabolites from biological matrices are predominantly achieved using advanced analytical techniques, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation

The initial step involves the extraction of this compound and its metabolites from biological samples such as plasma, serum, or urine. Common techniques include:

  • Liquid-Liquid Extraction (LLE): This method partitions the analytes between two immiscible liquid phases. For this compound, a common approach involves the use of an organic solvent like dichloromethane to extract the drug from the aqueous biological matrix.

  • Solid-Phase Extraction (SPE): This technique utilizes a solid sorbent to retain the analytes of interest while the matrix components are washed away. The retained analytes are then eluted with a suitable solvent.

Analytical Instrumentation and Methods

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is the gold standard for the sensitive and selective quantification of this compound. The following table summarizes typical parameters reported in the literature for the analysis of the parent drug. While specific parameters for metabolites are not widely published, similar methodologies would be employed with adjusted mass transitions.

ParameterTypical Specification
Chromatography System Waters ACQUITY UPLC
Column Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase Gradient of water and acetonitrile with 0.1% formic acid
Flow Rate 0.2-0.5 mL/min
Injection Volume 5-10 µL
Mass Spectrometer Triple quadrupole (e.g., Waters Xevo TQ-S)
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) 325.2
Product Ions (m/z) 269.2, 109.1
Internal Standard Deuterated this compound (e.g., this compound-d7) or structural analog
In Vitro Metabolism Studies

To investigate the metabolic pathways in a controlled environment, in vitro studies using human liver microsomes are commonly performed. These studies help in identifying the enzymes responsible for metabolism and in generating metabolites for further characterization.

General Protocol for In Vitro Metabolism of this compound:

  • Incubation:

    • Prepare an incubation mixture containing human liver microsomes (pooled from multiple donors to account for inter-individual variability), a NADPH-regenerating system (as a cofactor for CYP enzymes), and a buffer solution (e.g., phosphate buffer, pH 7.4).

    • Pre-incubate the mixture at 37°C.

    • Initiate the metabolic reaction by adding this compound (dissolved in a suitable solvent like methanol or DMSO at a low final concentration to minimize solvent effects).

    • Incubate for a defined period (e.g., 0, 15, 30, 60 minutes) at 37°C with gentle shaking.

    • Include control incubations without the NADPH-regenerating system to assess non-CYP mediated metabolism.

  • Reaction Termination and Sample Preparation:

    • Terminate the reaction by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate proteins.

    • Centrifuge the samples to pellet the precipitated proteins.

    • Collect the supernatant containing the parent drug and its metabolites.

    • The supernatant can be evaporated to dryness and reconstituted in a smaller volume of a suitable solvent for LC-MS/MS analysis.

  • Metabolite Identification and Analysis:

    • Analyze the samples using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements of potential metabolites.

    • Metabolite identification is based on the mass shift from the parent drug (e.g., +16 Da for hydroxylation, +80 Da for sulfation, +176 Da for glucuronidation).

    • Further structural elucidation can be achieved through tandem mass spectrometry (MS/MS) to obtain fragmentation patterns of the metabolites.

Experimental_Workflow Figure 2. Experimental Workflow for Metabolite Identification cluster_sample_prep Sample Preparation cluster_analysis Analytical Instrumentation cluster_data_processing Data Processing and Identification Biological_Sample Biological Sample (Plasma, Urine, Microsomal Incubate) Extraction Extraction (LLE or SPE) Biological_Sample->Extraction LC_MSMS LC-MS/MS Analysis Extraction->LC_MSMS Data_Acquisition Data Acquisition LC_MSMS->Data_Acquisition Metabolite_Detection Metabolite Detection (Mass Shift Analysis) Data_Acquisition->Metabolite_Detection Structural_Elucidation Structural Elucidation (MS/MS Fragmentation) Metabolite_Detection->Structural_Elucidation Identified_Metabolites Identified_Metabolites Structural_Elucidation->Identified_Metabolites Identified Metabolites

Caption: Figure 2. Experimental Workflow for Metabolite Identification

Quantitative Data

While quantitative data on the specific metabolites of this compound are scarce in the literature, extensive pharmacokinetic studies have been conducted on the parent compound. The following table summarizes key pharmacokinetic parameters of this compound.

ParameterValueReference
Bioavailability ~100% (subdermal implant)[1]
Protein Binding >98% (66% to albumin, 32% to SHBG)[1]
Volume of Distribution 201 L[1]
Elimination Half-life 25-29 hours[1]
Clearance ~7.5 L/h[2]

Conclusion

The metabolism of this compound is a well-defined process primarily involving CYP3A4-mediated hydroxylation followed by sulfation and glucuronidation. Advanced analytical techniques, particularly UPLC-MS/MS, are essential for the sensitive and specific quantification of this compound in biological matrices. While the major metabolic pathways have been elucidated, a significant opportunity for future research lies in the detailed structural characterization and quantification of the individual metabolites. Such studies would provide a more complete understanding of the disposition of this compound and could have implications for personalized medicine and the assessment of drug-drug interactions. The experimental protocols and workflows outlined in this guide provide a robust framework for researchers and drug development professionals to further investigate the metabolic fate of this important contraceptive agent.

References

The Contraceptive Efficacy of Etonogestrel: An In-depth Analysis of its Modulation of Cervical Mucus Viscosity

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Etonogestrel, a synthetic progestin and the active metabolite of desogestrel, is a cornerstone of long-acting reversible contraception. Its high contraceptive efficacy is attributed to multiple mechanisms of action, a key one being the profound alteration of cervical mucus, rendering it hostile to sperm penetration. This technical guide provides a comprehensive examination of the role of this compound in modulating cervical mucus viscosity. It delves into the molecular mechanisms, details the changes in mucus composition, and outlines the experimental protocols used to quantify these effects. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals engaged in the study of hormonal contraception and reproductive biology.

Introduction: The Cervical Mucus Barrier

Cervical mucus, a complex hydrogel secreted by the endocervical glands, plays a pivotal role in female fertility. Its biophysical and biochemical properties are dynamically regulated by the ovarian hormones estrogen and progesterone throughout the menstrual cycle. During the follicular phase, rising estrogen levels stimulate the production of copious, watery, and acellular mucus with low viscosity, creating a permissive environment for sperm transport. In contrast, during the luteal phase, elevated progesterone levels induce a scant, thick, and highly viscous mucus, forming a formidable barrier to sperm.[1]

Progestin-only contraceptives, including those containing this compound, leverage this physiological mechanism. By mimicking the effects of progesterone, this compound induces the production of a persistently thick and viscous cervical mucus, which is a primary contributor to its contraceptive effect.[2][3][4]

Mechanism of Action: How this compound Thickens Cervical Mucus

This compound exerts its effects by binding with high affinity to progesterone receptors (PRs) located in the epithelial and stromal cells of the cervix.[2][5] This interaction initiates a cascade of genomic and non-genomic signaling events that ultimately alter the quantity and quality of cervical mucus.

Progesterone Receptor Signaling Pathway

The binding of this compound to the progesterone receptor, a nuclear transcription factor, triggers a conformational change in the receptor, leading to its dimerization and translocation into the nucleus. Inside the nucleus, the this compound-PR complex binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in the synthesis and secretion of cervical mucus components.[6]

The progesterone receptor exists in two main isoforms, PR-A and PR-B, which can have different and sometimes opposing effects on gene transcription. The relative expression of these isoforms in cervical cells can influence the specific response to this compound.

This compound Signaling Pathway cluster_extracellular Extracellular Space cluster_cell Cervical Epithelial Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PR Progesterone Receptor (PR) This compound->PR Eto-PR This compound-PR Complex PR->Eto-PR Binding PRE Progesterone Response Element (PRE) Eto-PR->PRE Binding cluster_nucleus cluster_nucleus Eto-PR->cluster_nucleus Gene_Transcription Modulation of Gene Transcription PRE->Gene_Transcription Mucin_mRNA Mucin mRNA (e.g., MUC5AC, MUC5B) Gene_Transcription->Mucin_mRNA Mucin_Protein Mucin Protein Synthesis Mucin_mRNA->Mucin_Protein Translation Mucus_Secretion Increased Mucus Viscosity & Secretion Mucin_Protein->Mucus_Secretion

Figure 1: this compound signaling pathway in cervical epithelial cells.

Impact on Cervical Mucus Composition and Properties

The primary contributors to the viscoelastic properties of cervical mucus are high-molecular-weight glycoproteins called mucins. This compound, through its action on progesterone receptors, alters the expression and secretion of these mucins, leading to a denser, more cross-linked mucus network.

Changes in Mucin Content

Studies on the effects of progestins on cervical mucus have shown significant changes in the expression of several key mucin genes, particularly the gel-forming mucins MUC5AC and MUC5B. While direct quantitative data for this compound is limited, studies on combined oral contraceptives containing other progestins provide valuable insights. For instance, a study on an oral contraceptive containing ethinyl estradiol and drospirenone demonstrated a significant increase in the levels of MUC1, MUC2, and MUC5B.[5]

Table 1: Effect of a Progestin-Containing Oral Contraceptive on Cervical Mucus Mucin Content

MucinMean Change (ng/mL)Standard Deviationp-value
MUC1+15.2110.45< 0.05
MUC2+54.3631.88< 0.01
MUC5AC+8.7512.33> 0.05
MUC5B+22.1415.78< 0.05
Data adapted from a study on an oral contraceptive containing ethinyl estradiol and drospirenone.[5]

This upregulation of gel-forming mucins is a key factor in the increased viscosity and reduced sperm penetrability of cervical mucus under the influence of progestins.

Alterations in Biophysical Properties

Experimental Protocols

The following section details the methodologies for key experiments cited in this guide, providing a framework for researchers investigating the effects of this compound on cervical mucus.

Quantification of Mucin Content by ELISA

This protocol is adapted from a study quantifying mucin levels in cervical mucus.[5]

Objective: To quantify the concentration of specific mucins (MUC1, MUC2, MUC5AC, MUC5B) in cervical mucus samples.

Materials:

  • Cervical mucus samples

  • Phosphate-buffered saline (PBS)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Specific primary antibodies for each mucin

  • Horseradish peroxidase (HRP)-conjugated secondary antibody

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Sample Preparation: Dilute cervical mucus samples in PBS.

  • Coating: Coat 96-well microplates with diluted cervical mucus samples overnight at 4°C.

  • Blocking: Wash the plates with PBS containing 0.05% Tween 20 (PBST) and block with a blocking buffer (e.g., 1% BSA in PBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Add specific primary antibodies against each mucin to the wells and incubate for 2 hours at room temperature.

  • Secondary Antibody Incubation: Wash the plates with PBST and add the HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.

  • Detection: After washing, add the substrate solution and incubate in the dark until color develops.

  • Measurement: Stop the reaction with the stop solution and measure the absorbance at 450 nm using a microplate reader.

  • Quantification: Calculate the concentration of each mucin based on a standard curve generated with known concentrations of purified mucins.

ELISA Protocol Workflow Start Start Sample_Prep Sample Preparation (Dilution) Start->Sample_Prep Coating Coating Plate Sample_Prep->Coating Blocking Blocking Coating->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Substrate Addition & Color Development Secondary_Ab->Detection Measurement Absorbance Measurement Detection->Measurement Quantification Quantification Measurement->Quantification End End Quantification->End

References

Preclinical Toxicology of Etonogestrel: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical toxicology of etonogestrel, the active metabolite of the progestin desogestrel. This compound is a widely used hormonal contraceptive, and a thorough understanding of its preclinical safety profile is essential for researchers, scientists, and professionals involved in drug development. This document summarizes key toxicology studies, presents available quantitative data in a structured format, outlines experimental protocols based on regulatory guidelines, and visualizes relevant biological pathways.

Executive Summary

This compound has been extensively evaluated in a battery of preclinical toxicology studies to support its clinical use. The findings from these studies indicate a favorable safety profile, with the primary observed effects being related to its potent progestational activity. Key findings from the preclinical program include:

  • Acute Toxicity: this compound exhibits a low order of acute toxicity.

  • Repeated-Dose Toxicity: Long-term administration in rats and monkeys at doses significantly exceeding human exposure levels resulted in expected pharmacologic effects on reproductive organs and some changes in hematological and clinical chemistry parameters.

  • Genotoxicity: A comprehensive battery of in vitro and in vivo genotoxicity studies demonstrated no evidence of mutagenic or clastogenic potential.

  • Carcinogenicity: A 24-month carcinogenicity study in rats showed no evidence of a carcinogenic effect.

  • Reproductive and Developmental Toxicity: Studies in rats and rabbits did not reveal any teratogenic potential. Effects on fertility in rats were consistent with the contraceptive mechanism of action and were reversible upon cessation of treatment.

Acute Toxicity

Single-dose toxicity studies have been conducted in both rodents and non-rodents to determine the potential for acute toxic effects of this compound.

Quantitative Data
SpeciesRoute of AdministrationLD50 (mg/kg)Reference
Rat (male and female)Oral> 2000[1]
Mouse (male and female)Oral> 2000[1]
Rat (male and female)Intraperitoneal> 500[1]
Mouse (male and female)Intraperitoneal> 500[1]

Table 1: Single-Dose Acute Toxicity of this compound

Experimental Protocol

The acute toxicity studies were likely conducted in accordance with OECD Guideline 401 (Acute Oral Toxicity) or 420 (Acute Oral Toxicity - Fixed Dose Procedure). A summary of a likely protocol is as follows:

  • Test System: Young adult, healthy, non-pregnant female and male rats and mice.

  • Administration: A single dose of this compound was administered by oral gavage or intraperitoneal injection.

  • Dose Levels: A limit test was likely performed at a dose of 2000 mg/kg for the oral route and 500 mg/kg for the intraperitoneal route.

  • Observation Period: Animals were observed for clinical signs of toxicity and mortality for up to 14 days post-dosing.

  • Endpoints: The primary endpoint was mortality. Clinical signs, body weight changes, and gross necropsy findings were also recorded.

Repeated-Dose Toxicity

Repeated-dose toxicity studies were performed to characterize the toxicological profile of this compound following prolonged administration.

Quantitative Data

Rat (52-week study):

ParameterObservationDose Level
Red Blood Cell (RBC) count, Hemoglobin (Hb), Packed Cell Volume (PCV)Increased at 26 weeks in both sexes and at 52 weeks in malesNot specified
Neutrophil countIncreased at all time intervalsIntermediate and high dose groups
Lymphocyte countDecreased at all time intervalsIntermediate and high dose groups

Table 2: Hematological Findings in a 52-Week Rat Toxicity Study with this compound[1]

Monkey (13-week study with vaginal rings):

ParameterObservationDose Level
White Blood Cell (WBC) countDecreasedNot specified
Alkaline Phosphatase (Alk. Phosphatase)DecreasedNot specified
Red Blood Cell (RBC) count, Hemoglobin (Hb), Packed Cell Volume (PCV)Decreased after 6 weeks (reversible)High dose groups
BilirubinElevatedGroups 3, 4, and 5

Table 3: Hematological and Clinical Chemistry Findings in a 13-Week Monkey Toxicity Study with this compound[1]

Note: Specific dose levels and the magnitude of change were not available in the reviewed public documents.

Experimental Protocol

The repeated-dose toxicity studies were likely conducted in general accordance with OECD Guideline 408 (Repeated Dose 90-Day Oral Toxicity Study in Rodents) and OECD Guideline 409 (Repeated Dose 90-Day Oral Toxicity Study in Non-Rodents).

  • Test System: Rats and cynomolgus monkeys of both sexes.

  • Administration: this compound was administered via subcutaneous implants or vaginal rings.

  • Duration: Studies ranged from 13 weeks to 52 weeks.

  • Dose Levels: At least three dose levels and a control group were likely used.

  • Endpoints: Daily clinical observations, weekly body weight and food consumption, ophthalmology, hematology, clinical chemistry, urinalysis, gross pathology at necropsy, and histopathology of selected organs. The primary effects observed were related to the progestational activity of this compound, including effects on the reproductive organs.

Genotoxicity

This compound was evaluated in a comprehensive battery of in vitro and in vivo genotoxicity assays to assess its potential to induce gene mutations and chromosomal damage.

Quantitative Data
Assay TypeTest SystemResultReference
Bacterial Reverse Mutation Assay (Ames Test)Salmonella typhimurium and Escherichia coliNegative[1]
In Vitro Chromosomal Aberration AssayMammalian cells (e.g., Chinese Hamster Ovary - CHO)Negative[1]
In Vivo Mouse Micronucleus TestMouse bone marrow erythrocytesNegative[1]

Table 4: Summary of Genotoxicity Studies with this compound

Experimental Protocols

The genotoxicity studies were conducted in compliance with standard regulatory guidelines.

This assay was likely performed according to OECD Guideline 471.

  • Test System: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-requiring strain of Escherichia coli (e.g., WP2 uvrA).

  • Method: The plate incorporation method or pre-incubation method was used. This compound was tested with and without a metabolic activation system (S9 mix from induced rat liver).

  • Endpoint: A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies.

This assay was likely performed according to OECD Guideline 473.

  • Test System: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells.

  • Method: Cells were exposed to various concentrations of this compound, both with and without metabolic activation (S9 mix).

  • Endpoint: The frequency of structural chromosomal aberrations in metaphase cells was scored.

This assay was likely performed according to OECD Guideline 474.

  • Test System: Mice of a standard strain.

  • Method: Animals were administered this compound, and bone marrow was collected at appropriate time intervals.

  • Endpoint: The frequency of micronucleated polychromatic erythrocytes in the bone marrow was determined.

Experimental Workflow for Genotoxicity Testing

genotoxicity_workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Assay ames Ames Test (OECD 471) micronucleus Micronucleus Test (OECD 474) ames->micronucleus chrom_ab Chromosomal Aberration (OECD 473) chrom_ab->micronucleus result No Genotoxic Potential micronucleus->result Confirmatory In Vivo Assessment start This compound start->ames Gene Mutation start->chrom_ab Chromosomal Damage reproductive_toxicology_workflow cluster_studies Reproductive Toxicity Studies cluster_endpoints Key Endpoints Assessed fertility Fertility & Early Embryonic Development (Rat - OECD 415) fertility_endpoints Fertility Indices Implantation Success fertility->fertility_endpoints embryo_fetal Embryo-Fetal Development (Rat & Rabbit - OECD 414) embryo_fetal_endpoints Teratogenicity Fetal Viability embryo_fetal->embryo_fetal_endpoints pre_postnatal Pre- & Postnatal Development (Rat) pre_postnatal_endpoints Pup Survival & Growth pre_postnatal->pre_postnatal_endpoints start This compound start->fertility start->embryo_fetal start->pre_postnatal result No Teratogenic Potential Reversible Effects on Fertility fertility_endpoints->result embryo_fetal_endpoints->result pre_postnatal_endpoints->result progesterone_pathway cluster_cell Target Cell (e.g., in Hypothalamus/Pituitary) cluster_physiological Physiological Response This compound This compound PR Progesterone Receptor (PR) This compound->PR PR_active Active PR Dimer PR->PR_active Dimerization HSP Heat Shock Proteins PR_complex Inactive PR-HSP Complex PR_complex->PR HSP Dissociation nucleus Nucleus PR_active->nucleus PRE Progesterone Response Element (PRE) nucleus->PRE Binding transcription Modulation of Gene Transcription PRE->transcription GnRH Decreased GnRH Release transcription->GnRH LH_FSH Decreased LH/FSH Secretion GnRH->LH_FSH ovulation Inhibition of Ovulation LH_FSH->ovulation androgen_pathway cluster_cell Target Cell cluster_physiological Potential Androgenic Effects This compound This compound (Weak Agonist) AR Androgen Receptor (AR) This compound->AR AR_active Active AR Dimer AR->AR_active Dimerization HSP Heat Shock Proteins AR_complex Inactive AR-HSP Complex AR_complex->AR HSP Dissociation nucleus Nucleus AR_active->nucleus ARE Androgen Response Element (ARE) nucleus->ARE Binding transcription Modulation of Androgen-Responsive Genes ARE->transcription androgenic_effects e.g., skin changes transcription->androgenic_effects

References

The Discovery and Development of Etonogestrel: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Etonogestrel is a synthetic progestin, a key component in several widely used long-acting reversible contraceptives.[1][2] It is the biologically active metabolite of desogestrel and is known for its high efficacy in preventing pregnancy.[1][3] This technical guide provides an in-depth exploration of the discovery, development, and mechanism of action of this compound, tailored for researchers, scientists, and drug development professionals. This compound was patented in 1972 and was first introduced for medical use in 1998.[4][5] It is available as a subdermal implant under the brand names Implanon and Nexplanon, and in a vaginal ring in combination with ethinylestradiol, marketed as NuvaRing.[4]

Chemical Synthesis and Development

This compound, chemically known as 11-methylene-17α-ethynyl-18-methyl-19-nortestosterone, is a derivative of norethisterone and belongs to the gonane subgroup of the 19-nortestosterone family of progestins.[6] The synthesis of this compound has been a subject of various patents, with routes often intertwined with the synthesis of its prodrug, desogestrel.[7][8][9][10]

Key steps in a common synthesis pathway involve the oxidation of the 18-methyl group to form a lactone, which is then converted to a 13β-ethyl steroid through a Grignard reaction and a Wolff-Kishner reduction.[7][9] Alternative synthesis routes have also been developed to improve efficiency and yield.[10]

Experimental Protocol: Representative Synthesis Step

A general, representative step in the synthesis of this compound involves the conversion of an 11-keto intermediate to the 11-methylene group. This can be achieved through a Wittig reaction or by using a Peterson olefination with trimethylsilylmethyl lithium. The reaction conditions, including the choice of solvent, temperature, and catalyst, are critical for achieving high yield and purity of the final product.

Preclinical Pharmacology

Preclinical studies of this compound focused on its pharmacodynamic and pharmacokinetic properties, as well as its safety profile.

Pharmacodynamics

This compound is a potent agonist of the progesterone receptor, with high binding affinity.[1][11] It exhibits very weak androgenic and glucocorticoid activity and no other significant hormonal activity.[4] Unlike some other progestins, it does not cause a decrease in sex hormone-binding globulin (SHBG) levels.[4]

Pharmacokinetics in Animal Models

Preclinical pharmacokinetic studies in animal models, such as rats, were conducted to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. The oral LD50 of this compound in rats is reported to be greater than 2000 mg/kg.[1]

Pharmacokinetic Parameter Value
Bioavailability (subcutaneous implant)100%[4][12]
Volume of Distribution~201 L[4][13]
Plasma Protein Binding≥98% (66% to albumin, 32% to SHBG)[4][13]
MetabolismHepatic (primarily via CYP3A4)[4][11][13]
Elimination Half-Life~25 to 29 hours[4]
Clearance~7.5 L/h[1][12]

Mechanism of Action

This compound's contraceptive effect is multifactorial.[3] The primary mechanism is the inhibition of ovulation by suppressing the mid-cycle surge of luteinizing hormone (LH) from the pituitary gland.[3][14][15] This is achieved by binding to progesterone receptors in the hypothalamus and pituitary, which in turn reduces the secretion of gonadotropin-releasing hormone (GnRH) and subsequently LH.[1][5][11]

Secondary mechanisms include increasing the viscosity of the cervical mucus, which hinders sperm penetration, and altering the uterine lining to make it unsuitable for implantation.[3][4][11][15]

This compound Mechanism of Action cluster_CNS Central Nervous System cluster_Reproductive_System Reproductive System Hypothalamus Hypothalamus GnRH GnRH Hypothalamus->GnRH Reduces Secretion Pituitary Gland Pituitary Gland LH LH Pituitary Gland->LH Reduces Secretion Ovary Ovary Ovulation Ovulation Ovary->Ovulation Leads to Cervix Cervix Thickened Cervical Mucus Thickened Cervical Mucus Cervix->Thickened Cervical Mucus Results in Uterus Uterus Altered Endometrium Altered Endometrium Uterus->Altered Endometrium Results in This compound This compound This compound->Hypothalamus Binds to Progesterone Receptors This compound->Pituitary Gland Binds to Progesterone Receptors This compound->Cervix Acts on This compound->Uterus Acts on GnRH->Pituitary Gland Stimulates LH->Ovary Acts on LH->Ovulation Inhibition

Caption: Signaling pathway of this compound's contraceptive mechanism of action.

Clinical Development

The clinical development of the this compound implant (Implanon/Nexplanon) involved numerous international trials to establish its efficacy, safety, and tolerability.

This compound Clinical Development Workflow Preclinical_Studies Preclinical Studies (In vitro & In vivo) Phase_I Phase I Trials (Pharmacokinetics, Safety) Preclinical_Studies->Phase_I Phase_II Phase II Trials (Dose-ranging, Efficacy) Phase_I->Phase_II Phase_III Phase III Trials (Large-scale Efficacy & Safety) Phase_II->Phase_III Regulatory_Submission Regulatory Submission (e.g., to FDA) Phase_III->Regulatory_Submission Approval Market Approval Regulatory_Submission->Approval Phase_IV Phase IV / Post-market Surveillance Approval->Phase_IV

Caption: General workflow of the clinical development of this compound.

An integrated analysis of 11 international clinical trials, which supported the U.S. Food and Drug Administration (FDA) approval, included 942 healthy women aged 18 to 40.[16][17][18] These studies were primarily open-label and non-comparative, with durations of up to three years.[3][18]

Clinical Trial Phase Number of Participants Key Findings
Integrated Analysis (11 trials) 942No pregnancies occurred while the implant was in place. The cumulative Pearl Index was 0.38. Common adverse events included headache, weight gain, acne, and breast tenderness.[17][18]
U.S. Multicenter Study 330Confirmed high contraceptive efficacy and safety profile consistent with international trials.[3]
Nexplanon Extension Trial OngoingInvestigating the safety and efficacy of the this compound implant for up to five years of use.[19]
Post-abortion Insertion Study 140Demonstrated the feasibility and acceptance of this compound implant insertion immediately after an abortion.[16]

Experimental Protocol: Clinical Trial for Contraceptive Efficacy

A typical Phase III clinical trial to evaluate the contraceptive efficacy of an this compound implant would have the following design:

  • Study Design: A multicenter, open-label, non-comparative study.

  • Participants: Healthy, sexually active women of reproductive age (e.g., 18-40 years old) seeking long-term contraception.

  • Intervention: Insertion of a 68 mg this compound subdermal implant.

  • Primary Outcome: Contraceptive efficacy, measured by the Pearl Index (number of pregnancies per 100 woman-years of use).

  • Secondary Outcomes: Safety and tolerability (assessed by monitoring adverse events), bleeding patterns, and continuation rates.

  • Duration: Typically 3 years, with follow-up visits at regular intervals (e.g., every 3-6 months).

Pharmacokinetics in Humans

This compound released from a subdermal implant has a bioavailability of 100%.[4][12] Serum concentrations peak within the first few weeks after insertion and then gradually decline over the three-year duration of use, while remaining sufficient to suppress ovulation.[4][14]

Time After Insertion Serum this compound Concentration (pg/mL)
First few weeks781–894[4]
1 year192–261[4]
2 years154–194[4]
3 years156–177[4]

The elimination half-life of this compound is approximately 25 hours, allowing for a rapid return to fertility after the implant is removed.[1][3][4] Most women begin to ovulate within six weeks of removal.[4]

Conclusion

The development of this compound represents a significant advancement in contraceptive technology. Its journey from chemical synthesis to a widely used long-acting reversible contraceptive has been marked by extensive preclinical and clinical research. The well-characterized pharmacokinetics, pharmacodynamics, and mechanism of action of this compound have established it as a safe and highly effective option for pregnancy prevention. Ongoing research continues to explore its extended use and potential applications, further solidifying its role in modern reproductive health.

References

Etonogestrel's Impact on the Hypothalamic-Pituitary-Ovarian Axis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etonogestrel, a third-generation progestin and the active metabolite of desogestrel, is a potent inhibitor of the hypothalamic-pituitary-ovarian (HPO) axis, forming the cornerstone of its highly effective contraceptive action. This technical guide provides an in-depth analysis of the molecular and physiological effects of this compound on the HPO axis, presenting quantitative data from clinical studies, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.

Core Mechanism of Action: Inhibition of Ovulation

The primary contraceptive effect of this compound is the consistent and reliable inhibition of ovulation.[1] This is achieved through its profound impact on the pulsatile secretion of gonadotropins from the anterior pituitary gland, specifically by preventing the mid-cycle surge of luteinizing hormone (LH), a critical trigger for follicular rupture and oocyte release.[2][3]

This compound exerts its influence by binding with high affinity to progesterone receptors located in the hypothalamus and pituitary gland.[4][5][6] This interaction disrupts the normal feedback mechanisms that govern the menstrual cycle.

Effects on the Hypothalamus

In the hypothalamus, this compound's binding to progesterone receptors on gonadotropin-releasing hormone (GnRH) neurons leads to a decrease in the frequency of GnRH pulses. Progesterone, and by extension its synthetic analogs like this compound, can directly and rapidly inhibit GnRH neuronal activity.[4] This inhibitory action is mediated through the progesterone receptor membrane component 1 (PgRMC1), independent of the classical nuclear progesterone receptor. This reduction in GnRH pulsatility is a key initiating event in the suppression of the entire HPO axis.

Effects on the Pituitary Gland

At the level of the anterior pituitary, this compound directly suppresses the gonadotroph cells' response to GnRH. This leads to a marked reduction in the synthesis and secretion of both LH and follicle-stimulating hormone (FSH). The prevention of the pre-ovulatory LH surge is the most critical effect for preventing ovulation.

Quantitative Effects on HPO Axis Hormones

Clinical studies have quantified the impact of this compound, primarily administered via subdermal implants, on key hormones of the HPO axis.

Table 1: Serum this compound Concentrations Over Time with Subdermal Implant (Implanon™/Nexplanon™)

Time PointMean Serum this compound Concentration (pg/mL)
Peak (first few weeks)781 - 894[3]
12 Months192 - 261[3]
24 Months154 - 194[3]
36 Months156 - 177[3]

Note: Serum levels above 90 pg/mL are generally considered adequate to prevent ovulation.

Table 2: Effects of this compound Implant on Gonadotropin and Ovarian Steroid Levels

HormoneEffectQuantitative Data Highlights
Luteinizing Hormone (LH) Suppression of the mid-cycle surge.This compound consistently prevents the LH peak necessary for ovulation.[2][3]
Follicle-Stimulating Hormone (FSH) Initial suppression, with levels potentially returning to near-normal over time.While initially suppressed, FSH levels may recover to almost normal after 6 months of use, allowing for some follicular development.[2] A three-year study showed no statistically significant difference in final FSH levels compared to baseline.[7]
Estradiol (E2) Initial suppression, followed by fluctuating levels corresponding to follicular activity.Estradiol levels are initially suppressed but can increase as follicular development, though incomplete, resumes.[2] A three-year follow-up study found no statistically significant difference between initial and final estradiol levels.[7]
Progesterone Maintained at low, sub-ovulatory levels.Endogenous progesterone levels consistently remain in the sub-ovulatory range, confirming the absence of ovulation.[2]

Impact on Ovarian Function

The hormonal changes induced by this compound have a direct impact on ovarian follicular development.

Table 3: Effects of this compound on Ovarian Follicular Development

ParameterObservation
Follicular Growth Follicular development is not completely arrested. Ovarian activity can slowly increase after 6 months of use.[2]
Ovulation Ovulation is rare. In one study, ovulation occurred in less than 5% of users after 30 months of implant use.[2]
Return to Ovulation Ovulation typically resumes within 3-4 weeks after implant removal.[2]

Signaling Pathways and Experimental Workflows

To visualize the complex interactions, the following diagrams illustrate the key signaling pathway and a typical experimental workflow for assessing this compound's effects.

HPO_Axis_this compound cluster_hypothalamus Hypothalamus cluster_pituitary Anterior Pituitary cluster_ovary Ovary GnRH_Neuron GnRH Neurons Gonadotrophs Gonadotrophs GnRH_Neuron->Gonadotrophs Follicles Follicles Gonadotrophs->Follicles (+) FSH Gonadotrophs->Follicles (+) LH (surge inhibited) Follicles->GnRH_Neuron (-) Estradiol (negative feedback) Follicles->Gonadotrophs (+/-) Estradiol (feedback altered) Corpus_Luteum Corpus Luteum (inhibited) Follicles->Corpus_Luteum Ovulation (Inhibited) Corpus_Luteum->GnRH_Neuron (-) Progesterone (inhibited) This compound This compound This compound->GnRH_Neuron (-) Negative Feedback (decreases pulse frequency) This compound->Gonadotrophs (-) Negative Feedback (decreases sensitivity to GnRH)

Diagram 1: this compound's Modulation of the HPO Axis

Experimental_Workflow cluster_screening Screening & Baseline cluster_treatment Treatment Phase cluster_followup Post-Treatment Follow-up P1 Subject Recruitment (Healthy, Ovulatory Females) P2 Baseline Assessment: - Transvaginal Ultrasound - Serum Hormone Levels (LH, FSH, E2, Progesterone) P1->P2 P3 This compound Implant Insertion (e.g., on Day 1-5 of menstrual cycle) P2->P3 P4 Serial Monitoring: - Hormone Assays (weekly/bi-weekly) - Transvaginal Ultrasound for Follicular Tracking (periodic) P3->P4 P5 Implant Removal P4->P5 P6 Monitoring for Return of Ovulation: - Hormone Assays - Ultrasound P5->P6

Diagram 2: Clinical Trial Workflow for HPO Axis Assessment

Detailed Experimental Protocols

The following outlines a typical methodology for a clinical trial designed to assess the effects of an this compound implant on the HPO axis.

1. Study Design:

  • A prospective, open-label, non-randomized observational study.

  • Duration: 3 years of continuous implant use, with a post-removal follow-up period.

2. Subject Population:

  • Healthy, sexually active women of reproductive age (e.g., 18-40 years) with a history of regular menstrual cycles.

  • Exclusion criteria would include contraindications to hormonal contraceptive use, pregnancy or lactation, and use of medications known to interact with steroid hormones.

3. Intervention:

  • Subdermal insertion of a single this compound-containing implant (e.g., Nexplanon®) in the non-dominant arm by a trained healthcare professional. Insertion is typically performed during the early follicular phase (days 1-5) of the menstrual cycle.

4. Data Collection and Measurements:

  • Hormone Analysis:

    • Blood samples are collected at baseline (pre-insertion) and at regular intervals throughout the study (e.g., weekly for the first month, then monthly or quarterly).

    • Serum concentrations of LH, FSH, estradiol, and progesterone are measured using validated immunoassays (e.g., chemiluminescent immunoassay, radioimmunoassay).

    • Pulsatile LH secretion can be assessed through frequent blood sampling (e.g., every 10 minutes for 8-12 hours) at selected study intervals.

  • Ovarian Ultrasound:

    • Transvaginal ultrasonography is performed at baseline and periodically during the study to monitor follicular development.

    • Measurements include the number and size of antral follicles and the diameter of any dominant follicles. Endometrial thickness is also assessed.

    • The absence of a corpus luteum and follicular rupture confirms anovulation.

  • Bleeding Patterns:

    • Subjects maintain a daily diary to record all bleeding and spotting episodes.

5. Statistical Analysis:

  • Hormone levels at different time points are compared to baseline values using appropriate statistical tests (e.g., paired t-tests or repeated measures ANOVA).

  • The incidence of ovulation (defined by a progesterone level > 3 ng/mL and/or ultrasound evidence of follicular rupture) is calculated.

Conclusion

This compound exerts a potent and reliable inhibitory effect on the hypothalamic-pituitary-ovarian axis, primarily by suppressing the mid-cycle LH surge and thereby preventing ovulation. Its action at the level of the hypothalamus and pituitary leads to profound changes in the secretion of gonadotropins and ovarian steroids. While follicular development is not completely quiescent, ovulation is a rare event during this compound implant use. The rapid reversibility of its effects upon removal makes it a highly effective and user-friendly long-acting contraceptive method. Understanding the detailed mechanisms and quantitative effects of this compound on the HPO axis is crucial for the continued development and optimization of hormonal contraceptives and for advising patients on their use.

References

The Potential of Etonogestrel in Male Contraceptive Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of a safe, effective, and reversible male hormonal contraceptive remains a significant goal in reproductive health. A promising approach involves the combination of a progestin to suppress spermatogenesis with exogenous testosterone to maintain normal androgen levels and mitigate side effects like decreased libido.[1][2] Etonogestrel (ENG), the active metabolite of desogestrel, is a third-generation synthetic progestin with potent gonadotropin-inhibiting properties.[3][4] This technical guide provides an in-depth overview of the research into this compound as a key component of male contraceptive regimens, focusing on its mechanism of action, clinical efficacy, and the experimental protocols used in its evaluation.

Core Mechanism of Action

The primary mechanism of hormonal male contraception is the suppression of the hypothalamic-pituitary-gonadal (HPG) axis.[5] Exogenous administration of a progestin, such as this compound, in combination with testosterone, mimics the natural negative feedback loop of endogenous testosterone on the hypothalamus and pituitary gland.[5] This leads to a significant reduction in the secretion of gonadotropins: Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[6][7] The suppression of LH and FSH is critical as these hormones are essential for stimulating Leydig cells in the testes to produce testosterone and for supporting spermatogenesis within the seminiferous tubules, respectively.[7] The co-administration of exogenous testosterone is crucial to maintain normal physiological functions dependent on androgens, such as muscle mass, bone density, and libido, while the intratesticular testosterone levels remain low, leading to the arrest of sperm production.[6]

This compound Male Contraception Signaling Pathway cluster_1 Testes Hypothalamus Hypothalamus Pituitary Pituitary Hypothalamus->Pituitary (+) GnRH Spermatogenesis Spermatogenesis Pituitary->Spermatogenesis (-) LH & FSH This compound + Testosterone This compound + Testosterone This compound + Testosterone->Hypothalamus (-) Negative Feedback This compound + Testosterone->Pituitary (-) Negative Feedback

Diagram 1: Simplified signaling pathway of this compound-based male contraception.

Quantitative Data from Clinical Trials

The efficacy of this compound-based male contraceptive regimens has been evaluated in several clinical trials. The primary endpoint in these studies is the suppression of spermatogenesis, typically to a state of azoospermia (no sperm in the ejaculate) or severe oligozoospermia (sperm concentration ≤ 1 million/mL), the latter being associated with a pregnancy risk of approximately 1% per year.[5] The following tables summarize the key quantitative data from various studies.

Table 1: Efficacy of this compound Implants in Combination with Testosterone Pellets
StudyNumber of ENG Implants (68 mg each)Testosterone RegimenDuration (weeks)Azoospermia RateSperm Concentration ≤ 0.1x10⁶/mL
Anderson et al.[8][9]1400 mg pellets at day 1 & wk 122464%-
Anderson et al.[8][9]2400 mg pellets at day 1 & wk 122475%93% (13/14 men)
Brady et al.[10][11]3400 mg pellets every 12 weeks48100%100% (by 16 weeks)
Table 2: Efficacy of this compound Implants in Combination with Injectable Testosterone Decanoate (TD)
Study Group (Brady et al., 2006)[12][13]ENG RegimenTD RegimenDuration (weeks)Sperm Concentration <1x10⁶/mL (by week 24)
Group I (n=42)Two 204 mg implants400 mg every 4 weeks4890%
Group II (n=51)Two 204 mg implants400 mg every 6 weeks4882%
Group III (n=37)Two 204 mg implants600 mg every 6 weeks4889%
Table 3: Efficacy of Oral this compound in Combination with Injectable Testosterone Decanoate (TD)
Study Group (Multicenter Phase IIb)[14][15]ENG RegimenTD RegimenDuration (weeks)Sperm Concentration <1x10⁶/mL (at week 48)
Group 1 (n=55)300 µg daily400 mg every 4 weeks48100%
Group 2 (n=57)300 µg daily400 mg every 6 weeks4898.2% (all but one man)

Experimental Protocols

The following sections detail the methodologies employed in key clinical trials investigating this compound for male contraception.

Study Design and Subject Recruitment
  • General Design: Most studies are designed as Phase II clinical trials, often with a randomized, open-label, multi-center format.[12][14]

  • Inclusion Criteria: Healthy male volunteers, typically between the ages of 18 and 45, with normal reproductive function confirmed by at least two semen analyses, are recruited.[8][10] Participants are generally in stable relationships and agree to use a reliable method of contraception throughout the study.[8]

  • Exclusion Criteria: Common exclusion criteria include significant medical history, abnormal physical examination, and baseline laboratory values outside the normal range.[8]

Hormonal Administration
  • This compound Implants: Subdermal implants, such as Implanon® (containing 68 mg of this compound), are inserted subcutaneously in the medial aspect of the non-dominant upper arm under local anesthesia.[10] The number of implants varies between studies.[8][10]

  • Oral this compound: Daily oral administration of this compound tablets (e.g., 300 µg) is another route investigated.[14]

  • Testosterone Administration:

    • Pellets: Testosterone pellets (e.g., 400 mg) are implanted subcutaneously, typically in the anterior abdominal wall or gluteal region.[8][10]

    • Injections: Intramuscular injections of testosterone esters, such as testosterone decanoate (TD), are administered at varying doses and intervals (e.g., 400 mg every 4 or 6 weeks).[12][14]

Monitoring and Data Collection
  • Frequency of Visits: Subjects are typically reviewed at regular intervals (e.g., every 4 weeks) during the treatment and recovery phases.[8]

  • Semen Analysis: Semen samples are collected at each visit after a recommended period of abstinence. Sperm concentration is determined using a hemocytometer. Azoospermia is confirmed by the absence of sperm in the pellet after centrifugation of the ejaculate.[8]

  • Hormone Analysis: Blood samples are collected at each visit for the measurement of serum concentrations of testosterone, LH, FSH, and sometimes this compound. Assays such as radioimmunoassay or liquid chromatography-mass spectrometry (LC-MS/MS) are used.[16]

  • Safety Monitoring: General health, body weight, blood pressure, and adverse events are recorded at each visit.[9] Blood samples are also taken to monitor hematological and metabolic parameters, including hemoglobin, hematocrit, and lipid profiles (e.g., HDL-cholesterol).[9]

Experimental Workflow for this compound Male Contraceptive Trials Screening Screening Baseline Data Collection Baseline Data Collection Screening->Baseline Data Collection Randomization Randomization Baseline Data Collection->Randomization Treatment Group A Treatment Group A Randomization->Treatment Group A Treatment Group B Treatment Group B Randomization->Treatment Group B Treatment Phase Treatment Phase (e.g., 24-48 weeks) Regular Monitoring: - Semen Analysis - Hormone Levels - Safety Parameters - Adverse Events Treatment Group A->Treatment Phase Treatment Group B->Treatment Phase End of Treatment End of Treatment Treatment Phase->End of Treatment Recovery Phase Recovery Phase (e.g., 16+ weeks) Monitoring for return to baseline: - Semen Analysis - Hormone Levels End of Treatment->Recovery Phase Final Assessment Final Assessment Recovery Phase->Final Assessment

Diagram 2: General experimental workflow for clinical trials of this compound-based male contraceptives.

Side Effects and Safety Profile

The combination of this compound and testosterone has been generally well-tolerated in clinical trials.[2] However, some adverse events have been reported:

  • Common Side Effects: Commonly reported side effects include acne, weight gain, mood changes, and alterations in libido.[2][17]

  • Metabolic Effects: While some studies report no significant changes in HDL-cholesterol concentrations[9], others have observed a non-significant decline.[12] Mean hemoglobin levels have been noted to increase in some participants.[12][13]

  • Withdrawals: A number of participants have withdrawn from studies due to side effects, although the specific reasons are not always detailed.[8][14]

It is important to note that many of these side effects are also associated with female hormonal contraceptives.[18]

Future Directions and Other Progestins

Research into hormonal male contraception is ongoing, with a focus on optimizing dosing regimens and delivery methods to improve efficacy and minimize side effects.[7] While this compound has shown significant promise, other progestins are also under investigation. For instance, Nestorone® (segesterone acetate), a non-androgenic progestin, is being studied in a transdermal gel formulation combined with testosterone (NES/T).[6][19] This approach aims to provide a user-friendly, daily application method.[20] The development of oral progestins and androgens, such as dimethandrolone undecanoate (DMAU), also represents a significant area of research.[20]

Logical Relationships in this compound Male Contraception This compound This compound Suppression of Gonadotropins (LH & FSH) Suppression of Gonadotropins (LH & FSH) This compound->Suppression of Gonadotropins (LH & FSH) contributes to Potential Side Effects Potential Side Effects This compound->Potential Side Effects Testosterone Testosterone Testosterone->Suppression of Gonadotropins (LH & FSH) contributes to Maintenance of Androgenicity Maintenance of Androgenicity Testosterone->Maintenance of Androgenicity ensures Testosterone->Potential Side Effects Suppression of Spermatogenesis Suppression of Spermatogenesis Suppression of Gonadotropins (LH & FSH)->Suppression of Spermatogenesis leads to Male Contraception Male Contraception Suppression of Spermatogenesis->Male Contraception results in Maintenance of Androgenicity->Male Contraception is required for

Diagram 3: Logical relationships of components in this compound-based male contraception.

Conclusion

This compound, in combination with testosterone, has demonstrated significant potential as a long-acting, reversible male hormonal contraceptive. Clinical trials have consistently shown high rates of spermatogenesis suppression to levels compatible with effective contraception. The use of depot formulations, such as implants, offers the advantage of long-term efficacy with reduced user intervention. While the safety profile is generally favorable, further research is needed to optimize dosing and delivery systems to minimize adverse effects and improve user acceptability. The ongoing development of this compound-based regimens, alongside research into other progestins and delivery methods, continues to advance the field of male contraception, bringing the prospect of a new contraceptive option for men closer to reality.

References

Methodological & Application

Application Note: Quantitative Analysis of Etonogestrel in Serum by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Etonogestrel (ENG) is a potent progestin and the active metabolite of desogestrel, widely used in hormonal contraceptives such as subdermal implants and vaginal rings. Accurate quantification of this compound in serum is crucial for pharmacokinetic studies, therapeutic drug monitoring, and assessing patient adherence. This application note details a robust and sensitive method for the quantitative analysis of this compound in human serum using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocol provides a validated approach for sample preparation, chromatographic separation, and mass spectrometric detection.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is a widely used method for extracting this compound from a serum matrix.

  • Materials:

    • Human serum samples

    • This compound analytical standard

    • Internal Standard (IS): this compound-d7 (ENG-d7) or D8-progesterone

    • Methyl-t-butyl ether (MTBE) or Dichloromethane

    • Methanol

    • Formic Acid

    • Microcentrifuge tubes

    • Vortex mixer

    • Centrifuge

    • Nitrogen evaporator

  • Procedure:

    • Thaw frozen serum samples and quality control (QC) samples at room temperature.

    • Pipette 250-500 µL of serum into a microcentrifuge tube.

    • Add the internal standard solution to each sample.

    • Add 4.0 mL of methyl-t-butyl ether or 6 mL of dichloromethane to the tube.

    • Vortex the mixture for 10 minutes to ensure thorough mixing.

    • Centrifuge the samples at 1000 x g for 5 minutes to separate the aqueous and organic layers.

    • To freeze the aqueous layer, samples can be stored at ≤ -70°C for 10 minutes.

    • Carefully transfer the organic (upper) layer to a clean tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the dried extract in 100 µL of a solution of 25% methanol in water containing 0.1% formic acid.

    • Vortex briefly and transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Conditions
  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.

  • Column: A reversed-phase C18 or C8 column, such as a Zorbax Eclipse Plus C8 (50 x 2.1 mm, 3.5 µm) or a C18 BEH Acquity UPLC column, is suitable.

  • Mobile Phase A: 0.1% Formic Acid in Water or 0.1% Ammonium Hydroxide in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile or 0.1% Ammonium Hydroxide in Methanol.

  • Flow Rate: 0.250 - 1.0 mL/min.

  • Gradient: A gradient elution is typically used to achieve optimal separation. An example gradient is as follows:

    • 0-1.7 min: 65% B

    • 1.8-2.7 min: 95% B

  • Column Temperature: 40°C.

  • Injection Volume: 10 µL.

  • Run Time: Approximately 3.5 to 5.5 minutes.[1][2][3]

Mass Spectrometry (MS) Conditions
  • Instrumentation: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) operated in positive ion mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • This compound: 325.2 → 257.2 m/z.[2][4]

    • This compound-d7 (IS): 332.2 → 263.2 m/z.[4]

  • Instrument Parameters (example):

    • Capillary Voltage: 2.9 kV.[5]

    • Cone Voltage: 38 V.[5]

    • Desolvation Temperature: 500°C.[5]

    • Desolvation Gas Flow: 500 L/hr.[5]

    • Cone Gas Flow: 150 L/hr.[5]

Data Presentation

The performance of the LC-MS/MS method for the quantification of this compound in serum is summarized in the tables below. The data is compiled from various validated methods.

Table 1: Linearity and Sensitivity

ParameterValueReference
Linearity Range20 - 10,000 pg/mL[2]
50 - 2000 pg/mL[1][5]
50 - 3604 pg/mL[3]
Lower Limit of Quantification (LLOQ)20 pg/mL[2]
50 pg/mL[1][5]
Lower Limit of Detection (LOD)25 pg/mL[1][5]

Table 2: Precision and Accuracy

ParameterValueReference
Intra-assay Precision (%CV)3.48 - 9.60%[2]
Inter-assay Precision (%CV)2.95 - 12.6%[2]
Intra-assay Accuracy (%Bias)0.55 - 5.55%[2]
Inter-assay Accuracy (%Bias)-1.55 - 5.60%[2]

Table 3: Recovery and Matrix Effect

ParameterValueReference
Average Recovery87%[1][5]
Ion Suppression (Average)31.6%[2]

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing serum_sample Serum Sample (250-500 µL) add_is Add Internal Standard serum_sample->add_is lle Liquid-Liquid Extraction (e.g., MTBE or Dichloromethane) add_is->lle vortex_centrifuge Vortex & Centrifuge lle->vortex_centrifuge separate_organic Separate Organic Layer vortex_centrifuge->separate_organic evaporate Evaporate to Dryness separate_organic->evaporate reconstitute Reconstitute in Mobile Phase Component evaporate->reconstitute lc_separation LC Separation (Reversed-Phase C18/C8) reconstitute->lc_separation ms_detection MS/MS Detection (Positive ESI, MRM) lc_separation->ms_detection quantification Quantification (Peak Area Ratios) ms_detection->quantification reporting Reporting Results quantification->reporting

Caption: Experimental workflow for the quantitative analysis of this compound in serum by LC-MS/MS.

logical_relationship cluster_method_validation Method Validation Parameters cluster_outcome Assay Performance linearity Linearity reliable_quantification Reliable Quantification linearity->reliable_quantification accuracy Accuracy accuracy->reliable_quantification precision Precision precision->reliable_quantification sensitivity Sensitivity (LLOQ/LOD) sensitivity->reliable_quantification recovery Recovery recovery->reliable_quantification matrix_effect Matrix Effect matrix_effect->reliable_quantification stability Stability stability->reliable_quantification

Caption: Key validation parameters ensuring reliable quantification in the LC-MS/MS assay.

References

Advancing Contraception: Application Notes and Protocols for Novel Etonogestrel Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the development of novel drug delivery systems for etonogestrel, a potent progestin used for long-acting reversible contraception. The following application notes and protocols are designed to guide researchers in the formulation, characterization, and evaluation of innovative this compound delivery platforms, including injectable microspheres, 3D-printed intravaginal rings, transdermal patches, and intrauterine systems.

Introduction to Novel this compound Delivery Systems

This compound, the active metabolite of desogestrel, is a well-established contraceptive agent.[1][2] Conventional delivery systems, such as the subdermal implant Nexplanon®/Implanon®, have demonstrated high efficacy and patient compliance.[3][4][5] However, research is ongoing to develop new delivery systems that offer improved manufacturing flexibility, controlled release profiles, and alternative administration routes to further enhance patient acceptability and therapeutic outcomes. This document explores the development of next-generation this compound delivery systems, focusing on methodologies that can be replicated and adapted in a research and development setting.

Injectable Biodegradable Microspheres

Injectable microspheres offer a promising approach for long-acting contraception, providing sustained drug release over several months to a year from a single injection.[6][7] This section details the formulation and evaluation of this compound-loaded microspheres using a biodegradable polymer, such as polylactic acid (PLA) or poly(lactic-co-glycolide) (PLGA).[6]

Experimental Protocol: Formulation of this compound Microspheres by Oil-in-Water (O/W) Solvent Evaporation

This protocol is adapted from methods used for formulating similar progestin-loaded microspheres.[8][9]

Materials:

  • This compound (API)

  • Poly(lactic-co-glycolide) (PLGA) or Polylactic acid (PLA)

  • Dichloromethane (DCM)

  • Polyvinyl alcohol (PVA)

  • Purified water

  • Magnetic stirrer

  • Homogenizer

  • Vacuum filtration apparatus

  • Freeze-dryer

Procedure:

  • Organic Phase Preparation: Dissolve a specific amount of this compound and PLGA/PLA in dichloromethane to create the organic phase.

  • Aqueous Phase Preparation: Prepare an aqueous solution of polyvinyl alcohol (e.g., 1% w/v) in purified water.

  • Emulsification: Add the organic phase to the aqueous phase while homogenizing at a controlled speed to form an oil-in-water emulsion. The particle size of the microspheres can be controlled by adjusting the homogenization speed and duration.

  • Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the dichloromethane to evaporate, leading to the hardening of the microspheres.

  • Washing and Collection: Collect the hardened microspheres by vacuum filtration and wash them with purified water to remove residual PVA.

  • Drying: Freeze-dry the microspheres to obtain a fine, free-flowing powder.

  • Characterization: Analyze the microspheres for particle size distribution, surface morphology (using scanning electron microscopy), drug loading, and encapsulation efficiency.

Experimental Protocol: In-Vitro Drug Release Testing of this compound Microspheres

Apparatus:

  • USP Apparatus 2 (Paddle) or 4 (Flow-Through Cell)[10]

  • Shaking water bath

Release Medium:

  • Phosphate-buffered saline (PBS), pH 7.4, containing a surfactant (e.g., 0.02% Tween 80) to ensure sink conditions.

Procedure:

  • Suspend a known amount of this compound-loaded microspheres in the release medium in a sealed container.

  • Place the container in a shaking water bath maintained at 37°C.

  • At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh medium.

  • Analyze the withdrawn samples for this compound concentration using a validated analytical method, such as high-performance liquid chromatography (HPLC).

  • Calculate the cumulative percentage of drug released over time.

Data Presentation: Injectable Microspheres
Formulation ParameterThis compound-PLGA Microspheres (Example)This compound-PLA Microspheres (Example)
Drug Loading (%) 10 ± 1.215 ± 2.1
Encapsulation Efficiency (%) 85 ± 5.490 ± 4.8
Mean Particle Size (µm) 50 ± 10.565 ± 12.3
In-Vitro Release (Day 30) 25%20%
In-Vitro Release (Day 90) 60%50%

Experimental Workflow for Microsphere Formulation and Characterization

cluster_formulation Formulation cluster_characterization Characterization prep_organic Prepare Organic Phase (ENG + Polymer in DCM) emulsify Emulsification (Homogenization) prep_organic->emulsify prep_aqueous Prepare Aqueous Phase (PVA in Water) prep_aqueous->emulsify evaporation Solvent Evaporation emulsify->evaporation wash_collect Wash and Collect Microspheres evaporation->wash_collect dry Freeze-Drying wash_collect->dry particle_size Particle Size Analysis dry->particle_size morphology Surface Morphology (SEM) dry->morphology drug_loading Drug Loading & Encapsulation Efficiency dry->drug_loading in_vitro_release In-Vitro Release Testing dry->in_vitro_release

Caption: Workflow for the formulation and characterization of this compound microspheres.

3D-Printed Intravaginal Rings (IVRs)

Three-dimensional printing offers a revolutionary approach to manufacturing IVRs with complex geometries and personalized designs, potentially enabling more precise control over drug release kinetics.[1][2][3] This section outlines the fabrication of this compound-releasing IVRs using Continuous Liquid Interface Production (CLIP™), a type of 3D printing.

Experimental Protocol: Fabrication of 3D-Printed IVRs

This protocol is based on published methods for 3D-printed IVRs.[2][3]

Materials:

  • Silicone-based photocurable resin (e.g., silicone poly(urethane))[3]

  • Computer-Aided Design (CAD) software

  • CLIP™ 3D printer

  • Washing solvent (e.g., isopropanol)

  • UV curing chamber

Procedure:

  • CAD Design: Design the IVR with the desired dimensions and geometry using CAD software.

  • 3D Printing: Fabricate the IVR using a CLIP™ 3D printer with the silicone-based resin.

  • Washing: Wash the printed IVR with a suitable solvent to remove any uncured resin.

  • Post-Curing: Post-cure the IVR in a UV chamber to ensure complete polymerization and mechanical stability.

Experimental Protocol: Solvent-Mediated Drug Loading of 3D-Printed IVRs

Materials:

  • Fabricated 3D-printed IVR

  • This compound (and ethinyl estradiol, if a combination ring is desired)[2]

  • Organic solvent (e.g., ethanol or a mixture compatible with the polymer and drug)

  • Sealed container

Procedure:

  • Prepare a solution of this compound in the chosen organic solvent at a specific concentration.

  • Immerse the 3D-printed IVR in the drug solution within a sealed container.

  • Allow the IVR to soak for a predetermined period to facilitate drug absorption into the polymer matrix.

  • Remove the IVR from the solution and allow the solvent to evaporate completely.

  • Determine the drug loading by measuring the weight difference or by extracting and quantifying the drug from a sample ring.

Experimental Protocol: In-Vitro Drug Release Testing of 3D-Printed IVRs

Apparatus:

  • USP Apparatus 2 (Paddle) with a vessel designed to hold the ring.

Release Medium:

  • Simulated vaginal fluid (SVF) or a suitable buffer (e.g., pH 4.2 acetate buffer) to mimic the vaginal environment.[2]

Procedure:

  • Place the drug-loaded IVR in a vessel containing the release medium.

  • Maintain the temperature at 37°C and stir the medium at a constant rate.

  • At specified time points, collect the entire volume of the release medium and replace it with fresh medium.

  • Analyze the collected samples for this compound concentration using HPLC.

  • Plot the cumulative drug release as a function of time.

Data Presentation: 3D-Printed IVRs
Formulation Parameter3D-Printed this compound IVR (Low Dose)[2]3D-Printed this compound IVR (High Dose)[2]NuvaRing® (Reference)[2]
This compound Loading (mg) ~11.7~35.1~11.7
In-Vitro Daily Release (µ g/day , initial) Slower than NuvaRing®N/A~120
In-Vivo Plasma Concentration (Sheep Model) Lower than NuvaRing®Higher than NuvaRing®Benchmark

Logical Relationship of 3D-Printed IVR Development

cluster_design Design & Fabrication cluster_loading Drug Loading cluster_evaluation Evaluation cad_design CAD Design of IVR clip_printing CLIP 3D Printing cad_design->clip_printing post_processing Washing & Curing clip_printing->post_processing drug_solution Prepare this compound Solution solvent_loading Solvent-Mediated Loading post_processing->solvent_loading drug_solution->solvent_loading drying Solvent Evaporation solvent_loading->drying drug_content Drug Content Analysis drying->drug_content in_vitro_release In-Vitro Release Study drying->in_vitro_release in_vivo_testing In-Vivo Pharmacokinetic Study in_vitro_release->in_vivo_testing Patch Transdermal Patch StratumCorneum Stratum Corneum Patch->StratumCorneum Drug Release Epidermis Viable Epidermis StratumCorneum->Epidermis Passive Diffusion Dermis Dermis Epidermis->Dermis Capillaries Capillaries Dermis->Capillaries Absorption SystemicCirculation Systemic Circulation Capillaries->SystemicCirculation

References

Application Notes and Protocols for In Vitro Release Testing of Etonogestrel Implants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etonogestrel implants are long-acting reversible contraceptives that provide sustained release of the progestin this compound for up to three years. The in vitro release (IVR) rate is a critical quality attribute for these products, as it is indicative of their in vivo performance. This document provides detailed protocols for both real-time and accelerated in vitro release testing of this compound implants, along with the analytical methodology for the quantification of this compound. These protocols are designed to be a valuable resource for quality control, formulation development, and bioequivalence studies.

The development of a robust and reliable IVR testing method is crucial for ensuring product consistency and can support regulatory submissions. The U.S. Food and Drug Administration (FDA) provides guidance for generic this compound implants, recommending a real-time in vitro release study over the product's intended period of use.[1] Additionally, the development of an accelerated release method that correlates with the real-time release profile can significantly shorten development timelines.[1][2]

Experimental Protocols

This section details the methodologies for real-time and accelerated in vitro release testing of this compound implants, as well as the analytical procedure for sample analysis.

Protocol 1: Real-Time In Vitro Release Testing

This protocol is based on the FDA's draft guidance for generic this compound implants and is intended to simulate in vivo conditions over the product's lifespan.[1]

Objective: To determine the long-term release profile of this compound from an implant under physiological conditions.

Apparatus and Materials:

  • USP Apparatus (e.g., USP Apparatus 2 with paddles or USP Apparatus 7 - reciprocating holder)

  • Dissolution vessels

  • Water bath with temperature control

  • This compound implant

  • Dissolution Medium: Purified Water

  • Analytical balance

  • Volumetric flasks and pipettes

  • HPLC or UPLC-MS/MS system

Procedure:

  • Media Preparation: Prepare a sufficient volume of purified water to be used as the dissolution medium. Degas the medium before use.

  • Apparatus Setup:

    • Set up the dissolution apparatus as per the manufacturer's instructions.

    • Fill each vessel with a specified volume of the dissolution medium (e.g., 500 mL).

    • Equilibrate the medium to 37°C ± 0.5°C.

  • Sample Introduction:

    • Carefully place one this compound implant into each dissolution vessel. Ensure the implant is fully submerged and does not stick to the vessel walls.

  • Dissolution Run:

    • Start the apparatus at a specified agitation rate (e.g., 50 rpm for USP Apparatus 2).

    • The study should be conducted for a period of three years.

  • Sampling:

    • Withdraw an aliquot of the dissolution medium at predetermined time points (e.g., daily for the first week, weekly for the first month, and then monthly for the duration of the study).

    • Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium to maintain a constant volume.

  • Sample Analysis:

    • Analyze the collected samples for this compound concentration using a validated analytical method (see Protocol 3).

  • Data Analysis:

    • Calculate the cumulative amount of this compound released at each time point, correcting for the amount of drug removed during sampling.

    • Plot the cumulative release as a function of time.

Protocol 2: Accelerated In Vitro Release Testing

This protocol is adapted from methodologies developed for other long-acting contraceptive implants and is designed to shorten the testing duration.[3][4] The conditions should be optimized and validated to establish a correlation with the real-time release profile.

Objective: To rapidly assess the release characteristics of this compound implants for quality control and formulation screening.

Apparatus and Materials:

  • USP Apparatus (e.g., USP Apparatus 4 - flow-through cell)

  • Dissolution vessels or flow-through cells

  • Water bath or heating system with temperature control

  • This compound implant

  • Dissolution Medium: 25% Ethanol in Phosphate Buffered Saline (PBS, pH 7.4) with 2% Tween 20. The pH can be adjusted to 9 for further acceleration.

  • Analytical balance

  • Volumetric flasks and pipettes

  • HPLC or UPLC-MS/MS system

Procedure:

  • Media Preparation: Prepare the accelerated dissolution medium. Ensure all components are fully dissolved and the medium is degassed.

  • Apparatus Setup:

    • Set up the dissolution apparatus.

    • Equilibrate the medium and apparatus to an elevated temperature (e.g., 50°C).

  • Sample Introduction:

    • Place one this compound implant in each vessel or flow-through cell.

  • Dissolution Run:

    • Start the apparatus at a specified agitation or flow rate.

    • The study duration will be significantly shorter than the real-time study (e.g., 14-30 days).

  • Sampling:

    • Collect samples at frequent, predetermined intervals.

  • Sample Analysis:

    • Analyze the samples for this compound concentration using a validated analytical method (see Protocol 3).

  • Data Analysis:

    • Calculate the cumulative amount of this compound released over time.

    • Establish a correlation between the accelerated release profile and the real-time release profile.

Protocol 3: Analytical Method for this compound Quantification

This protocol outlines a general High-Performance Liquid Chromatography (HPLC) method for the determination of this compound in dissolution samples. The method should be validated according to ICH guidelines.

Objective: To accurately quantify the concentration of this compound in samples obtained from in vitro release studies.

Apparatus and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile and 0.01N Na2HPO4 buffer (e.g., in a 70:30 v/v ratio)

  • This compound reference standard

  • Syringe filters (0.45 µm)

  • Autosampler vials

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol). Prepare a series of working standards by diluting the stock solution with the dissolution medium to create a calibration curve.

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of acetonitrile and buffer. The exact ratio should be optimized for best separation.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 230 nm

    • Injection Volume: 20 µL

  • Sample Preparation:

    • Filter the collected dissolution samples through a 0.45 µm syringe filter before analysis.

  • Analysis:

    • Inject the standards and samples into the HPLC system.

    • Record the peak areas of the this compound peaks.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Data Presentation

The quantitative data from the in vitro release studies should be summarized in tables for clear comparison and analysis.

Table 1: Comparison of In Vitro Release Testing Conditions

ParameterReal-Time MethodAccelerated Method
Apparatus USP Apparatus 2 or 7USP Apparatus 4
Dissolution Medium Purified Water25% Ethanol in PBS (pH 7.4 or 9) + 2% Tween 20
Temperature 37°C ± 0.5°C50°C
Agitation/Flow Rate 50 rpm (Apparatus 2)To be optimized
Study Duration 3 years14-30 days
Sampling Frequency Daily/Weekly/MonthlyFrequent intervals (e.g., hourly/daily)

Table 2: HPLC Method Parameters for this compound Quantification

ParameterCondition
Column C18 (150 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : 0.01N Na2HPO4 Buffer (70:30 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 230 nm
Injection Volume 20 µL
Retention Time ~2.8 min

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_testing In Vitro Release Testing cluster_analysis Analysis media_prep Dissolution Media Preparation apparatus_setup Apparatus Setup and Equilibration media_prep->apparatus_setup implant_intro Implant Introduction apparatus_setup->implant_intro dissolution_run Dissolution Run implant_intro->dissolution_run sampling Periodic Sampling dissolution_run->sampling sampling->dissolution_run Replenish Media sample_analysis Sample Analysis (HPLC/UPLC-MS/MS) sampling->sample_analysis data_analysis Data Analysis and Release Profile Generation sample_analysis->data_analysis

Caption: Workflow for in vitro release testing of this compound implants.

Logical Relationship of Testing Methods

logical_relationship real_time Real-Time IVR Testing (3 Years, 37°C, Water) correlation In Vitro-In Vitro Correlation (IVIVC) real_time->correlation regulatory Regulatory Submission (Bioequivalence) real_time->regulatory accelerated Accelerated IVR Testing (Shorter Duration, Stress Conditions) accelerated->correlation qc Quality Control and Formulation Screening accelerated->qc correlation->qc

Caption: Relationship between real-time and accelerated IVR testing.

References

Application Note and Protocol for the Quantification of Etonogestrel in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed analytical method and validation protocol for the quantification of etonogestrel (ENG) in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring.

Introduction

This compound is a potent progestin widely used in hormonal contraceptives, such as subdermal implants and vaginal rings. Accurate and precise quantification of this compound in plasma is essential for evaluating its pharmacokinetic profile, ensuring therapeutic efficacy, and assessing patient compliance. This application note describes a robust and sensitive LC-MS/MS method for the determination of this compound in human plasma, validated according to regulatory guidelines.

Principle of the Method

The analytical method involves the extraction of this compound and an internal standard (IS) from human plasma, followed by chromatographic separation and detection by tandem mass spectrometry. The quantification is based on the peak area ratio of the analyte to the internal standard.

Materials and Reagents

Material/ReagentSupplier/Grade
This compound Reference Standard (>98.0%)Clearsynth Labs (P) Ltd or equivalent
This compound-d7 (Internal Standard, >98.0%)Clearsynth Labs (P) Ltd or equivalent
Methanol (HPLC Grade)Thermo Fisher Scientific or equivalent
Acetonitrile (HPLC Grade)Thermo Fisher Scientific or equivalent
Methyl-tert-butyl ether (MTBE)Sigma-Aldrich or equivalent
Formic Acid (LC-MS Grade)Sigma-Aldrich or equivalent
Ammonium Trifluoroacetate (Mass Spectrometry Grade)Sigma-Aldrich or equivalent
Human Plasma (K2EDTA)Reputable Bio-supplier
Water (Ultrapure, 18.2 MΩ·cm)In-house water purification system

Instrumentation and Conditions

Liquid Chromatography
ParameterCondition
LC System Waters Acquity UPLC or equivalent
Column Acquity UPLC HSS Cyano, 100 Å (50 x 2.1 mm, 1.8 µm)
Mobile Phase A 2.0 mM Ammonium Trifluoroacetate in Water
Mobile Phase B Acetonitrile
Gradient 65:35 (A:B) from 0-1.7 min, then 95:5 (A:B) from 1.8-2.7 min
Flow Rate 0.250 mL/min
Injection Volume 10 µL
Column Temperature 40 °C
Autosampler Temperature 10 °C
Mass Spectrometry
ParameterCondition
MS System Triple Quadrupole Mass Spectrometer (e.g., SCIEX QTRAP 5500)
Ionization Mode Electrospray Ionization (ESI), Positive
Multiple Reaction Monitoring (MRM) Transitions
   this compoundm/z 325.2 → 257.2[1]
   this compound-d7 (IS)m/z 332.2 → 263.2[1]
Capillary Voltage 2.9 kV
Cone Voltage 38 V
Desolvation Temperature 500 °C
Desolvation Gas Flow 500 L/hr
Cone Gas Flow 150 L/hr

Experimental Protocols

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Independently prepare stock solutions of this compound and this compound-d7 in a 1:1 mixture of methanol and dimethyl sulfoxide[2].

  • Working Solutions: Prepare serial dilutions of the this compound stock solution with methanol:water (50:50, v/v) to create working solutions for calibration standards and quality control samples[1].

  • Internal Standard Working Solution: Dilute the this compound-d7 stock solution with methanol to a final concentration of 50 ng/mL[2].

Preparation of Calibration Standards and Quality Control Samples

Spike drug-free human plasma with the appropriate working solutions to prepare calibration standards at concentrations of 10, 25, 100, 200, 400, 800, 1200, 1600, 2000, and 2500 pg/mL for this compound[1]. Prepare quality control (QC) samples at low, medium, and high concentrations (e.g., 30, 750, and 2100 pg/mL).

Sample Preparation (Liquid-Liquid Extraction)

G plasma 1. Aliquot 0.5 mL Plasma Sample is_addition 2. Add 20 µL Internal Standard (this compound-d7) plasma->is_addition vortex1 3. Vortex for 30 seconds is_addition->vortex1 extraction 4. Add 4.0 mL Methyl-tert-butyl ether vortex1->extraction vortex2 5. Vortex for 10 minutes extraction->vortex2 centrifuge 6. Centrifuge at 1000 x g for 5 minutes vortex2->centrifuge freeze 7. Freeze aqueous layer at ≤ -70°C for 10 minutes centrifuge->freeze transfer 8. Transfer organic phase to a clean tube freeze->transfer evaporate 9. Evaporate to dryness under nitrogen transfer->evaporate reconstitute 10. Reconstitute in 100 µL Mobile Phase evaporate->reconstitute inject 11. Inject into LC-MS/MS System reconstitute->inject

Figure 1: Liquid-Liquid Extraction Workflow for this compound from Plasma.

A detailed protocol for liquid-liquid extraction (LLE) is as follows[2]:

  • Pipette 0.500 mL of plasma sample, calibration standard, or QC sample into a glass tube.

  • Add 20 µL of the internal standard working solution (this compound-d7).

  • Vortex the mixture for 30 seconds.

  • Add 4.0 mL of methyl-tert-butyl ether.

  • Cap and vortex for 10 minutes.

  • Centrifuge at 1000 x g for 5 minutes.

  • Freeze the aqueous (lower) layer by placing the tubes at ≤ -70°C for 10 minutes.

  • Decant the organic (upper) phase into a clean tube.

  • Evaporate the organic phase to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex briefly and transfer to an autosampler vial for injection.

Method Validation

The analytical method was validated in accordance with the US FDA and European Medicines Agency (EMA) guidelines for bioanalytical method validation.

G cluster_core Core Validation Parameters cluster_additional Additional Assessments Selectivity Selectivity Linearity Linearity & Range Accuracy Accuracy Precision Precision Recovery Recovery MatrixEffect Matrix Effect Stability Stability Carryover Carryover DilutionIntegrity Dilution Integrity Validation Method Validation Validation->Selectivity Validation->Linearity Validation->Accuracy Validation->Precision Validation->Recovery Validation->MatrixEffect Validation->Stability Validation->Carryover Validation->DilutionIntegrity

Figure 2: Logical Relationship of Method Validation Parameters.

Summary of Validation Results
Validation ParameterResult
Linearity Range 10.00–2500 pg/mL[1]
Correlation Coefficient (r²) ≥0.9996[1]
Lower Limit of Quantification (LLOQ) 10.0 pg/mL[1]
Intra-day Precision (%CV) 2.20–9.60%
Inter-day Precision (%CV) 2.89–12.6%[2]
Intra-day Accuracy (%Bias) -0.64–16.3%
Inter-day Accuracy (%Bias) -1.55–11.3%[2]
Recovery ~87%[3]
Matrix Effect Minimal, compensated by internal standard[2]
Detailed Validation Data

Table 1: Linearity

AnalyteCalibration Range (pg/mL)Regression ModelCorrelation Coefficient (r²)
This compound10.00 - 25001/x² weighted quadratic≥0.9996[1]

Table 2: Accuracy and Precision

QC LevelConcentration (pg/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
LLOQ109.605.5512.65.60
Low QC303.480.552.95-1.55
Mid QC7504.502.303.117.70
High QC21002.20-0.645.454.80

Note: Data compiled and representative of values found in the literature[1][2].

Table 3: Stability

Stability ConditionDurationResult
Bench-top (Room Temperature) 10 hoursStable[1]
Freeze-Thaw Cycles 5 cyclesStable[1]
Autosampler (10°C) 24 hoursStable[1]
Long-term (-80°C) 90 daysStable[3]

Application

This validated method was successfully applied to a bioequivalence study of a tablet formulation containing this compound in healthy female subjects[1][4]. The method demonstrated sufficient sensitivity and reliability for pharmacokinetic profiling.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and robust approach for the quantification of this compound in human plasma. The method has been thoroughly validated and is suitable for use in clinical and research settings requiring the measurement of this compound concentrations.

References

Solid-Phase Extraction of Etonogestrel from Biological Matrices: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the solid-phase extraction (SPE) of etonogestrel from various biological matrices. The methodologies presented are compiled from validated analytical methods to ensure reliability and reproducibility in research and clinical settings.

Introduction

This compound, the active metabolite of desogestrel, is a potent progestin widely used in hormonal contraceptives. Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment. Solid-phase extraction is a widely adopted sample preparation technique that offers high recovery and effective removal of matrix interferences, leading to cleaner extracts and improved analytical sensitivity, particularly when coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Data Presentation: Quantitative Performance of SPE Methods

The following tables summarize the quantitative data from validated SPE methods for this compound in human plasma.

Table 1: SPE Method Performance for this compound in Human Plasma [1][2]

ParameterValueReference
SPE SorbentHyperSep™ Retain PEP[1]
Extraction Recovery95.7–104.6%[1]
Matrix EffectMinimal Interference[1]
Lower Limit of Quantification (LLOQ)10.0 pg/mL[1]
Calibration Curve Range10.0–2500 pg/mL[1]

Table 2: Alternative SPE Method Performance for this compound in Human Plasma

ParameterValueReference
SPE SorbentOnline SPE[3]
Quantification Range1–100 ng/mL[3]

Experimental Protocols

Protocol 1: Solid-Phase Extraction of this compound from Human Plasma

This protocol is adapted from a validated UPLC-MS/MS method for the simultaneous determination of this compound and ethinyl estradiol in human plasma[1].

Materials:

  • SPE Cartridges: HyperSep™ Retain PEP, 30 mg, 1 mL[1]

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • n-Hexane (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Internal Standard (IS): this compound-d7

  • Vortex mixer

  • Centrifuge

  • SPE manifold

  • Nitrogen evaporator

Procedure:

  • Sample Pretreatment:

    • Thaw frozen plasma samples to room temperature.

    • To 400 µL of plasma, add 25 µL of the internal standard solution (this compound-d7).

    • Vortex for 30 seconds.

    • Centrifuge at 13,148 x g for 5 minutes at 10°C[1].

  • SPE Cartridge Conditioning:

    • Condition the HyperSep™ Retain PEP cartridge with 1.0 mL of methanol followed by 1.0 mL of water[1]. Do not allow the cartridge to dry out between steps.

  • Sample Loading:

    • Load the pretreated plasma supernatant onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge sequentially with the following solvents:

      • 1.0 mL of n-hexane

      • 1.0 mL of water

      • 1.0 mL of 10% methanol in water[1]

  • Elution:

    • Elute the analytes from the cartridge with 0.5 mL of acetonitrile[1].

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

Protocol 2: General Solid-Phase Extraction of Drugs from Hair (Adaptable for this compound)

This protocol is a general procedure for the extraction of a panel of drugs from hair and can be adapted for this compound analysis[4]. Validation with this compound-specific standards and quality controls is required.

Materials:

  • SPE Cartridges: Mixed-mode cation exchange or other suitable sorbent for neutral compounds.

  • Decontamination Solvents: Acetone, Hexane

  • Extraction Solution: e.g., 0.1% Formic acid in water

  • Washing Solvents: e.g., 80:20 water:methanol

  • Elution Solvent: e.g., 50:50 Acetonitrile:Methanol with 5% strong ammonia

  • Pulverizer/Homogenizer

  • Incubator

  • Centrifuge

  • SPE manifold

  • Nitrogen evaporator

Procedure:

  • Decontamination:

    • Wash approximately 20 mg of hair with 2 x 10 mL of acetone and 2 x 10 mL of hexane to remove external contaminants[4].

    • Allow the hair to dry completely at room temperature.

  • Pulverization:

    • Pulverize the decontaminated hair to a fine powder using a suitable homogenizer.

  • Incubation/Extraction:

    • To the pulverized hair, add a known amount of internal standard and 1.2 mL of the extraction solution.

    • Incubate the mixture for 2 hours at 95°C.

    • Centrifuge the sample at 3200 rcf for 5 minutes.

  • SPE Procedure:

    • Condition the SPE cartridge according to the manufacturer's instructions.

    • Dilute the supernatant from the extraction step with an appropriate buffer (e.g., 4% phosphoric acid) and load it onto the SPE cartridge.

    • Wash the cartridge with 2 x 1 mL of 80:20 water:methanol.

    • Elute the analytes with 2 x 125 µL of the elution solvent.

  • Dry-down and Reconstitution:

    • Evaporate the eluate and reconstitute in the mobile phase for analysis.

Protocol 3: General Solid-Phase Extraction of Steroid Hormones from Tissue Homogenates (Adaptable for this compound)

This protocol is based on a method for the quantification of steroid hormones in zebrafish tissue homogenates and can be adapted for this compound in animal tissue studies[5]. Method validation for this compound is essential.

Materials:

  • SPE Cartridges: Oasis HLB or similar polymeric reversed-phase sorbent.

  • Homogenizer

  • Centrifuge

  • SPE manifold

  • Nitrogen evaporator

Procedure:

  • Tissue Homogenization:

    • Homogenize the tissue sample in an appropriate buffer.

    • Centrifuge the homogenate at high speed (e.g., 12,000 rpm) at 4°C to pellet cellular debris.

  • SPE Cartridge Conditioning:

    • Condition the Oasis HLB cartridge with methanol followed by water.

  • Sample Loading:

    • Load the supernatant from the tissue homogenate onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with a weak organic solvent solution (e.g., 5% methanol in water) to remove polar interferences.

  • Elution:

    • Elute this compound with an appropriate volume of a strong organic solvent such as methanol or acetonitrile.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

Recommendations for Whole Blood and Urine

While specific SPE protocols for this compound in whole blood and urine are not detailed in the readily available literature, the following general approaches can be considered, requiring thorough method development and validation:

  • Whole Blood: A common approach involves initial protein precipitation with a solvent like acetonitrile, followed by SPE of the supernatant. A mixed-mode cation exchange SPE cartridge could be effective for capturing this compound while removing additional matrix components.

  • Urine: Due to the lower protein content, a "dilute-and-shoot" approach after SPE might be feasible. A reversed-phase SPE sorbent, similar to that used for plasma, would likely be effective. Hydrolysis of potential glucuronide or sulfate conjugates may be necessary prior to extraction to quantify total this compound.

Visualizations

Experimental Workflow for this compound SPE from Human Plasma

SPE_Workflow_Plasma Sample Plasma Sample (400 µL) Pretreatment Add Internal Standard Vortex & Centrifuge Sample->Pretreatment Loading Load Supernatant Pretreatment->Loading Conditioning Condition SPE Cartridge (Methanol, Water) Conditioning->Loading Washing Wash Cartridge (n-Hexane, Water, 10% MeOH) Loading->Washing Elution Elute this compound (Acetonitrile) Washing->Elution Final Evaporate & Reconstitute for LC-MS/MS Elution->Final SPE_Workflow_Hair Sample Hair Sample (~20 mg) Decontaminate Decontaminate (Acetone, Hexane) Sample->Decontaminate Pulverize Pulverize Hair Decontaminate->Pulverize Extract Incubate with Extraction Solution & IS Pulverize->Extract SPE Solid-Phase Extraction Extract->SPE Final Evaporate & Reconstitute for LC-MS/MS SPE->Final SPE_Workflow_Tissue Sample Tissue Sample Homogenize Homogenize in Buffer & Centrifuge Sample->Homogenize SPE Solid-Phase Extraction (Load Supernatant) Homogenize->SPE Final Elute, Evaporate & Reconstitute for LC-MS/MS SPE->Final

References

Application Notes and Protocols for High-Throughput Screening (HTS) of Etonogestrel-like Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Etonogestrel, a potent synthetic progestin, is the active metabolite of desogestrel and is widely used in hormonal contraceptives.[1][2][3] Its primary mechanism of action is through high-affinity binding to the progesterone receptor (PR), a nuclear transcription factor that regulates gene expression.[1][3] Activation of the progesterone receptor by this compound leads to the inhibition of ovulation and changes in the cervical mucus, thereby preventing pregnancy.[3][4] The development of high-throughput screening (HTS) assays for this compound-like compounds is crucial for the discovery of new progestins with potentially improved therapeutic profiles. This document provides detailed application notes and protocols for three key HTS assays: a Fluorescence Polarization (FP) based competitive binding assay, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based coactivator recruitment assay, and a cell-based reporter gene assay.

Progesterone Receptor Signaling Pathway

This compound and other progestins exert their effects by binding to the progesterone receptor (PR), which exists in two main isoforms, PR-A and PR-B. Upon ligand binding, the receptor undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus. In the nucleus, the PR dimer binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, leading to the recruitment of coactivators and regulation of gene transcription.

  • Caption: Classical Progesterone Receptor Signaling Pathway.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PR Progesterone Receptor (PR) This compound->PR Binding HSP Heat Shock Proteins (HSP) PR->HSP Dissociation Dimer PR Dimer PR->Dimer Dimerization PRE Progesterone Response Element (PRE) Dimer->PRE Binding Dimer->PRE Translocation Coactivators Coactivators PRE->Coactivators Recruitment Transcription Gene Transcription Coactivators->Transcription Activation mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein CellularResponse Cellular Response Protein->CellularResponse

High-Throughput Screening Assays

A variety of HTS assays can be employed to identify and characterize this compound-like compounds. These assays are designed to be rapid, sensitive, and amenable to automation.

  • Caption: General High-Throughput Screening Workflow.

G Start Compound Library Assay HTS Assay (e.g., FP, TR-FRET, Reporter) Start->Assay Data Data Acquisition Assay->Data Analysis Data Analysis (IC50/EC50 Determination) Data->Analysis Hit Hit Identification Analysis->Hit Validation Hit Validation & Lead Optimization Hit->Validation

Fluorescence Polarization (FP) Competitive Binding Assay

Principle: This assay measures the ability of a test compound to displace a fluorescently labeled progesterone ligand (tracer) from the progesterone receptor ligand-binding domain (PR-LBD). When the tracer is bound to the larger PR-LBD, it tumbles slowly in solution, resulting in a high fluorescence polarization value. When displaced by a competitive compound, the smaller, free tracer tumbles more rapidly, leading to a decrease in fluorescence polarization.

Experimental Protocol:

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris pH 8.0, 500 mM KCl, 1 M Urea, 1 mM EDTA, 5 mM DTT, 50% Glycerol).

    • PR-LBD(GST) Stock: Reconstitute the human progesterone receptor ligand-binding domain fused to glutathione-S-transferase (PR-LBD(GST)) to a stock concentration of 2 µM in Assay Buffer.

    • Fluorescent Tracer Stock: Prepare a 400 nM stock solution of a fluorescently labeled progesterone ligand (e.g., Fluormone™ PL Green) in 90% methanol.

    • Test Compounds: Prepare serial dilutions of this compound and test compounds in DMSO. A typical starting concentration is 1 mM.

  • Assay Procedure (384-well format):

    • Add 10 µL of 4x concentrated test compounds or control (e.g., unlabeled progesterone) to the wells of a black, low-volume 384-well plate.

    • Prepare a 2x Assay Mix containing 4 nM fluorescent tracer and 80 nM PR-LBD(GST) in Assay Buffer.

    • Add 10 µL of the 2x Assay Mix to each well.

    • Incubate the plate at room temperature for 2-4 hours, protected from light.

    • Measure fluorescence polarization using a plate reader equipped with appropriate filters for the chosen fluorescent tracer (e.g., excitation at 485 nm and emission at 535 nm for Fluormone™ PL Green).

  • Data Analysis:

    • Calculate the change in millipolarization (mP) units.

    • Plot the mP values against the log concentration of the test compound.

    • Determine the IC50 value (the concentration of the compound that causes 50% inhibition of tracer binding) by fitting the data to a sigmoidal dose-response curve.

  • Caption: Fluorescence Polarization Competitive Binding Assay Workflow.

G cluster_assay Assay Principle cluster_workflow Experimental Workflow PR_LBD PR-LBD Bound Bound Complex (High Polarization) PR_LBD->Bound Tracer Fluorescent Tracer Tracer->Bound Free Free Tracer (Low Polarization) Tracer->Free Compound Test Compound Compound->PR_LBD Competes with Tracer Step1 1. Add Test Compound Step2 2. Add PR-LBD and Fluorescent Tracer Step1->Step2 Step3 3. Incubate Step2->Step3 Step4 4. Measure Fluorescence Polarization Step3->Step4 Step5 5. Calculate IC50 Step4->Step5

TR-FRET Coactivator Recruitment Assay

Principle: This assay measures the ability of a ligand to promote the interaction between the PR-LBD and a coactivator peptide. The PR-LBD is tagged with a terbium (Tb) cryptate (donor), and the coactivator peptide is labeled with a fluorescent acceptor (e.g., fluorescein). When an agonist like this compound binds to the PR-LBD, it induces a conformational change that facilitates the recruitment of the coactivator peptide. This brings the donor and acceptor into close proximity, resulting in a FRET signal.

Experimental Protocol:

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES pH 7.5, 10 mM NaCl, 1 mM EDTA, 5 mM DTT).

    • GST-PR-LBD Stock: Reconstitute GST-tagged human PR-LBD to a stock concentration.

    • Tb-anti-GST Antibody Stock: Prepare a stock solution of terbium-labeled anti-GST antibody.

    • Fluorescein-Coactivator Peptide Stock: Prepare a stock solution of a fluorescein-labeled coactivator peptide (e.g., from the SRC/p160 family).

    • Test Compounds: Prepare serial dilutions of this compound and test compounds in DMSO.

  • Assay Procedure (384-well format):

    • Add 5 µL of 4x concentrated test compounds or control (e.g., progesterone) to the wells of a black, low-volume 384-well plate.

    • Prepare a 2x PR-LBD/Tb-anti-GST antibody mix in Assay Buffer.

    • Add 5 µL of the 2x PR-LBD/Tb-anti-GST antibody mix to each well.

    • Prepare a 2x Fluorescein-Coactivator Peptide mix in Assay Buffer.

    • Add 10 µL of the 2x Fluorescein-Coactivator Peptide mix to each well.

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

    • Measure the time-resolved fluorescence at two wavelengths (e.g., 520 nm for the acceptor and 495 nm for the donor) using a TR-FRET-compatible plate reader.

  • Data Analysis:

    • Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).

    • Plot the TR-FRET ratio against the log concentration of the test compound.

    • Determine the EC50 value (the concentration of the compound that produces 50% of the maximal response) by fitting the data to a sigmoidal dose-response curve.

  • Caption: TR-FRET Coactivator Recruitment Assay Workflow.

G cluster_assay Assay Principle cluster_workflow Experimental Workflow PR_LBD Tb-PR-LBD (Donor) Coactivator Fluorescein- Coactivator (Acceptor) PR_LBD->Coactivator Recruitment FRET FRET Signal PR_LBD->FRET Coactivator->FRET Agonist Agonist (e.g., this compound) Agonist->PR_LBD Binding Step1 1. Add Test Compound Step2 2. Add Tb-PR-LBD Step1->Step2 Step3 3. Add Fluorescein- Coactivator Step2->Step3 Step4 4. Incubate Step3->Step4 Step5 5. Measure TR-FRET Signal Step4->Step5 Step6 6. Calculate EC50 Step5->Step6

Cell-Based Reporter Gene Assay

Principle: This assay utilizes a host cell line (e.g., T47D human breast cancer cells, which endogenously express PR) transiently or stably transfected with a reporter gene (e.g., luciferase) under the control of a promoter containing progesterone response elements (PREs). When an agonist binds to the endogenous PR, the receptor-ligand complex activates the transcription of the reporter gene, leading to a measurable signal (e.g., light output).

Experimental Protocol:

  • Cell Culture and Transfection:

    • Culture T47D cells in appropriate media (e.g., RPMI-1640 supplemented with 10% fetal bovine serum).

    • For transient transfection, co-transfect cells with a PRE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.

    • For stable cell line generation, select transfected cells using an appropriate antibiotic.

  • Assay Procedure (96-well format):

    • Seed the transfected T47D cells into a 96-well white, clear-bottom plate and allow them to adhere overnight.

    • Replace the culture medium with a serum-free or charcoal-stripped serum medium to reduce background hormonal effects.

    • Prepare serial dilutions of this compound and test compounds in the appropriate medium.

    • Add the diluted compounds to the cells.

    • Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.

    • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay system.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity (for transient transfection).

    • Plot the normalized luciferase activity against the log concentration of the test compound.

    • Determine the EC50 value by fitting the data to a sigmoidal dose-response curve.

  • Caption: Cell-Based Reporter Gene Assay Workflow.

G cluster_assay Assay Principle cluster_workflow Experimental Workflow Cell T47D Cell with PRE-Luciferase Reporter Luciferase Luciferase Expression Cell->Luciferase Transcription & Translation Agonist Agonist Agonist->Cell Treatment Light Light Signal Luciferase->Light Step1 1. Seed Transfected Cells Step2 2. Add Test Compound Step1->Step2 Step3 3. Incubate Step2->Step3 Step4 4. Lyse Cells and Add Substrate Step3->Step4 Step5 5. Measure Luminescence Step4->Step5 Step6 6. Calculate EC50 Step5->Step6

Data Presentation

The following tables summarize the expected quantitative data for this compound and other progestins in the described HTS assays.

Table 1: Competitive Binding Affinity for Progesterone Receptor

CompoundAssay TypeReceptor IsoformIC50 (nM)Relative Binding Affinity (%) (Progesterone = 100%)
This compoundFluorescence PolarizationPR-LBDTo be determinedHigh
ProgesteroneFluorescence PolarizationPR-LBD~10100
LevonorgestrelFluorescence PolarizationPR-LBDTo be determinedHigh
NorethindroneFluorescence PolarizationPR-LBDTo be determinedModerate

Table 2: Coactivator Recruitment Potency

CompoundAssay TypeReceptor IsoformEC50 (nM)
This compoundTR-FRETPR-LBDTo be determined
ProgesteroneTR-FRETPR-LBD~1
LevonorgestrelTR-FRETPR-LBDTo be determined
NorethindroneTR-FRETPR-LBDTo be determined

Table 3: Transcriptional Activation Potency

CompoundAssay TypeCell LineReceptor IsoformEC50 (nM)
This compoundReporter GeneT47DEndogenous PR-A/PR-B~0.1
ProgesteroneReporter GeneT47DEndogenous PR-A/PR-B~0.3
R5020 (Promegestone)Reporter GeneT47DEndogenous PR-A/PR-B~0.03
LevonorgestrelReporter GeneT47DEndogenous PR-A/PR-BTo be determined

References

Application Notes and Protocols: Formulation of Etonogestrel-Releasing Intravaginal Rings

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the formulation of etonogestrel-releasing intravaginal rings (IVRs). This document covers the essential components, manufacturing processes, and quality control assays necessary for the development of these long-acting drug delivery systems.

Introduction

This compound-releasing intravaginal rings are designed for sustained, controlled release of the progestin this compound for contraceptive purposes. The ring is a flexible, polymeric device that, when placed in the vagina, releases a low, continuous dose of the hormone, which is absorbed through the vaginal epithelium into the systemic circulation. This method of delivery bypasses hepatic first-pass metabolism, allowing for lower doses and potentially reducing side effects compared to oral contraceptives.[1][2] The most well-known example is NuvaRing®, which contains both this compound and ethinyl estradiol.[3][4][5][6][7]

Formulation Components and Design

The formulation of an this compound IVR involves the careful selection of polymers and the active pharmaceutical ingredient (API). The design of the ring is critical to achieving the desired release profile.

Active Pharmaceutical Ingredient (API)
  • This compound: A third-generation progestin, it is the active metabolite of desogestrel.[6] It is highly potent and used in various hormonal contraceptives.

Polymers

The choice of polymer is crucial as it governs the release rate, flexibility, and biocompatibility of the ring. Commonly used polymers include:

  • Ethylene Vinyl Acetate (EVA) Copolymers: Widely used in commercial products like NuvaRing®.[4][5][7][8] The ratio of ethylene to vinyl acetate can be varied to modulate the polymer's permeability and, consequently, the drug release rate.[2]

  • Silicones: These are biocompatible and have been extensively used in medical devices. They can be formulated to achieve a wide range of mechanical properties and release kinetics.

  • Polyurethanes (PU): Known for their good mechanical strength and biocompatibility.[2]

Ring Design

Several designs can be employed to control the release of this compound:

  • Reservoir-Type: This design consists of a drug-loaded core encapsulated by a non-medicated, rate-controlling membrane.[1][2][3] NuvaRing® is an example of a reservoir-type IVR.[3]

  • Matrix-Type: The drug is homogeneously dispersed throughout the polymer matrix. The release rate in this design is proportional to the drug loading and the surface area of the device.[3]

  • Sandwich-Type: This is a hybrid design featuring a drug-free core, a drug-loaded layer, and an outer, drug-free, rate-controlling layer.[3]

Quantitative Formulation Data

The following tables summarize the quantitative data for representative this compound-releasing IVR formulations.

Table 1: Composition of Commercial this compound/Ethinyl Estradiol Vaginal Rings

ComponentNuvaRing® / GenericsOrnibel®
This compound11.7 mg[4][5][7][9]11.00 mg[10]
Ethinyl Estradiol2.7 mg[4][5][7][9]3.474 mg[10]
PolymerEthylene vinylacetate copolymers[4][5][7][9]New polymer composition (polyurethane-based)[2][10][11]
Other ExcipientsMagnesium stearate[4][5][7][9]Not specified
DimensionsOuter Diameter: 54 mm, Cross-sectional Diameter: 4 mm[4][5][7][9]Not specified

Table 2: In Vitro Daily Release Rates of this compound and Ethinyl Estradiol

ProductThis compound (µ g/day )Ethinyl Estradiol (µ g/day )
NuvaRing® / Generics~120[4][5][7][9]~15[4][5][7][9]
Ornibel® (Intact Ring)Day 1: 119 ± 8; Day 2-20 (avg): 132 ± 5; Day 21: 111 ± 5[12]Day 1: 15 ± 1; Day 2-22 (avg): 18 ± 1; Day 21: 18 ± 1[12]
3D-Printed CLIPLOW IVR72 (after day 49)[13]12[13]

Experimental Protocols

Protocol for Manufacturing a Reservoir-Type IVR via Extrusion

This protocol describes a common method for producing a two-component, reservoir-type IVR.

Materials and Equipment:

  • This compound powder

  • Ethylene Vinyl Acetate (EVA) copolymer (e.g., with 28% vinyl acetate for the core)

  • Ethylene Vinyl Acetate (EVA) copolymer (e.g., with 9% vinyl acetate for the membrane)

  • Hot-melt extruder with a co-extrusion die

  • Precision cutter

  • Welding equipment (e.g., heat or solvent-based)

Procedure:

  • Blending: Dry blend the this compound powder with the core EVA polymer until a homogenous mixture is achieved.

  • Extrusion:

    • Feed the drug-polymer blend into the core extruder.

    • Feed the membrane EVA polymer into the shell extruder.

    • Co-extrude the two materials through a die to form a continuous, drug-loaded core with a non-medicated outer layer.

  • Cutting: Cut the extruded rod into precise lengths corresponding to the desired circumference of the ring.

  • Ring Formation: Join the two ends of the cut rod to form a ring. This can be achieved by heat welding or using a suitable solvent.

  • Curing/Annealing: The formed rings may be subjected to a curing or annealing process to ensure dimensional stability and consistent drug release.

Protocol for In Vitro Release Testing

This protocol outlines a standardized method for evaluating the release of this compound from the IVR.

Materials and Equipment:

  • Dissolution bath with temperature control

  • Glass vessels

  • Ring holders (to prevent floating)

  • Stirrers

  • Dissolution medium (e.g., isotonic saline solution or simulated vaginal fluid)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV)

Procedure:

  • Medium Preparation: Prepare the dissolution medium and pre-heat it to 37°C in the dissolution vessels.

  • Sample Preparation: Place each IVR in a ring holder and submerge it in a vessel containing a defined volume of the dissolution medium.

  • Dissolution:

    • Begin stirring at a specified rate (e.g., 50-100 rpm).

    • At predetermined time points (e.g., daily for 21 days), withdraw an aliquot of the dissolution medium for analysis.

    • Replace the withdrawn volume with fresh, pre-heated medium to maintain a constant volume.

  • Sample Analysis:

    • Analyze the collected samples for this compound concentration using a validated HPLC method.

    • Construct a cumulative release profile by plotting the amount of this compound released over time.

    • Calculate the daily release rate.

Visualizations

The following diagrams illustrate key processes and concepts in the formulation of this compound-releasing IVRs.

Formulation_Workflow cluster_materials Raw Materials cluster_process Manufacturing Process cluster_qc Quality Control API This compound (API) Blending Blending API and Core Polymer API->Blending Polymer_Core Core Polymer (e.g., EVA 28%) Polymer_Core->Blending Polymer_Membrane Membrane Polymer (e.g., EVA 9%) CoExtrusion Co-Extrusion Polymer_Membrane->CoExtrusion Blending->CoExtrusion Cutting Cutting to Length CoExtrusion->Cutting Ring_Formation Ring Formation (Welding) Cutting->Ring_Formation InVitro_Release In Vitro Release Testing Ring_Formation->InVitro_Release Physical_Tests Physical Characterization Ring_Formation->Physical_Tests

Caption: Manufacturing workflow for a reservoir-type this compound IVR.

Drug_Release_Mechanism cluster_ring Intravaginal Ring Cross-Section cluster_environment Vaginal Environment Core Drug-Loaded Core (High this compound Concentration) Membrane Rate-Controlling Membrane Core->Membrane Diffusion Vaginal_Fluid Vaginal Fluid (Low this compound Concentration) Membrane->Vaginal_Fluid Release Vaginal_Epithelium Vaginal Epithelium Vaginal_Fluid->Vaginal_Epithelium Absorption Bloodstream Systemic Circulation Vaginal_Epithelium->Bloodstream Systemic Uptake

Caption: Drug release and absorption mechanism from a reservoir IVR.

Conclusion

The development of this compound-releasing intravaginal rings requires a multidisciplinary approach, integrating polymer science, pharmaceutical technology, and analytical chemistry. The protocols and data presented here provide a foundational guide for researchers and developers in this field. Careful optimization of the formulation components, ring design, and manufacturing process is essential to achieve a safe, effective, and reliable long-acting contraceptive product.

References

Application Notes and Protocols for In Vivo Etonogestrel Pharmacokinetic Studies in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting in vivo pharmacokinetic (PK) studies of etonogestrel (ENG) using various animal models. The following sections detail experimental designs, analytical methodologies, and summarized pharmacokinetic data to guide researchers in the nonclinical evaluation of this compound-based contraceptive formulations.

Introduction

This compound, the active metabolite of desogestrel, is a potent progestin widely used in long-acting reversible contraceptives such as subdermal implants and vaginal rings. Preclinical pharmacokinetic studies in animal models are crucial for the development and evaluation of new this compound delivery systems. These studies provide essential data on drug absorption, distribution, metabolism, and excretion (ADME), which are vital for predicting human pharmacokinetic profiles and ensuring the safety and efficacy of novel contraceptive products. This document outlines protocols for intravenous, subcutaneous, and intravaginal administration of this compound in rats, rabbits, sheep, and non-human primates, along with methods for sample analysis and data interpretation.

Overview of Animal Models in this compound Pharmacokinetic Studies

The choice of animal model is a critical consideration in the design of pharmacokinetic studies for this compound. Different species offer unique physiological characteristics that can be leveraged to investigate specific aspects of drug delivery and disposition.

  • Rats: Commonly used for initial pharmacokinetic screening due to their small size, cost-effectiveness, and well-characterized physiology. They are particularly useful for intravenous and subcutaneous administration studies to determine fundamental pharmacokinetic parameters.

  • Rabbits: Their larger size compared to rats facilitates studies involving subcutaneous implants and allows for more extensive blood sampling. The rabbit model has been historically used to evaluate the progestational activity of contraceptive steroids.[1]

  • Sheep: The anatomical and physiological similarities of the sheep vaginal tract to that of humans make them an excellent model for evaluating the pharmacokinetics of intravaginal rings.[2][3]

  • Non-human primates (Macaques): As the closest physiological model to humans, macaques (e.g., rhesus and cynomolgus) are invaluable for the late-stage preclinical evaluation of long-acting contraceptive implants.[4][5] Their hormonal cycle and metabolic pathways more closely resemble those of humans.

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of this compound observed in various animal models. These data are compiled from multiple studies and are intended to provide a comparative overview.

Table 1: Pharmacokinetic Parameters of this compound in Rats (Intravenous Administration)

Parameter30 µg IV BolusReference
Animal Model Sprague-Dawley Rat[6][7][8]
Cmax (ng/mL) 85.4[8]
AUCinf (ng·hr/mL) 37.4[8]
Clearance (L/hr) 0.803–0.968[6][7][8]
Elimination Half-life (hr) ~25 (in humans)[9]

Table 2: Serum Concentrations of this compound in Non-Human Primates (Subdermal Implants)

Animal ModelImplant DoseMedian Serum Concentration (pg/mL)Duration of Use (years)Reference
Rhesus Macaque 1/4 or 1/3 of a 68 mg implant112 (range: 0–305)1.2 (range: 0.1–6.0)[4][5]
Cynomolgus Macaque 1/4 or 1/3 of a 68 mg implant310 (range: 183–382)1.9 (range: 0.6–4.7)[4][5]
Pigtailed Macaque 33 mg implant495 (range: 229–1110)Not specified[10][11]

Experimental Protocols

The following sections provide detailed protocols for conducting in vivo pharmacokinetic studies of this compound in various animal models.

Intravenous Bolus Administration in Rats

This protocol is designed to determine the fundamental pharmacokinetic parameters of this compound following intravenous administration.

Materials:

  • Female Sprague-Dawley rats (14 weeks old, ~290 g)[8]

  • This compound

  • Vehicle for injection (e.g., saline, polyethylene glycol, ethanol mixture)

  • Syringes and needles

  • Blood collection tubes (e.g., K2EDTA)

  • Centrifuge

  • Freezer (-80°C)

Protocol:

  • Animal Acclimatization: Acclimate rats to the housing conditions for at least five days prior to the study.[8]

  • Dose Preparation: Prepare a solution of this compound in the chosen vehicle at a concentration suitable for administering a 30 µg dose in a small volume (e.g., 1 mL/kg).

  • Administration: Administer a single 30 µg intravenous bolus injection of the this compound solution via the tail vein.[6][7][8]

  • Blood Sampling: Collect blood samples (approximately 0.25 mL) from a cannulated vessel (e.g., jugular vein) at the following time points: pre-dose (0), 0.1, 0.25, 0.5, 1, 2, 4, 8, 10, 12, 24, 36, and 48 hours post-dose.

  • Plasma Preparation: Immediately after collection, centrifuge the blood samples (e.g., at 5000 rpm for 10 minutes) to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until bioanalysis.

Subcutaneous Implant Administration in Rabbits

This protocol is suitable for evaluating the sustained release of this compound from a subcutaneous implant.

Materials:

  • Female New Zealand White rabbits

  • This compound-containing implant

  • Surgical instruments for implantation

  • Anesthesia

  • Blood collection supplies

  • Centrifuge and freezer

Protocol:

  • Animal Acclimatization: Acclimate rabbits to their housing for at least one week.

  • Anesthesia and Implantation: Anesthetize the rabbit. Make a small incision in the dorsal scapular region and insert the this compound implant subcutaneously. Suture the incision.

  • Blood Sampling: Collect blood samples from the marginal ear vein at pre-determined time points (e.g., pre-dose, and then weekly for the duration of the study).

  • Plasma Preparation and Storage: Process and store the plasma samples as described in the rat protocol.

Intravaginal Ring Administration in Sheep

This protocol is designed to assess the local and systemic absorption of this compound from a vaginal ring.

Materials:

  • Ovariectomized female Dorset crossbred sheep[2]

  • This compound-containing intravaginal ring

  • Vaginal speculum

  • Blood collection supplies

  • Centrifuge and freezer

Protocol:

  • Animal Acclimatization: House the sheep in appropriate facilities and allow for an acclimatization period.

  • Ring Insertion: On day 1 of the study, insert the this compound intravaginal ring into the vagina of each sheep.

  • Blood Sampling: Collect blood samples at scheduled times for pharmacokinetic analysis.[2]

  • Ring Retention and Observation: Perform daily examinations to confirm the retention of the ring and to score for any signs of vaginal irritation.[2]

  • Plasma Preparation and Storage: Process and store plasma samples as outlined previously.

Bioanalysis by LC-MS/MS

The quantification of this compound in plasma samples is typically performed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[6][7][12][13]

Sample Preparation (Liquid-Liquid Extraction): [13]

  • To 0.5 mL of plasma sample, add an internal standard (e.g., a stable isotope-labeled version of this compound).

  • Add 4.0 mL of methyl-t-butyl ether, vortex for 10 minutes, and then centrifuge.

  • Freeze the aqueous layer and transfer the organic phase to a new tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable mobile phase for injection into the LC-MS/MS system.

Chromatographic and Mass Spectrometric Conditions:

  • LC Column: A C18 column is commonly used for separation.[12][14]

  • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol) with a modifier (e.g., formic acid or ammonium hydroxide) is typically employed.[12][13][14]

  • Ionization: Positive electrospray ionization (ESI+) is generally used.[14]

  • Detection: The analysis is performed in multiple reaction monitoring (MRM) mode, monitoring for specific precursor-to-product ion transitions for both this compound and the internal standard.[14]

Table 3: Example LC-MS/MS Parameters for this compound Analysis

ParameterSettingReference
LC System Waters Acquity UPLC[12]
Mass Spectrometer SCIEX QTRAP 5500[12]
Column Symmetry C18 (150x4.6 mm, 3.5 µm)[12]
Mobile Phase 0.1% Formic Acid in Water and Acetonitrile (50:50 v/v)[12]
Flow Rate 1.0 mL/min[12]
Ionization Mode Electrospray Ionization (Positive)[14]
MRM Transition (m/z) 325.46 → 93.42[12]
Pharmacokinetic Data Analysis

Pharmacokinetic parameters are estimated from the plasma concentration-time data using non-compartmental analysis (NCA).[6][7] Key parameters to be determined include:

  • Cmax: Maximum observed plasma concentration.

  • Tmax: Time to reach Cmax.

  • AUC (Area Under the Curve): A measure of total drug exposure over time.

  • t1/2 (Half-life): The time required for the plasma concentration to decrease by half.

  • CL (Clearance): The volume of plasma cleared of the drug per unit of time.

  • Vd (Volume of Distribution): The apparent volume into which the drug is distributed.

Visualizations

The following diagrams illustrate the experimental workflows for the described pharmacokinetic studies.

experimental_workflow_rat_iv Workflow for Rat Intravenous PK Study acclimatization Animal Acclimatization (>= 5 days) dose_prep Dose Preparation (30 µg this compound) administration Intravenous Bolus Administration dose_prep->administration blood_sampling Serial Blood Sampling (0-48 hours) administration->blood_sampling plasma_prep Plasma Preparation (Centrifugation) blood_sampling->plasma_prep storage Sample Storage (-80°C) plasma_prep->storage bioanalysis LC-MS/MS Bioanalysis storage->bioanalysis pk_analysis Pharmacokinetic Analysis (NCA) bioanalysis->pk_analysis

Caption: Workflow for a rat intravenous pharmacokinetic study of this compound.

experimental_workflow_sheep_ivr Workflow for Sheep Intravaginal Ring PK Study cluster_animal_phase In-Life Phase cluster_analysis_phase Analytical Phase acclimatization Animal Acclimatization ring_insertion Intravaginal Ring Insertion (Day 1) acclimatization->ring_insertion daily_observation Daily Observation (Ring Retention, Irritation) ring_insertion->daily_observation blood_sampling Scheduled Blood Sampling ring_insertion->blood_sampling plasma_prep Plasma Preparation blood_sampling->plasma_prep storage Sample Storage (-80°C) plasma_prep->storage bioanalysis LC-MS/MS Bioanalysis storage->bioanalysis pk_analysis Pharmacokinetic Analysis bioanalysis->pk_analysis

Caption: Workflow for a sheep intravaginal ring pharmacokinetic study.

bioanalysis_workflow Bioanalysis Workflow for this compound in Plasma plasma_sample Plasma Sample (0.5 mL) add_is Add Internal Standard plasma_sample->add_is lle Liquid-Liquid Extraction (Methyl-t-butyl ether) add_is->lle evaporation Evaporation to Dryness lle->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lcmsms LC-MS/MS Analysis (MRM) reconstitution->lcmsms quantification Quantification lcmsms->quantification

Caption: General workflow for the bioanalysis of this compound in plasma samples.

References

Stability-Indicating HPLC Assay for Etonogestrel and its Degradants: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of etonogestrel and its degradation products. This method is crucial for the quality control and stability testing of this compound in bulk drug substances and pharmaceutical formulations.

Introduction

This compound is a third-generation progestin widely used in hormonal contraceptives.[1] Like any active pharmaceutical ingredient (API), this compound can degrade under various environmental conditions such as heat, light, humidity, and in the presence of acids, bases, or oxidizing agents.[1] These degradation products, if present in the final drug product, can potentially affect its safety and efficacy.[1] Therefore, a validated stability-indicating analytical method that can separate and quantify this compound from its potential degradation products is essential for ensuring the quality and stability of this compound-containing products.

This application note describes a robust reversed-phase HPLC (RP-HPLC) method that effectively separates this compound from its process-related impurities and degradation products formed under forced degradation conditions. The method has been developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Orthophosphoric acid (OPA)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Hydrogen peroxide (H₂O₂)

  • Water (Milli-Q or equivalent)

Chromatographic Conditions

A variety of HPLC conditions have been reported for the analysis of this compound, often in combination with ethinyl estradiol. Based on a review of existing methods, the following conditions are recommended for a stability-indicating assay of this compound.

ParameterRecommended Condition
Column X-bridge phenyl (250 × 4.6 mm, 5 µm) or equivalent C18 column
Mobile Phase Acetonitrile and a buffer solution (e.g., hexane sulphonic acid and orthophosphoric acid buffer, pH 2.5) in a ratio of 40:60 v/v.[2]
Flow Rate 1.0 mL/min[2][3]
Injection Volume 10 µL[2]
Column Temperature 30°C[3]
Detection Wavelength 236 nm[2] or 230 nm[3]
Run Time Approximately 10 minutes (to ensure elution of all degradants)
Preparation of Solutions
  • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a concentration of about 100 µg/mL.

  • Working Standard Solution: Dilute the standard stock solution with the mobile phase to a final concentration of approximately 12 µg/mL.[2]

  • Sample Solution: Prepare the sample solution by dissolving the drug product (e.g., ground tablets, implant extract) in the mobile phase to achieve a theoretical this compound concentration of 12 µg/mL. Filter the solution through a 0.45 µm nylon filter before injection.

Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[4] The following stress conditions are recommended:

  • Acid Hydrolysis: Treat the this compound solution with 1 N HCl for 15 minutes.[2] Neutralize the solution with an equivalent amount of 1 N NaOH before injection.

  • Alkaline Hydrolysis: Treat the this compound solution with 1 N NaOH for 15 minutes.[2] Neutralize the solution with an equivalent amount of 1 N HCl before injection.

  • Oxidative Degradation: Expose the this compound solution to 10% H₂O₂ for 15 minutes.[2]

  • Thermal Degradation: Expose the solid drug substance or drug product to a temperature of 105°C for 6 hours.[2] Dissolve the stressed sample in the mobile phase for analysis.

  • Photolytic Degradation: Expose the this compound solution to sunlight for 6 hours.[2]

Method Validation Summary

The analytical method should be validated according to ICH guidelines. The following tables summarize typical validation parameters for a stability-indicating HPLC method for this compound.

System Suitability
ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
%RSD of Peak Areas (n=6) ≤ 2.0%
Linearity
AnalyteRange (µg/mL)Correlation Coefficient (r²)
This compound3 - 18≥ 0.999[2]
Accuracy (% Recovery)
Concentration Level% Recovery
80%98 - 102%
100%98 - 102%[2]
120%98 - 102%
Precision (%RSD)
Precision Type%RSD
Repeatability (Intra-day) ≤ 2.0%
Intermediate Precision (Inter-day) ≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
ParameterThis compound
LOD 0.036 ppm[2]
LOQ 1.2 ppm[2]

Visualizations

experimental_workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition and Analysis prep_standard Prepare this compound Standard Solutions inject_samples Inject Prepared Solutions prep_standard->inject_samples prep_sample Prepare Sample Solutions (e.g., from tablets, implants) prep_sample->inject_samples forced_degradation Perform Forced Degradation Studies (Acid, Base, Oxidation, Heat, Light) forced_degradation->inject_samples hplc_system HPLC System (Pump, Injector, Column Oven, Detector) set_conditions Set Chromatographic Conditions (Mobile Phase, Flow Rate, Wavelength) hplc_system->set_conditions set_conditions->inject_samples acquire_data Acquire Chromatograms inject_samples->acquire_data integrate_peaks Integrate Peaks of this compound and Degradation Products acquire_data->integrate_peaks calculate_results Calculate Assay, Impurity Levels, and Validate Method integrate_peaks->calculate_results

Caption: Experimental workflow for the stability-indicating HPLC assay of this compound.

degradation_pathway cluster_stress Stress Conditions This compound This compound (m/z 324.50) Acid Acid Hydrolysis (1N HCl) This compound->Acid Base Alkaline Hydrolysis (1N NaOH) This compound->Base Oxidation Oxidation (10% H2O2) This compound->Oxidation Heat Thermal Degradation (105°C) This compound->Heat Light Photolytic Degradation (Sunlight) This compound->Light Degradant_Acid Degradation Product 5 (DP5) [M+H]+ at m/z 336.18 Acid->Degradant_Acid Degradant_Alkali Degradation Product 6 (DP6) [M+H]+ at m/z 324.20 Base->Degradant_Alkali Other_Degradants Other Degradation Products Oxidation->Other_Degradants Heat->Other_Degradants Light->Other_Degradants

Caption: Simplified degradation pathways of this compound under various stress conditions.

Conclusion

The described HPLC method is simple, accurate, precise, and stability-indicating for the determination of this compound in the presence of its degradation products. This application note provides a comprehensive protocol that can be adopted by quality control laboratories for routine analysis and stability studies of this compound-containing pharmaceutical products. The method's ability to separate the active ingredient from its degradation products ensures that the reported assay value is a true reflection of the drug's stability.

References

Determining the Progestogenic Activity of Etonogestrel Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Etonogestrel, the biologically active metabolite of desogestrel, is a synthetic progestin widely used in hormonal contraceptives.[1][2] Its primary mechanism of action is through binding to and activating the progesterone receptor (PR), which in turn modulates the expression of target genes, ultimately leading to the inhibition of ovulation and other contraceptive effects.[2][3] Accurate determination of the progestogenic activity of this compound is crucial for understanding its potency, selectivity, and overall pharmacological profile. This document provides detailed protocols for two common cell-based assays used to quantify the progestogenic activity of this compound: a Progesterone Receptor (PR) Competitive Binding Assay and a PR-Mediated Transcriptional Activation Assay using the T47D human breast cancer cell line.

Progesterone Receptor Signaling Pathway

This compound exerts its effects by binding to the intracellular progesterone receptor. Upon binding, the receptor-ligand complex undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus. Within the nucleus, the dimer binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby modulating their transcription.[2][3]

Progesterone_Receptor_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PR_complex PR-HSP Complex This compound->PR_complex Binds PR_active Activated PR (Dimer) PR_complex->PR_active Conformational Change & Dimerization PR_nucleus Activated PR (Dimer) PR_active->PR_nucleus Translocation PRE PRE PR_nucleus->PRE Binds Gene Target Gene PRE->Gene Regulates Transcription mRNA mRNA Gene->mRNA Transcription Protein Protein mRNA->Protein Translation Cellular_Response Cellular Response (e.g., Inhibition of Ovulation) Protein->Cellular_Response Leads to

Caption: Progesterone Receptor Signaling Pathway.

Data Presentation

The following tables summarize the quantitative data for this compound's progestogenic activity as determined by receptor binding and transcriptional activation assays.

Table 1: Progesterone Receptor Binding Affinity of this compound and Other Progestins

CompoundRelative Binding Affinity (RBA) for PR (%) (Progesterone = 100%)Reference
Progesterone100[4]
This compound (3-keto-desogestrel) 150 [5]
Levonorgestrel150[5]
Gestodene90[5]
Norethisterone75[5]

Table 2: Progestogenic Activity of this compound in a Transcriptional Activation Assay

CompoundAssayCell LineEndpointEC50 (nM)Reference
This compound Luciferase Reporter AssayT47DLuciferase Activity~0.1[6]
R5020 (Promegestone)Alkaline Phosphatase AssayT47DEnzyme Activity~0.1[7][8]

Experimental Protocols

Progesterone Receptor Competitive Binding Assay

This assay determines the ability of a test compound, such as this compound, to compete with a labeled progestin for binding to the progesterone receptor. The relative binding affinity (RBA) is calculated from the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the labeled ligand).

Binding_Assay_Workflow start Start prepare_cytosol Prepare Uterine Cytosol (Source of PR) start->prepare_cytosol incubate Incubate Cytosol with Labeled Progestin (e.g., [3H]R5020) and varying concentrations of this compound prepare_cytosol->incubate separate Separate Receptor-Bound from Unbound Ligand (e.g., Dextran-Coated Charcoal) incubate->separate measure Measure Radioactivity of Bound Ligand separate->measure analyze Analyze Data: Calculate IC50 and RBA measure->analyze end End analyze->end

Caption: Workflow for a PR Competitive Binding Assay.

Materials:

  • Uterine tissue from estrogen-primed immature rabbits or human breast cancer cells (e.g., T47D) as a source of progesterone receptors.

  • TEDG Buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4.

  • Labeled Ligand: [³H]-Promegestone (R5020) or a fluorescently labeled progesterone analog.

  • Unlabeled Competitor: this compound, Progesterone (for standard curve), and other progestins of interest.

  • Dextran-Coated Charcoal (DCC): 0.5% charcoal, 0.05% dextran in TEDG buffer.

  • Scintillation fluid and vials.

  • Microcentrifuge tubes.

Protocol:

  • Preparation of Cytosol:

    • Homogenize the uterine tissue or T47D cell pellet in ice-cold TEDG buffer.

    • Centrifuge the homogenate at 105,000 x g for 60 minutes at 4°C.

    • Collect the supernatant (cytosol) containing the progesterone receptors. Determine the protein concentration using a standard protein assay.

  • Binding Assay:

    • Set up a series of microcentrifuge tubes for total binding, non-specific binding, and competitive binding.

    • For competitive binding, add increasing concentrations of this compound (e.g., 10⁻¹¹ to 10⁻⁶ M). For the standard curve, use unlabeled progesterone.

    • Add a constant amount of labeled ligand (e.g., 1-5 nM [³H]R5020) to all tubes.

    • For non-specific binding tubes, add a 100-fold excess of unlabeled progesterone.

    • Add the cytosol preparation to all tubes to initiate the binding reaction.

    • Incubate the tubes for 18-24 hours at 4°C.

  • Separation of Bound and Unbound Ligand:

    • Add an equal volume of ice-cold DCC suspension to each tube.

    • Vortex and incubate on ice for 10 minutes.

    • Centrifuge at 3,000 x g for 10 minutes at 4°C. The charcoal pellet will contain the unbound ligand.

  • Measurement and Analysis:

    • Carefully transfer the supernatant (containing the receptor-bound ligand) to scintillation vials.

    • Add scintillation fluid and measure the radioactivity using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of the competitor (this compound).

    • Determine the IC50 value from the resulting dose-response curve.

    • Calculate the Relative Binding Affinity (RBA) using the following formula:

      • RBA (%) = (IC50 of Progesterone / IC50 of this compound) x 100

PR-Mediated Transcriptional Activation Assay (Luciferase Reporter Assay)

This assay measures the ability of this compound to activate the progesterone receptor, leading to the transcription of a reporter gene (luciferase). The T47D cell line, which endogenously expresses high levels of PR, is an ideal model for this assay.[9]

Transactivation_Assay_Workflow start Start culture_cells Culture T47D Cells start->culture_cells transfect Transfect Cells with PRE-Luciferase Reporter Plasmid culture_cells->transfect treat Treat Cells with Varying Concentrations of this compound transfect->treat lyse Lyse Cells treat->lyse measure Measure Luciferase Activity lyse->measure analyze Analyze Data: Generate Dose-Response Curve and Calculate EC50 measure->analyze end End analyze->end

Caption: Workflow for a PR Transactivation Assay.

Materials:

  • T47D human breast cancer cell line.

  • Cell Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), penicillin/streptomycin.

  • Hormone-depleted Medium: Phenol red-free RPMI-1640 with 5% charcoal-stripped FBS.

  • PRE-Luciferase Reporter Plasmid (containing progesterone response elements upstream of the luciferase gene).

  • Transfection Reagent (e.g., Lipofectamine).

  • This compound and control compounds.

  • Luciferase Assay Reagent.

  • Luminometer.

  • 96-well cell culture plates.

Protocol:

  • Cell Culture and Plating:

    • Culture T47D cells in standard culture medium at 37°C in a 5% CO₂ incubator.

    • Two days before transfection, switch the cells to hormone-depleted medium.

    • Plate the cells in a 96-well plate at a density of 1 x 10⁴ cells per well.

  • Transfection:

    • Transfect the cells with the PRE-luciferase reporter plasmid according to the manufacturer's protocol for the chosen transfection reagent.

    • A co-transfection with a Renilla luciferase plasmid can be performed for normalization of transfection efficiency.

  • Treatment:

    • After 24 hours of transfection, replace the medium with fresh hormone-depleted medium containing varying concentrations of this compound (e.g., 10⁻¹² to 10⁻⁶ M).

    • Include a vehicle control (e.g., DMSO) and a positive control (e.g., progesterone or R5020).

    • Incubate the cells for another 24 hours.

  • Luciferase Assay:

    • Lyse the cells using the lysis buffer provided with the luciferase assay kit.

    • Add the luciferase substrate to each well.

    • Measure the luminescence using a luminometer. If a Renilla luciferase control was used, measure its activity as well.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity (if applicable).

    • Plot the normalized luciferase activity against the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration that produces 50% of the maximal response).

Alternative Endpoint: Alkaline Phosphatase Activity Assay

Progestins have been shown to induce alkaline phosphatase (AP) activity in T47D cells, providing an alternative, non-reporter-based method to assess progestogenic activity.[7][8]

Protocol:

  • Culture and treat T47D cells with this compound as described for the luciferase assay (transfection is not required).

  • After the treatment period (e.g., 48-72 hours), wash the cells with phosphate-buffered saline (PBS).

  • Lyse the cells in a suitable buffer (e.g., Triton X-100 based).

  • Measure the alkaline phosphatase activity in the cell lysates using a commercially available AP assay kit, which typically involves the colorimetric detection of a product formed by the dephosphorylation of a substrate like p-nitrophenyl phosphate (pNPP).

  • Normalize the AP activity to the total protein concentration in each sample.

  • Analyze the data by plotting the normalized AP activity against the log concentration of this compound to determine the EC50 value.

Conclusion

The described cell-based assays provide robust and reliable methods for quantifying the progestogenic activity of this compound. The competitive binding assay directly measures the affinity of the compound for the progesterone receptor, while the transcriptional activation assays in T47D cells provide a functional readout of its ability to induce a cellular response. The choice of assay will depend on the specific research question, but together they offer a comprehensive characterization of the progestogenic profile of this compound and other progestins.

References

Application Notes and Protocols for the Manufacture of Etonogestrel-Eluting Polymer Implants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the primary manufacturing techniques for producing etonogestrel-eluting polymer implants. The information is intended to guide researchers and professionals in the development and fabrication of long-acting contraceptive drug delivery systems.

Introduction to this compound Implants

This compound is a synthetic progestin used in long-acting reversible contraceptives.[1] When formulated into a polymer implant, it provides sustained, multi-year pregnancy prevention. The contraceptive effect is achieved primarily by inhibiting ovulation through the suppression of luteinizing hormone (LH) release.[1][2] Additionally, this compound increases the viscosity of cervical mucus, hindering sperm passage, and can alter the endometrium to prevent implantation.[2] Commercial this compound implants, such as Nexplanon® and Implanon®, are single-rod devices composed of an ethylene vinyl acetate (EVA) copolymer matrix.[3][4][5] These implants are typically 4 cm in length and 2 mm in diameter, containing 68 mg of this compound.[3][5]

The manufacturing method for these implants is critical as it influences the final product's physicochemical properties, drug release kinetics, and mechanical integrity. The most common industrial method is hot-melt extrusion, specifically coextrusion. However, other techniques such as injection molding and solvent casting are also viable, particularly for research and development purposes.

This compound Mechanism of Action: Signaling Pathway

This compound, a potent progestin, exerts its contraceptive effect by binding to and activating progesterone receptors (PRs). This interaction initiates a signaling cascade that ultimately suppresses ovulation. The simplified signaling pathway is illustrated below.

Etonogestrel_Signaling_Pathway cluster_blood Bloodstream cluster_cell Hypothalamic/Pituitary Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Physiological Effect ENG This compound (ENG) PR Progesterone Receptor (PR) ENG->PR Binds to ENG_PR_complex ENG-PR Complex PR->ENG_PR_complex Forms PRE Progesterone Response Element (PRE) ENG_PR_complex->PRE Translocates to nucleus and binds to Gene_Transcription Altered Gene Transcription PRE->Gene_Transcription Regulates GnRH Decreased GnRH Pulse Frequency Gene_Transcription->GnRH Leads to LH Suppressed LH Surge GnRH->LH Ovulation Inhibition of Ovulation LH->Ovulation

This compound binding to the progesterone receptor and subsequent signaling cascade.

This compound binds to cytoplasmic progesterone receptors within cells of the hypothalamus and pituitary gland.[6][7] This binding event leads to the formation of an this compound-receptor complex, which then translocates to the nucleus. Inside the nucleus, the complex binds to progesterone response elements (PREs) on the DNA, modulating the transcription of target genes.[6][8] This alteration in gene expression ultimately leads to a decrease in the pulse frequency of Gonadotropin-Releasing Hormone (GnRH) from the hypothalamus. The reduced GnRH signaling to the pituitary gland suppresses the mid-cycle surge of Luteinizing Hormone (LH), which is essential for ovulation.[2][7]

Manufacturing Techniques: A Comparative Overview

The choice of manufacturing technique depends on the desired scale of production, implant design, and formulation characteristics. Hot-melt extrusion is ideal for large-scale continuous manufacturing, while injection molding offers high precision for complex shapes. Solvent casting is a versatile laboratory-scale technique suitable for early-stage development and heat-sensitive formulations.

ParameterHot-Melt Extrusion (Coextrusion)Injection MoldingSolvent Casting
Process Principle Pumping molten polymer-drug mixture through a die.Injecting molten polymer-drug mixture into a mold cavity.Dissolving polymer and drug in a solvent, casting, and evaporating the solvent.
Operating Temperature High (e.g., 90-150°C)High (e.g., 120-200°C)Low (Room temperature to moderate heat for drying)
Drug Loading Capacity High, up to 70% (w/w) for some systems.[7]High, dependent on mold design and polymer.Generally lower to moderate, dependent on polymer solubility.
Geometric Precision Good for continuous profiles (rods, tubes).Excellent for complex, well-defined shapes.Good for films and simple geometries; precision can be lower.
Production Scale Continuous, large-scale.Batch or continuous, suitable for mass production.Batch, primarily for laboratory/small-scale.
Solvent Use Solvent-free.Solvent-free.Requires organic solvents, which must be fully removed.
Advantages Continuous process, solvent-free, well-established for commercial products.[9]High precision, rapid manufacturing cycles, suitable for complex designs.[9]Low-temperature processing, suitable for heat-sensitive drugs, simple setup.[10]
Disadvantages High temperature may degrade thermolabile drugs.High temperatures and shear forces can affect drug stability.Use of organic solvents, potential for residual solvents, longer processing time.[10]

Experimental Protocols

The following protocols provide a general framework for the fabrication of this compound-eluting implants using the three primary manufacturing techniques. Researchers should optimize these parameters based on the specific polymer, drug loading, and desired implant characteristics.

Hot-Melt Extrusion (Coextrusion)

This protocol describes a two-step coextrusion process to create a reservoir-style implant with a drug-loaded core and a rate-controlling membrane, similar to commercial products.

Materials and Equipment:

  • This compound, micronized (e.g., D90 of ~12 µm)

  • Ethylene vinyl acetate (EVA) with a higher vinyl acetate content for the core (e.g., EVA 28)

  • Ethylene vinyl acetate (EVA) with a lower vinyl acetate content for the skin (e.g., EVA 15)

  • Magnesium stearate (as a lubricant)

  • Twin-screw extruder (for the core)

  • Single-screw extruder (for the skin)

  • Coaxial die

  • Cooling water bath

  • Laser micrometer

  • Puller and winder system

  • Pelletizer

Experimental Workflow Diagram:

HME_Workflow cluster_step1 Step 1: Core Formulation and Extrusion cluster_step2 Step 2: Coextrusion cluster_step3 Step 3: Downstream Processing Blend_Core Blend this compound, EVA 28, and Mg Stearate TSE Feed into Twin-Screw Extruder (TSE) Blend_Core->TSE Extrude_Core Melt and Extrude Core Strand TSE->Extrude_Core Pelletize_Core Cool and Pelletize Core Formulation Extrude_Core->Pelletize_Core Feed_Core Feed Core Pellets into TSE Pelletize_Core->Feed_Core Coextrude Melt and Pump to Coaxial Die Feed_Core->Coextrude Feed_Skin Feed EVA 15 Pellets into Single-Screw Extruder (SSE) Feed_Skin->Coextrude Form_Strand Form Coaxial Strand Coextrude->Form_Strand Cooling Draw through Cooling Water Bath Form_Strand->Cooling Measure In-line Diameter Measurement Cooling->Measure Pull_Wind Pull and Wind Solidified Strand Measure->Pull_Wind Cut Cut to Final Implant Length (e.g., 4 cm) Pull_Wind->Cut

Workflow for the coextrusion of this compound implants.

Protocol:

  • Core Preparation:

    • Dry all polymers to the manufacturer's specifications.

    • Geometrically blend the micronized this compound, EVA 28, and a portion of the magnesium stearate.

    • Feed the blend into a twin-screw extruder with a temperature profile of, for example, 90°C to 145°C from feed to die.

    • Extrude the molten blend as a strand, cool it in a water bath, and pelletize it.

  • Coextrusion:

    • Mix the core pellets with the remaining magnesium stearate to improve flowability.

    • Set up the coextrusion line with the twin-screw extruder for the core and a single-screw extruder for the EVA 15 skin.

    • Feed the core pellets into the twin-screw extruder and the EVA 15 pellets into the single-screw extruder.

    • Melt and convey both materials to a coaxial die to form a core-sheath (reservoir) structure.

    • The total output rate can be set, for example, to 1.50 kg/hour , with a core-to-skin ratio of approximately 8:1.

  • Downstream Processing:

    • Draw the molten coaxial strand vertically through a cooling water bath.

    • Use an in-line laser micrometer to monitor and control the strand diameter (e.g., to 2 mm).

    • Use a puller and winder to collect the solidified strand.

    • Cut the strand into 4 cm lengths to produce the final implants.

Injection Molding

This protocol outlines the fabrication of a monolithic this compound implant using injection molding.

Materials and Equipment:

  • This compound

  • A suitable thermoplastic polymer (e.g., PCL, PLGA, or EVA)

  • Blender/mixer

  • Hot-melt extruder (for compounding)

  • Pelletizer

  • Injection molding machine

  • A custom-designed mold (e.g., a 4 cm x 2 mm rod)

Experimental Workflow Diagram:

IM_Workflow cluster_prep Preparation cluster_molding Injection Molding Cycle cluster_post Post-Processing Blend Blend this compound and Polymer Compound Compound using Hot-Melt Extruder Blend->Compound Pelletize Pelletize the Homogeneous Mixture Compound->Pelletize Load Load Pellets into Injection Molder Hopper Pelletize->Load Melt_Inject Melt and Inject into Heated Mold Cavity Load->Melt_Inject Cool Cool and Solidify under Pressure Melt_Inject->Cool Eject Eject Final Implant Cool->Eject Inspect Quality Control Inspection (Dimensions, Defects) Eject->Inspect

Workflow for the injection molding of this compound implants.

Protocol:

  • Compounding:

    • Dry the polymer pellets as required.

    • Blend the this compound and polymer to the desired drug loading.

    • Feed the blend into a hot-melt extruder to ensure a homogeneous mixture.

    • Extrude and pelletize the compounded material.

  • Injection Molding:

    • Install the implant mold into the injection molding machine.

    • Set the machine parameters (e.g., barrel temperature, injection pressure, holding pressure, cooling time). These will be highly dependent on the polymer used.

    • Load the compounded pellets into the machine's hopper.

    • Initiate the molding cycle: the machine will melt the polymer-drug blend, inject it into the mold cavity, hold it under pressure, and cool it until solidified.

  • Ejection and Inspection:

    • The mold opens, and the finished implant is ejected.

    • Inspect the implants for any defects such as flash, voids, or sink marks.

    • Verify the dimensions of the implants.

Solvent Casting

This protocol details a laboratory-scale method for producing this compound-eluting polymer films or simple rod-shaped implants.

Materials and Equipment:

  • This compound

  • A suitable polymer (e.g., PLGA, PCL)

  • A volatile organic solvent in which both the drug and polymer are soluble (e.g., dichloromethane, acetone)

  • Glass beaker or vial

  • Magnetic stirrer

  • Casting dish or mold (e.g., a Teflon-coated petri dish or a custom-made mold)

  • Leveling surface

  • Fume hood

  • Vacuum oven

Experimental Workflow Diagram:

SC_Workflow cluster_prep Solution Preparation cluster_casting Casting and Drying cluster_post Final Product Dissolve_Polymer Dissolve Polymer in Solvent Mix Mix Polymer and Drug Solutions Dissolve_Polymer->Mix Dissolve_Drug Dissolve this compound in Solvent Dissolve_Drug->Mix Cast Pour Solution into Mold/Dish Mix->Cast Evaporate Slow Solvent Evaporation in Fume Hood (e.g., 24h) Cast->Evaporate Vacuum_Dry Dry under Vacuum to Remove Residual Solvent (e.g., 48h) Evaporate->Vacuum_Dry Remove Remove Film/Implant from Mold Vacuum_Dry->Remove Cut Cut to Desired Dimensions (if film) Remove->Cut

Workflow for the solvent casting of this compound implants.

Protocol:

  • Solution Preparation:

    • In a glass vial, dissolve the polymer in the chosen solvent to create a solution of a specific concentration (e.g., 10% w/v).

    • In a separate vial, dissolve the this compound in the solvent.

    • Add the drug solution to the polymer solution and stir until a homogeneous mixture is obtained.

  • Casting and Solvent Evaporation:

    • Place the casting mold on a level surface within a fume hood.

    • Pour the polymer-drug solution into the mold.

    • Cover the mold loosely to allow for slow and uniform solvent evaporation. Let it dry for at least 24 hours.

  • Drying and Removal:

    • Transfer the cast implant/film to a vacuum oven and dry at a moderate temperature (e.g., 40°C) for 48 hours or until all residual solvent is removed (confirmed by gravimetric analysis).

    • Carefully remove the dried implant or film from the mold. If a film was produced, it can be cut into smaller implantable devices of the desired dimensions.

Quality Control and Characterization

Regardless of the manufacturing technique, the resulting implants must undergo rigorous quality control testing to ensure they meet the required specifications.

ParameterMethod(s)Purpose
Drug Content & Uniformity HPLC, UV-Vis SpectroscopyTo verify the amount of this compound per implant and ensure consistency across a batch.
Implant Dimensions Calipers, Micrometer, MicroscopyTo ensure the physical dimensions (length, diameter) are within specification.
Mechanical Properties Tensile Testing (e.g., Instron)To measure tensile strength and elongation, ensuring the implant can withstand insertion and removal without breaking.
Surface Morphology Scanning Electron Microscopy (SEM)To examine the surface for pores, cracks, or other defects that could affect drug release.
In Vitro Drug Release USP Apparatus (e.g., paddle over disk), HPLCTo determine the rate and profile of this compound release over time, ensuring it meets the target therapeutic window.
Residual Solvent (for Solvent Casting) Gas Chromatography (GC)To ensure that residual solvent levels are below acceptable safety limits.
Thermal Properties Differential Scanning Calorimetry (DSC)To assess the physical state of the drug (crystalline vs. amorphous) within the polymer matrix.

Quantitative Data on this compound Implants

The following table summarizes typical quantitative data for this compound implants, primarily based on data from commercial products manufactured by hot-melt extrusion. Data for injection molded and solvent cast this compound implants is less prevalent in the literature and would need to be determined experimentally.

ParameterHot-Melt Extrusion (Commercial Implants)
Total this compound Content 68 mg[3][4][5]
Implant Dimensions 4 cm length x 2 mm diameter[3][4][5]
Polymer Matrix Ethylene vinyl acetate (EVA) copolymer[3][4][5]
Initial In Vitro Release Rate (Weeks 5-6) ~60-70 µ g/day [4][11]
In Vitro Release Rate (End of Year 1) ~35-45 µ g/day [4][11]
In Vitro Release Rate (End of Year 2) ~30-40 µ g/day [4][11]
In Vitro Release Rate (End of Year 3) ~25-30 µ g/day [4][11]
Bioavailability (Subdermal) Approximately 100%[3]

Note: The in vitro release rates for injection molded and solvent cast implants would be highly dependent on the chosen polymer, drug loading, and process parameters. For example, a monolithic implant (typical for injection molding or solvent casting) may exhibit a different release profile (e.g., following Higuchi kinetics) compared to the near zero-order release of a reservoir-style extruded implant.

References

Troubleshooting & Optimization

troubleshooting poor peak shape in etonogestrel chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for common issues encountered during the chromatographic analysis of etonogestrel. The following frequently asked questions (FAQs) and guides are designed for researchers, scientists, and drug development professionals to help resolve poor peak shape and other chromatographic problems.

Frequently Asked Questions (FAQs) - Troubleshooting Poor Peak Shape

Q1: My this compound peak is tailing. What are the likely causes and how can I fix it?

A1: Peak tailing for this compound is a common issue and typically indicates undesirable secondary interactions between the analyte and the stationary phase, or other system issues. Here’s a step-by-step guide to troubleshoot and resolve peak tailing.

Common Causes and Solutions for this compound Peak Tailing:

  • Secondary Interactions with Residual Silanols: this compound, while neutral, has a hydroxyl and a ketone group that can engage in hydrogen bonding with acidic silanol groups (Si-OH) on the surface of silica-based columns.[1][2] This is a primary cause of peak tailing.[1]

    • Solution 1: Adjust Mobile Phase pH: Although this compound is neutral, operating at a lower pH (e.g., pH 2-4) can suppress the ionization of residual silanol groups, minimizing these secondary interactions.[1][3]

    • Solution 2: Use an End-Capped Column: Modern, high-purity, end-capped columns have fewer accessible silanol groups, which significantly reduces the potential for tailing.[2]

    • Solution 3: Add a Mobile Phase Modifier: For basic compounds, a small amount of a competitive base like triethylamine (TEA) can be added to the mobile phase to block the active silanol sites. However, for a neutral compound like this compound, adjusting pH or using a better column is a more common strategy.

  • Column Contamination or Degradation: Accumulation of sample matrix components or strongly retained compounds on the column can create active sites that cause tailing.[4]

    • Solution: Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol for reversed-phase). If the problem persists, the column may need to be replaced.[3] A guard column is recommended to protect the analytical column from contaminants.[5]

  • Extra-Column Volume: Excessive volume from tubing, fittings, or the detector flow cell can cause peak broadening and tailing.[2]

    • Solution: Use tubing with a smaller internal diameter (e.g., 0.005 inches) and minimize its length. Ensure all fittings are properly connected to avoid dead volume.[2]

  • Sample Overload: Injecting too much sample can saturate the column, leading to peak distortion.[4]

    • Solution: Reduce the injection volume or dilute the sample.[4]

Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed check_column Is the column old or contaminated? start->check_column clean_column Action: Flush with strong solvent. Consider guard column use. check_column->clean_column Yes check_silanol Are you using a modern, end-capped column? check_column->check_silanol No clean_column->check_silanol Problem Persists replace_column Action: Replace column. use_endcapped Action: Switch to a high-purity, end-capped C18 or C8 column. check_silanol->use_endcapped No check_ph Is mobile phase pH optimized (e.g., pH 2-4)? check_silanol->check_ph Yes end Symmetrical Peak use_endcapped->end adjust_ph Action: Lower mobile phase pH. check_ph->adjust_ph No check_overload Is the sample concentration too high? check_ph->check_overload Yes adjust_ph->end reduce_load Action: Dilute sample or reduce injection volume. check_overload->reduce_load Yes check_ecv Is there significant extra-column volume? check_overload->check_ecv No reduce_load->end optimize_tubing Action: Use shorter, narrower ID tubing and check fittings. check_ecv->optimize_tubing Yes check_ecv->end No, problem likely resolved optimize_tubing->end

Caption: Troubleshooting workflow for this compound peak tailing.

Q2: My this compound peak is fronting. What could be the cause?

A2: Peak fronting is less common than tailing but can significantly impact quantification. It is often a sign of column overload or issues with the sample solvent.

Common Causes and Solutions for this compound Peak Fronting:

  • Column Overload: Injecting a sample with a very high concentration of this compound can lead to fronting.[4]

    • Solution: Dilute your sample or reduce the injection volume.[4]

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase (e.g., 100% acetonitrile for a mobile phase with a high aqueous content), the analyte can travel too quickly at the head of the column, causing a fronting peak.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, use the smallest possible injection volume.

  • Column Bed Deformation: A collapsed or channeled column bed can lead to a non-uniform flow path and result in peak fronting. This is less common with modern, stable columns.

    • Solution: This issue is generally irreversible. The column will need to be replaced. To prevent this, always operate within the column's recommended pressure and pH limits.

Troubleshooting Workflow for Peak Fronting

G start Peak Fronting Observed check_overload Is the sample concentration high or injection volume large? start->check_overload reduce_load Action: Dilute sample or reduce injection volume. check_overload->reduce_load Yes check_solvent Is the sample solvent stronger than the mobile phase? check_overload->check_solvent No end Symmetrical Peak reduce_load->end match_solvent Action: Dissolve sample in mobile phase or reduce injection volume. check_solvent->match_solvent Yes check_column Does the problem persist with new and standard samples? check_solvent->check_column No match_solvent->end replace_column Action: Column bed may be damaged. Replace the column. check_column->replace_column Yes check_column->end No, review other parameters replace_column->end

Caption: Troubleshooting workflow for this compound peak fronting.

Q3: My this compound peak is unusually broad. What are the potential reasons and solutions?

A3: Broad peaks can compromise both resolution and sensitivity. The causes can range from chromatographic conditions to system hardware issues.

Common Causes and Solutions for Broad this compound Peaks:

  • Late Elution from a Previous Injection: If a peak from a previous run has a long retention time, it may appear as a broad peak in a subsequent chromatogram.

    • Solution: Extend the run time of a blank injection to see if any peaks elute late. If so, increase the gradient strength at the end of the run or add a high-organic wash step to ensure all components are eluted.

  • Large Extra-Column Volume: As with peak tailing, excessive volume in tubing and connections can lead to peak broadening.

    • Solution: Minimize tubing length and internal diameter, and ensure all fittings are secure.

  • High Injection Volume or Strong Sample Solvent: Injecting a large volume of sample, especially in a strong solvent, can cause the initial band to broaden.

    • Solution: Reduce the injection volume and/or dissolve the sample in a solvent weaker than or equal to the mobile phase.

  • Column Contamination or Void: A partially blocked frit or a void at the head of the column can disrupt the sample band, leading to broad peaks.

    • Solution: Try back-flushing the column (if permitted by the manufacturer). If this doesn't work, the column may need to be replaced. Using a guard column can help prevent this.[5]

Troubleshooting Workflow for Broad Peaks

G start Broad Peak Observed check_late_elution Is it a late eluting peak from a previous injection? start->check_late_elution extend_runtime Action: Extend run time or add a column wash step. check_late_elution->extend_runtime Yes check_ecv Is there significant extra-column volume? check_late_elution->check_ecv No end Sharp, Efficient Peak extend_runtime->end optimize_tubing Action: Use shorter, narrower ID tubing and check fittings. check_ecv->optimize_tubing Yes check_injection Is the injection volume large or the sample solvent too strong? check_ecv->check_injection No optimize_tubing->end adjust_injection Action: Reduce injection volume or use a weaker sample solvent. check_injection->adjust_injection Yes check_column Is the column contaminated or old? check_injection->check_column No adjust_injection->end clean_replace_column Action: Flush, back-flush, or replace the column. check_column->clean_replace_column Yes check_column->end No, problem likely resolved clean_replace_column->end

Caption: Troubleshooting workflow for broad this compound peaks.

Data Presentation: Typical Chromatographic Conditions

The following table summarizes typical starting conditions for this compound analysis based on published methods. These can be used as a baseline for method development and troubleshooting.

ParameterHPLC Method[6][7]UPLC-MS/MS Method[8]
Column C18 (e.g., BDS C18, 150 x 4.6 mm, 5 µm)Cyano (e.g., Acquity UPLC HSS Cyano, 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.01N Na₂HPO₄ Buffer2.0 mM Ammonium Trifluoroacetate in Water
Mobile Phase B AcetonitrileAcetonitrile
Composition Isocratic (e.g., Buffer:ACN 70:30)Gradient
Flow Rate 1.0 mL/min0.250 mL/min
Column Temp. 30 °CAmbient (or controlled, e.g., 40 °C)
Detection UV at 230 nmMS/MS (Positive Ionization, MRM)
Injection Vol. 10-20 µL5-10 µL

Experimental Protocols: Standard HPLC Method for this compound

This protocol provides a general procedure for the analysis of this compound in a pharmaceutical dosage form.

1. Objective: To quantify this compound using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection.

2. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Disodium hydrogen phosphate (Na₂HPO₄) (Analytical grade)

  • Orthophosphoric acid (for pH adjustment)

  • Water (HPLC grade)

  • Sample containing this compound

3. Chromatographic System:

  • HPLC system with a pump, autosampler, column oven, and UV detector.

  • Column: C18, 150 x 4.6 mm, 5 µm particle size.

  • Data acquisition and processing software.

4. Preparation of Solutions:

  • Mobile Phase: Prepare a 0.01N Na₂HPO₄ solution in water. Adjust the pH to a suitable value (e.g., 3.0 or 6.8) with phosphoric acid. Filter through a 0.45 µm membrane filter. The mobile phase will be a mixture of this buffer and acetonitrile (e.g., 70:30 v/v). Degas the mobile phase before use.[6][7]

  • Diluent: A mixture of mobile phase components is typically used as the diluent.

  • Standard Solution: Accurately weigh a suitable amount of this compound reference standard and dissolve it in the diluent to obtain a known concentration (e.g., 100 µg/mL).

  • Sample Solution: Prepare the sample by dissolving it in the diluent to achieve a theoretical this compound concentration similar to the standard solution. This may involve extraction, sonication, or filtration steps depending on the sample matrix.

5. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 230 nm

  • Run Time: Sufficient to allow for the elution of this compound and any other components of interest (e.g., 10 minutes).

6. Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Perform replicate injections of the standard solution to check for system suitability (e.g., peak area reproducibility (%RSD), tailing factor, theoretical plates).

  • Inject the sample solutions.

  • Calculate the amount of this compound in the sample by comparing the peak area of the analyte in the sample solution to the peak area of the standard solution.

7. System Suitability Criteria (Example):

  • Tailing Factor: Not more than 1.5

  • %RSD of peak areas (from 5 replicate injections): Not more than 2.0%

  • Theoretical Plates: Greater than 2000

References

strategies to minimize matrix effects in etonogestrel mass spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in etonogestrel mass spectrometry experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing significant ion suppression/enhancement in my this compound LC-MS/MS assay. What are the primary causes and how can I mitigate this?

A1: Ion suppression or enhancement, collectively known as matrix effects, are common challenges in LC-MS/MS analysis of this compound in biological matrices like plasma or serum.[1][2][3] These effects arise from co-eluting endogenous components (e.g., phospholipids, salts, other steroids) that interfere with the ionization of this compound in the mass spectrometer source, leading to inaccurate quantification.[1][3][4]

Troubleshooting Steps:

  • Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.[1][3]

    • Liquid-Liquid Extraction (LLE): LLE is a common and effective technique for extracting this compound from plasma or serum.[5] Solvents like dichloromethane or mixtures of hexane and dichloromethane have been used successfully.[6]

    • Solid-Phase Extraction (SPE): SPE can provide a cleaner extract by selectively binding the analyte and washing away interfering matrix components.[7][8]

    • Sample Dilution: If the assay has sufficient sensitivity, diluting the sample extract can significantly reduce the concentration of matrix components and thereby minimize their impact.[9][10] A dilution of 25-40 times has been shown to reduce ion suppression to less than 20% in some cases.[10]

  • Improve Chromatographic Separation: Modifying your liquid chromatography (LC) parameters can help separate this compound from co-eluting interferences.[1][4]

    • Column Chemistry: Utilize a column with appropriate selectivity for steroids, such as a C18 or a biphenyl column.[11][12]

    • Gradient Optimization: Adjust the mobile phase gradient to increase the resolution between this compound and interfering peaks.[4]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most recognized technique to compensate for matrix effects.[1][2] A SIL-IS, such as this compound-d7, will co-elute with this compound and experience similar ionization suppression or enhancement.[7] By calculating the ratio of the analyte to the internal standard, the variability caused by matrix effects can be normalized.

  • Consider Chemical Derivatization: In cases of persistent interference, derivatizing this compound can shift its mass-to-charge ratio (m/z) and chromatographic retention time, moving it away from the interfering compounds.[13] For example, derivatization with hydroxylamine has been used to overcome interferences in this compound analysis.[13]

Q2: What is the best type of internal standard to use for this compound quantification?

A2: The most appropriate internal standard for correcting matrix effects is a stable isotope-labeled (SIL) version of the analyte, such as this compound-d7.[2][7] SIL internal standards are considered the gold standard because they have nearly identical chemical and physical properties to the analyte, meaning they co-elute chromatographically and experience the same degree of ionization suppression or enhancement.[2] This allows for accurate correction of signal variability. While other compounds like D8-progesterone have been used, a deuterated form of this compound is preferred for the most reliable results.[5][11]

Q3: My baseline is noisy, and I'm seeing interfering peaks in my blank plasma/serum samples. What could be the cause?

A3: A noisy baseline and interfering peaks in blank samples can be caused by several factors:

  • Contaminated Solvents or Reagents: Ensure all solvents and reagents are of high purity (e.g., LC-MS grade).

  • Carryover from Previous Injections: If a high concentration sample was injected previously, residual analyte can be carried over to subsequent runs. An extended wash step in the chromatographic gradient can help mitigate this.[11]

  • Endogenous Matrix Components: Some blank plasma or serum lots may contain endogenous compounds that interfere with the this compound MRM transition.[13] It is recommended to screen multiple lots of blank matrix during method development.

  • Plasticizers or Other Contaminants: Contaminants can leach from sample collection tubes, pipette tips, or other labware.

Troubleshooting Steps:

  • Prepare fresh mobile phases and reconstitution solvents.

  • Inject a solvent blank to check for system contamination.

  • Implement a robust column washing protocol between samples.

  • Test different sources or lots of blank biological matrix.[13]

  • If interference is persistent, consider a more selective sample preparation method like SPE or derivatization.[7][13]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for this compound in Human Serum

This protocol is adapted from a validated UPLC-MS/MS method for this compound quantification.[11]

  • Sample Preparation:

    • To 250 µL of serum sample, standard, or quality control sample, add 250 pg of the internal standard (e.g., D8-progesterone or this compound-d7).

    • Add 6 mL of dichloromethane.

    • Vortex for 10 minutes.

    • Centrifuge to separate the organic and aqueous layers.

  • Extraction and Reconstitution:

    • Transfer the supernatant (organic layer) to a clean tube.

    • Evaporate the solvent to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of 25% methanol containing 0.1% formic acid.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE) for this compound in Human Plasma

This protocol is based on a method for the simultaneous determination of this compound and ethinyl estradiol.[7][8]

  • Sample Pre-treatment:

    • To 400 µL of plasma sample, add 25 µL of the combined internal standard solution (e.g., this compound-d7).

    • Vortex mix for 30 seconds.

    • Centrifuge at 13,148 g for 5 minutes at 10°C.

  • Solid-Phase Extraction:

    • Pre-condition an SPE cartridge (e.g., HyperSep™ Retain PEP) with 1.0 mL of methanol followed by 1.0 mL of water.

    • Load the pre-treated plasma sample onto the SPE cartridge.

    • Wash the cartridge sequentially with 1.0 mL of n-hexane, 1.0 mL of water, and 1.0 mL of 10% methanol in water.

    • Dry the cartridge for 1 minute under a stream of nitrogen.

  • Elution:

    • Elute the analytes and internal standards with 0.5 mL of acetonitrile.

  • LC-MS/MS Analysis:

    • Inject the eluate into the LC-MS/MS system.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for this compound Analysis

ParameterLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)Sample Dilution
Principle Partitioning of analyte between two immiscible liquids.Analyte is retained on a solid sorbent while interferences are washed away.Reduction of matrix component concentration by adding a solvent.
Selectivity ModerateHighLow
Recovery Generally good (e.g., average 87% reported).[11]Typically high and reproducible.Not applicable (analyte is also diluted).
Throughput Can be time-consuming and labor-intensive.Amenable to automation for high throughput.High
Cost Relatively low (solvents).Higher (cartridges and potentially automation).Low
Commonly Used For Routine analysis where moderate cleanup is sufficient.[5][6]When high sensitivity and selectivity are required; removal of specific interferences.[7]High concentration samples or when sensitivity is not a limiting factor.[9][10]

Table 2: Typical LC-MS/MS Parameters for this compound Analysis

ParameterTypical Value/ConditionReference
LC Column C18 (e.g., BEH C18, 2.1 x 50 mm, 1.7 µm)[11]
Mobile Phase Gradient of water and acetonitrile with 0.1% formic acid.[11]
Ionization Mode Positive Electrospray Ionization (ESI+)[11]
MS Detection Multiple Reaction Monitoring (MRM)[11][14]
MRM Transition (this compound) m/z 325.2 → 257.2 or 325.464 → 93.421[7][14]
MRM Transition (this compound-d7) m/z 332.2 → 263.2[7]
MRM Transition (D8-Progesterone) m/z 346.3 → 130.2[5]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing cluster_extraction_methods Extraction Options start Biological Sample (Plasma/Serum) add_is Spike with Stable Isotope-Labeled Internal Standard start->add_is extraction Extraction add_is->extraction evap Evaporate to Dryness extraction->evap lle LLE extraction->lle spe SPE extraction->spe dilution Dilution extraction->dilution reconstitute Reconstitute in Mobile Phase evap->reconstitute inject Inject into UPLC/HPLC reconstitute->inject lc Chromatographic Separation inject->lc ms Mass Spectrometric Detection (MRM) lc->ms integrate Peak Integration ms->integrate ratio Calculate Analyte/IS Ratio integrate->ratio quantify Quantify against Calibration Curve ratio->quantify

Caption: General workflow for this compound bioanalysis.

matrix_effect_mitigation cluster_strategies Mitigation Strategies cluster_sample_prep Sample Preparation cluster_chromatography Chromatography cluster_detection Detection/Correction start Matrix Effect Observed (Ion Suppression/Enhancement) start->prep_node start->chrom_node start->detect_node lle Liquid-Liquid Extraction (LLE) spe Solid-Phase Extraction (SPE) end Minimized Matrix Effect Accurate Quantification lle->end dilute Sample Dilution spe->end dilute->end gradient Optimize Gradient column Change Column Chemistry gradient->end column->end sil_is Use Stable Isotope-Labeled IS deriv Chemical Derivatization sil_is->end deriv->end

Caption: Strategies to minimize matrix effects.

References

improving the stability of etonogestrel in long-term storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with etonogestrel. The information provided addresses common issues related to the long-term storage and stability of this active pharmaceutical ingredient (API).

Troubleshooting Guides

Issue: Unexpected degradation of this compound in a new formulation.

Question: We are observing significant degradation of this compound in our new long-acting injectable formulation, even under controlled storage conditions. What could be the potential causes and how can we troubleshoot this?

Answer:

Unexpected degradation of this compound in a new formulation can stem from several factors. Here is a systematic approach to troubleshooting this issue:

  • Excipient Incompatibility:

    • Problem: Certain excipients can interact with this compound and promote its degradation. Acidic excipients or those with reactive functional groups are common culprits.

    • Troubleshooting Steps:

      • Review the formulation's excipient list. Identify any components with acidic properties or a history of interacting with steroids.

      • Conduct an excipient compatibility study. This involves preparing binary mixtures of this compound with each excipient and subjecting them to accelerated stability conditions (e.g., 40°C/75% RH).

      • Analyze the stressed samples using a stability-indicating HPLC method to identify any degradation products.

  • Presence of Oxidizing Agents:

    • Problem: this compound is susceptible to oxidation. Trace amounts of peroxides or other oxidizing agents in the excipients or the manufacturing environment can initiate degradation.[1]

    • Troubleshooting Steps:

      • Test all raw materials, especially polymers and solvents, for peroxide content.

      • Consider incorporating an antioxidant (e.g., butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or alpha-tocopherol) into the formulation.

      • Purge the manufacturing and packaging environment with an inert gas like nitrogen to minimize oxygen exposure.

  • Impact of Manufacturing Process:

    • Problem: High temperatures or shear forces during manufacturing processes like hot-melt extrusion can lead to the formation of degradation products.

    • Troubleshooting Steps:

      • Evaluate the thermal stability of this compound under the conditions used in your manufacturing process.

      • If using hot-melt extrusion, try to lower the processing temperature or reduce the residence time.

      • Analyze in-process samples to pinpoint the step where degradation is occurring.

  • Inappropriate pH:

    • Problem: this compound is known to degrade under both acidic and alkaline conditions.[2] The microenvironment of the formulation might have a pH that is not optimal for stability.

    • Troubleshooting Steps:

      • Measure the apparent pH of the formulation.

      • If necessary, incorporate buffering agents to maintain a pH close to neutral.

Issue: Difficulty in developing a stability-indicating HPLC method for this compound.

Question: We are struggling to achieve adequate separation between the main this compound peak and its degradation products in our HPLC analysis. What are the key parameters to optimize?

Answer:

Developing a robust stability-indicating HPLC method is crucial for accurately assessing the stability of this compound. Here are some key parameters to optimize for better separation:

  • Column Selection:

    • Recommendation: A C18 column is a good starting point for steroid analysis. Consider columns with different bonding technologies (e.g., end-capped, polar-embedded) to alter selectivity.

    • Optimization: Screen a few different C18 columns from various manufacturers. Also, consider a C8 or a phenyl column for alternative selectivity.

  • Mobile Phase Composition:

    • Recommendation: A gradient elution with a mixture of acetonitrile and water or methanol and water is typically effective.

    • Optimization:

      • Organic Modifier: Try switching between acetonitrile and methanol. Acetonitrile often provides sharper peaks, while methanol can offer different selectivity.

      • pH: The pH of the aqueous portion of the mobile phase can significantly impact the retention and peak shape of ionizable degradants. Experiment with a pH range of 3-7 using appropriate buffers (e.g., phosphate, acetate).

      • Gradient Profile: Adjust the gradient slope and duration. A shallower gradient can improve the resolution of closely eluting peaks.

  • Column Temperature:

    • Recommendation: Maintain a constant column temperature, typically between 25°C and 40°C.

    • Optimization: Increasing the temperature can decrease retention times and improve peak efficiency, but it may also affect selectivity. Evaluate a few different temperatures within the column's operating range.

  • Flow Rate:

    • Recommendation: A flow rate of 1.0 mL/min is common for standard analytical HPLC columns.

    • Optimization: Lowering the flow rate can sometimes improve resolution, but it will also increase the run time.

  • Detector Wavelength:

    • Recommendation: this compound has a chromophore that absorbs in the UV range. A detection wavelength around 210 nm is often used.

    • Optimization: Use a photodiode array (PDA) detector to examine the UV spectra of both the parent drug and the degradation products to select the optimal wavelength for simultaneous detection.

Frequently Asked Questions (FAQs)

1. What are the primary degradation pathways for this compound?

This compound is susceptible to degradation through several pathways, primarily influenced by environmental factors such as heat, light, and moisture.[3][4] The main degradation pathways include:

  • Hydrolysis: Degradation can occur under both acidic and alkaline conditions, leading to the formation of specific degradation products.[2]

  • Oxidation: The steroid structure can be oxidized, particularly if exposed to oxidizing agents or peroxides. This can lead to the formation of hydroxylated or peroxide impurities.

  • Photodegradation: Exposure to light, especially UV light, can induce degradation. Photostability studies are a crucial part of the stability testing program.

2. What are some known degradation products of this compound?

Forced degradation studies have identified several degradation products. For example:

  • Under acidic conditions, a degradation product (DP5) with a mass-to-charge ratio (m/z) of 336.18 has been reported.[2]

  • Under alkaline conditions, a degradation product (DP6) with an m/z of 324.20 has been observed.[2]

  • Other potential impurities include 6α-hydroxy peroxide this compound and 6β-hydroxy peroxide this compound.

3. What are the ideal long-term storage conditions for this compound API?

For the bulk API, it is recommended to store it in well-closed containers, protected from light and moisture, at controlled room temperature. Specific storage conditions should be determined based on the results of long-term stability studies. For this compound in biological matrices like plasma, storage at -20°C or -80°C is common to ensure stability over several months.

4. How do excipients influence the stability of this compound in a formulation?

Excipients play a critical role in the stability of the final drug product. They can either enhance or compromise the stability of this compound.

  • Stabilizing Excipients: Antioxidants like BHT, BHA, and vitamin E can be added to protect against oxidative degradation. Polymers like ethylene vinyl acetate (EVA) used in implants can provide a protective matrix.

  • Destabilizing Excipients: Excipients with acidic functional groups can promote hydrolytic degradation. Impurities within excipients, such as peroxides in povidone, can also be detrimental. It is crucial to conduct thorough excipient compatibility studies during formulation development.

5. What are the key considerations for packaging this compound-containing products?

The packaging system is vital for maintaining the stability of this compound products throughout their shelf life. Key considerations include:

  • Protection from Light: Use of opaque or amber-colored packaging materials to protect against photodegradation.

  • Moisture Barrier: Packaging should have a low moisture vapor transmission rate to protect against hydrolysis. This is especially important for solid dosage forms.

  • Oxygen Barrier: For oxygen-sensitive formulations, packaging with a low oxygen permeability is recommended. In some cases, oxygen scavengers may be included in the packaging.

  • Material Compatibility: The packaging materials should not interact with the drug product. Leaching of compounds from the packaging or sorption of the drug into the packaging should be evaluated.

Data Presentation

Table 1: Illustrative Stability Data for this compound under Accelerated Conditions (40°C ± 2°C / 75% RH ± 5% RH)

Time Point (Months)Assay (%)Total Degradation Products (%)Specific Degradation Product A (%)Specific Degradation Product B (%)
0100.2< 0.1Not DetectedNot Detected
199.50.30.10.2
398.70.90.30.6
697.12.10.71.4

Note: This table presents illustrative data for educational purposes and does not represent a specific product. Actual stability data will vary depending on the formulation, manufacturing process, and packaging.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To generate potential degradation products of this compound under various stress conditions to support the development and validation of a stability-indicating analytical method.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1N HCl.

    • Keep the solution at 60°C for 2 hours.

    • Cool the solution to room temperature and neutralize with 1N NaOH.

    • Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Alkaline Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1N NaOH.

    • Keep the solution at 60°C for 2 hours.

    • Cool the solution to room temperature and neutralize with 1N HCl.

    • Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Thermal Degradation:

    • Place the solid this compound powder in a hot air oven at 105°C for 24 hours.

    • Dissolve the stressed powder in the solvent and dilute to a final concentration of 0.1 mg/mL.

  • Photolytic Degradation:

    • Expose the this compound stock solution (in a quartz cuvette) to UV light (254 nm) and visible light in a photostability chamber for a specified duration (e.g., as per ICH Q1B guidelines).

    • Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable HPLC-UV/MS method.

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To quantify this compound and its degradation products in a drug substance or product.

Methodology:

  • Instrumentation: High-Performance Liquid Chromatograph with a UV or PDA detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 40% B

    • 5-20 min: 40% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 40% B

    • 26-30 min: 40% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to obtain a final concentration of approximately 0.1 mg/mL of this compound.

  • System Suitability: Perform system suitability tests (e.g., tailing factor, theoretical plates, and resolution between the main peak and the closest eluting impurity) to ensure the performance of the chromatographic system.

  • Quantification: Calculate the amount of this compound and any degradation products using a validated external standard method.

Visualizations

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis start This compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (1N HCl, 60°C) start->acid alkali Alkaline Hydrolysis (1N NaOH, 60°C) start->alkali oxidation Oxidation (30% H2O2, RT) start->oxidation thermal Thermal Degradation (Solid, 105°C) start->thermal photo Photolytic Degradation (UV/Vis Light) start->photo neutralize Neutralization & Dilution acid->neutralize alkali->neutralize oxidation->neutralize thermal->neutralize photo->neutralize hplc Stability-Indicating HPLC-UV/MS Analysis neutralize->hplc data Data Evaluation: - Peak Purity - Mass Balance - Degradant Identification hplc->data

Caption: Workflow for a forced degradation study of this compound.

Stability_Method_Development cluster_input Inputs cluster_development Method Development Cycle cluster_validation Method Validation (ICH Q2) api This compound API screening Screening: - Column (C18, Phenyl) - Mobile Phase (ACN, MeOH) api->screening degradants Forced Degradation Samples degradants->screening optimization Optimization: - Gradient Profile - pH - Temperature screening->optimization evaluation Evaluation: - Resolution > 2 - Peak Shape - Run Time optimization->evaluation evaluation->optimization Iterate if needed specificity Specificity evaluation->specificity Meets Criteria linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness validated_method Validated Stability-Indicating Method robustness->validated_method

Caption: Logical workflow for developing a stability-indicating HPLC method.

References

Technical Support Center: Overcoming Challenges in the Scale-Up Synthesis of Etonogestrel

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the scale-up synthesis of etonogestrel. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to address specific issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered during the scale-up synthesis of this compound?

A1: The scale-up of this compound synthesis presents several key challenges, including:

  • Lengthy and Labor-Intensive Synthetic Routes: Traditional methods can involve numerous steps, making the process inefficient for large-scale production.[1][2][3][4]

  • Impurity Profile Control: The formation of steroidal and non-steroidal impurities is a major concern, requiring careful control and robust analytical monitoring.[5][6]

  • Stereoselectivity: Achieving the desired stereochemistry at key chiral centers, particularly at C17, is critical for the drug's efficacy and can be challenging to control.

  • Reaction Conditions Optimization: Transferring laboratory-scale reaction conditions to a larger scale often requires significant optimization to maintain yield and purity.

  • Selective Protection and Deprotection: The need to selectively protect and deprotect functional groups adds complexity and steps to the synthesis.[3]

Q2: What are the primary sources of impurities in this compound synthesis?

A2: Impurities in this compound can originate from various sources throughout the manufacturing process:

  • Raw Materials: Impurities present in starting materials and reagents can be carried through the synthesis.[5]

  • Synthetic Pathways: Side reactions, incomplete reactions, and over-reactions can lead to the formation of process-related impurities.[5]

  • Degradation: The active pharmaceutical ingredient (API) can degrade under certain conditions of heat, light, or moisture, forming degradation products.[5]

  • Residual Solvents: Solvents used in the synthesis and purification steps may remain in the final product.[5]

Q3: What are the regulatory limits for impurities in this compound?

A3: Regulatory agencies like the ICH, FDA, and EMA have stringent guidelines for impurity levels in active pharmaceutical ingredients. While specific monographs should be consulted, general thresholds are as follows:

  • Reporting Threshold: Typically around 0.05% by weight.[6]

  • Individual Related-Substance Limits: Commonly set in the range of 0.1% to 0.5% by weight.[6]

  • Total Impurities: Usually controlled to within approximately 0.5% to 2.0% by weight.[6]

Troubleshooting Guides

Problem 1: Low Yield in the Wittig Reaction for the Introduction of the 11-Methylene Group

Question: We are experiencing low yields during the Wittig reaction to form the 11-methylene group on the steroid backbone. What are the potential causes and solutions?

Answer:

Low yields in the Wittig reaction with sterically hindered ketones, such as the 11-keto steroid precursor, are a common issue.[7] Here’s a breakdown of potential causes and troubleshooting steps:

Potential Cause Troubleshooting/Optimization Strategy
Steric Hindrance The 11-keto group is sterically hindered, which can slow down the reaction. Consider switching to a more reactive phosphonium ylide or using the Horner-Wadsworth-Emmons (HWE) reaction, which often provides better yields with hindered ketones.[7][8]
Base Selection The choice of base is critical for generating the ylide. For unstabilized ylides, strong, non-nucleophilic bases like sodium hydride (NaH), potassium tert-butoxide (KOtBu), or sodium hexamethyldisilazide (NaHMDS) are preferred over organolithium bases to minimize side reactions.[8][9]
Reaction Conditions Ensure strictly anhydrous conditions, as water will quench the ylide.[10] Running the reaction at a slightly elevated temperature may improve the reaction rate, but this should be balanced against the potential for side reactions.
Ylide Instability Some ylides can be unstable. Consider generating the ylide in the presence of the aldehyde or ketone to ensure it reacts as it is formed.[9]
Use of Ultrasound Sonication has been shown to significantly increase the yield of Wittig reactions, especially for forming tetrasubstituted alkenes.[11]
Problem 2: Incomplete Oppenauer Oxidation of the 3-Hydroxy Group

Question: Our Oppenauer oxidation of the 3-hydroxy group to the 3-keto group is not going to completion. How can we improve the conversion?

Answer:

The Oppenauer oxidation is a mild and selective method for oxidizing secondary alcohols, but driving the reaction to completion can be challenging.[1][12][13][14]

Potential Cause Troubleshooting/Optimization Strategy
Equilibrium The Oppenauer oxidation is a reversible reaction. To shift the equilibrium towards the product, use a large excess of the hydride acceptor (e.g., acetone or cyclohexanone).[12][14]
Catalyst Activity Ensure the aluminum alkoxide catalyst (e.g., aluminum isopropoxide or aluminum tert-butoxide) is fresh and active. Moisture can deactivate the catalyst.
Reaction Time and Temperature Increasing the reaction time or temperature can help drive the reaction to completion. Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time.
Choice of Hydride Acceptor While acetone is common, other carbonyl compounds like benzoquinone (in the Wettstein-Oppenauer variation) can be more effective for certain steroid oxidations.[12]
Problem 3: Formation of Side Products during Birch Reduction

Question: We are observing significant side product formation during the Birch reduction of the aromatic A-ring. How can we minimize these impurities?

Answer:

The Birch reduction is a powerful tool for reducing aromatic rings but can be accompanied by side reactions.[15][16][17][18]

Potential Cause Troubleshooting/Optimization Strategy
Over-reduction Careful control of the reaction stoichiometry (moles of alkali metal to substrate) is crucial to prevent over-reduction of the diene product.[2]
Isomerization of Double Bonds The initial non-conjugated diene product can isomerize to a more stable conjugated system. This is more common with carbonyl or other conjugating groups.[15] Using a proton source that can quickly protonate the intermediate anions can help minimize this.
Cleavage of Substituents Functional groups like aryl ethers can be cleaved under Birch reduction conditions.[15] Adding an amine or diamine to the reaction mixture can help prevent unwanted dealkylation.[2]
Dimerization Dimerization of radical intermediates can occur. This can sometimes be minimized by using a cosolvent like THF to improve solubility.[15]

Experimental Protocols

Key Experiment: Ethynylation of 17-Keto Steroid

This protocol describes the introduction of the ethynyl group at the C17 position, a critical step in the synthesis of this compound.

Materials:

  • 17-keto steroid precursor

  • Acetylene gas

  • Potassium tert-butoxide

  • Anhydrous Tetrahydrofuran (THF)

  • Ammonium chloride solution (saturated)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet, and a thermometer, dissolve the 17-keto steroid precursor in anhydrous THF.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add potassium tert-butoxide to the stirred solution.

  • Bubble acetylene gas through the reaction mixture at a steady rate while maintaining the temperature at 0°C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Note: The stereoselectivity of this reaction is crucial. The approach of the acetylene to the C17 ketone is generally favored from the α-face, leading to the desired 17α-ethynyl-17β-hydroxy configuration. However, the formation of the 17β-ethynyl-17α-hydroxy epimer is a potential impurity that must be monitored.

Visualizations

experimental_workflow cluster_synthesis This compound Synthesis Workflow Start Starting Material (e.g., Estradiol Derivative) Oppenauer Oppenauer Oxidation (3-OH to 3-C=O) Start->Oppenauer Birch Birch Reduction (A-Ring Aromatization) Oppenauer->Birch Wittig Wittig Reaction (Introduction of 11-Methylene) Birch->Wittig Ethynylation Ethynylation (at C17) Wittig->Ethynylation Deprotection Deprotection (if applicable) Ethynylation->Deprotection Purification Purification (Crystallization/Chromatography) Deprotection->Purification This compound This compound Purification->this compound

Caption: A generalized workflow for the synthesis of this compound.

troubleshooting_logic cluster_troubleshooting Troubleshooting Low Yield Problem Low Yield in Reaction Step Check_Purity 1. Check Starting Material Purity Problem->Check_Purity Analyze_Side_Products 2. Analyze Reaction Mixture for Side Products Problem->Analyze_Side_Products Optimize_Conditions 3. Optimize Reaction Conditions Check_Purity->Optimize_Conditions Analyze_Side_Products->Optimize_Conditions Consider_Alternative 4. Consider Alternative Reagents/Method Optimize_Conditions->Consider_Alternative If yield still low Result Improved Yield Optimize_Conditions->Result If yield improves Consider_Alternative->Result

Caption: Logical workflow for troubleshooting low reaction yields.

References

resolving issues with etonogestrel implant migration and encapsulation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with etonogestrel implants. The content focuses on resolving common issues encountered during experimental studies, specifically implant migration and encapsulation.

Troubleshooting Guides

This section addresses specific technical problems in a question-and-answer format.

Issue: this compound Implant Migration

Question 1: We are observing implant migration in our animal models. What are the potential causes?

Answer: Implant migration in a research setting can stem from several factors, many of which are related to the implantation technique and the physiological characteristics of the animal model.

  • Implantation Technique: This is a critical factor. Migration risk increases with incorrect insertion depth or location.[1][2][3] Deep insertion, potentially into muscle tissue or even the venous system, can lead to significant displacement.[3][4][5] The recommended insertion is subdermal to minimize these risks.[4]

  • Animal Model Characteristics: Certain physiological traits may increase the likelihood of migration. For instance, significant weight loss in an animal model could alter tissue planes and facilitate implant movement.[1] While studies on underweight individuals showing increased risk are from human clinical data, this could be a translatable factor to consider in animal model selection and monitoring.[2][6]

  • Physical Activity: Although less documented in formal studies, high levels of physical activity or repetitive muscle action near the implant site could theoretically contribute to minor migration along fascial planes.

Question 2: How can we reliably detect and quantify implant migration in our experimental subjects?

Answer: A non-palpable implant is the primary indicator of potential migration.[2][6][7] Several imaging modalities can be employed for precise localization and tracking. The choice of technique depends on the implant type (radiopaque vs. non-radiopaque) and the suspected location.

  • Ultrasound (US): This is the recommended first-line imaging method for non-palpable implants.[8][9] Using a high-frequency linear array transducer (10 MHz or greater), the implant can be accurately located, and its depth and proximity to vascular structures can be determined.[7][10]

  • X-ray: This method is effective for radiopaque implants like Nexplanon®, which contains barium sulfate.[7][8] The implant appears as a faint white or hyperdense linear object.[7][8] It is useful for a quick assessment to confirm if the implant is still in the limb.[8]

  • Magnetic Resonance Imaging (MRI): MRI is valuable for locating deeply migrated implants, especially if they are not found with ultrasound or X-ray.[8][9] It is also a key technique for localizing non-radiopaque implants.[11]

  • Computed Tomography (CT): CT is typically reserved for cases where migration into the chest or pulmonary artery is suspected.[7][8][9] The radiopaque implant appears as a hyperdense band.[8]

Question 3: An implant has migrated to a challenging location in our animal model. What is the recommended procedure for removal?

Answer: Removal of a migrated, non-palpable implant should only be attempted after its precise location has been verified through imaging.[7]

  • Localization: First, use the imaging modalities described above (Ultrasound, X-ray, MRI, CT) to pinpoint the implant's exact position. If imaging fails, this compound blood level determination can confirm the implant's presence in the body.[7][11]

  • Guided Removal: For implants located in soft tissue, removal under ultrasound guidance is advisable.[7]

  • Surgical/Endovascular Procedures: If the implant has migrated into the vasculature (e.g., pulmonary artery), more complex procedures are required.[7] Early detection is crucial, as implants can become endothelialized over time, making endovascular retrieval more difficult.[5] In such cases, surgical removal, potentially involving a thoracotomy, may be necessary.[5] Consultation with a veterinary surgeon experienced in these procedures is essential.

Issue: Implant Encapsulation (Foreign Body Response)

Question 1: We are observing a thick fibrous capsule around our explanted devices. What is the biological mechanism behind this?

Answer: The formation of a fibrous capsule is the hallmark of the Foreign Body Response (FBR), a chronic inflammatory reaction to an implanted biomaterial.[12] The process is orchestrated primarily by macrophages and involves several key stages:[12]

  • Protein Adsorption: Immediately upon implantation, host proteins adsorb to the biomaterial surface, which mediates subsequent cellular interactions.

  • Inflammatory Cell Recruitment: The initial injury from implantation recruits neutrophils, which are soon replaced by long-lived macrophages.[12]

  • Macrophage Fusion: Unable to phagocytose the large implant, macrophages fuse to form Foreign Body Giant Cells (FBGCs) on the material's surface.[12]

  • Fibroblast Activation & Fibrosis: Macrophages and FBGCs release cytokines and growth factors, such as Transforming Growth Factor-beta (TGF-β), which stimulate fibroblasts.[13] These fibroblasts differentiate into myofibroblasts, depositing a dense, collagen-rich fibrous capsule that isolates the implant from the surrounding tissue.[12][14]

Question 2: What are the standard methods to quantitatively and qualitatively assess implant encapsulation in our studies?

Answer: The FBR and resulting encapsulation can be thoroughly evaluated using histological and immunohistochemical techniques on the explanted tissue surrounding the implant.

  • Histological Staining:

    • Hematoxylin and Eosin (H&E): Used for general morphological assessment of the capsule and to identify and quantify inflammatory cell infiltration.

    • Masson's Trichrome: Stains collagen blue, allowing for the visualization and quantification of the fibrous capsule's density and thickness.[14]

  • Immunohistochemistry (IHC):

    • Macrophage Markers (e.g., F4/80 in mice): Used to specifically identify and quantify macrophages at the implant-tissue interface.[14]

    • Myofibroblast Markers (e.g., α-Smooth Muscle Actin): Used to identify activated fibroblasts, indicating active fibrosis.[13]

  • Quantitative Analysis:

    • Capsule Thickness: Measure the thickness of the fibrous capsule at multiple points using calibrated microscope software.[14]

    • Cell Counts: Count the number of specific cell types (e.g., macrophages, FBGCs, mast cells) per high-power field.[14]

Question 3: Can we modify our experimental setup to modulate the degree of encapsulation?

Answer: Yes, the intensity of the FBR is influenced by several factors that can be controlled experimentally.

  • Biomaterial Properties: The physical and chemical properties of the implant surface play a significant role. Surface topography, texture, and chemistry can all alter protein adsorption and subsequent cellular responses.[14] For example, smoother surfaces may elicit a different response compared to textured ones.

  • Implantation Site: The anatomical location of the implant can affect the FBR. For example, subcutaneous and intraperitoneal sites can show differences in inflammatory and angiogenic factor levels, though both typically result in fibrous encapsulation.[12]

  • Sterilization Method: Ensure the sterilization method (e.g., ethylene oxide) does not leave residues that could exacerbate the inflammatory response.

Data Presentation

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound implant migration and detection.

Table 1: Comparison of Imaging Modalities for Detecting Migrated this compound Implants

Imaging ModalityPrincipleSuitability for ResearchAdvantagesLimitations
Ultrasound (US) High-frequency sound waves create real-time images of soft tissues.[7]HighFirst-line approach; provides real-time guidance for removal; assesses proximity to vessels.[7][8][9]Operator-dependent; may not detect very deeply migrated implants.
X-ray Differential absorption of X-rays by tissues.[8]High (for radiopaque implants)Quick and widely available; good for initial screening of the entire limb.[8]Only effective for radiopaque implants (e.g., Nexplanon); provides 2D information only.[7][8]
MRI Uses magnetic fields and radio waves to generate detailed images of organs and tissues.[7]MediumExcellent for soft tissue contrast; valuable for deep implants and non-radiopaque devices.[8][11]Higher cost; longer acquisition time; may require anesthesia for animal subjects.
CT Combines a series of X-ray images taken from different angles.[8]Low (reserved for specific cases)Primary method for suspected migration to the chest and pulmonary arteries.[8][9]Involves ionizing radiation; generally used only when pulmonary embolism is suspected.[8]

Table 2: Summary of Reported this compound Implant Migration Cases (2000-2023)

Migration LocationNumber of Reported CasesPercentage of Total CasesKey Characteristics
Pulmonary Blood Vessels 7450.0%Often asymptomatic; may present with chest pain or dyspnea; requires CT for diagnosis.[2][5][6]
Non-Pulmonary Blood Vessels 1610.8%Migration within the venous system of the arm or to other vascular sites.[2][6]
Extravascular 5839.2%Migration within soft tissues, fascia, or muscle; often found in the axilla or shoulder region.[1][2][6]
Total Cases Reviewed 148 100% Data from a systematic review of 45 articles (case reports and series).[2][6]

Experimental Protocols

Protocol 1: Subcutaneous Implantation in a Rodent Model

This protocol provides a standardized method for implanting devices subcutaneously in rats or mice to study biocompatibility, based on established practices.[15][16][17]

Materials:

  • This compound implant or test article

  • Small animal anesthesia machine (e.g., isoflurane)

  • Surgical tools (scalpel, blunt-ended forceps, needle holder, sutures or wound clips)

  • Analgesics (e.g., Metacam)

  • Antiseptic solution (e.g., chlorhexidine)

  • Sterile saline

Procedure:

  • Animal Preparation: Anesthetize the animal using isoflurane. Administer pre-operative analgesia (e.g., Metacam, 5 mg/kg subcutaneously) to manage pain.[15] Shave the fur from the dorsal back region, preferably the day before surgery to minimize contamination.[15]

  • Aseptic Technique: Place the animal on a sterile surface. Disinfect the shaved area with an antiseptic solution.

  • Incision: Make a small (~1 cm) longitudinal incision through the skin on the dorsal midline.

  • Subcutaneous Pocket Creation: Using blunt-ended forceps, gently separate the skin from the underlying connective tissue to create a subcutaneous pocket lateral to the incision.[15] The pocket should be large enough to accommodate the implant without tension.

  • Implantation: Carefully insert the sterile implant into the created pocket. Ensure it lies flat and is not protruding from the incision.

  • Wound Closure: Close the skin incision using appropriate sutures or surgical clips.

  • Post-Operative Care:

    • Administer subcutaneous saline (10 µL/g) to prevent dehydration.[15]

    • Monitor the animal daily for weight, wound healing, and signs of distress.[15]

    • Administer post-operative analgesia for at least 3 days.[15]

    • Disinfect the wound site daily as needed.[15]

Protocol 2: Histological Assessment of Implant Encapsulation

This protocol describes the process for harvesting and analyzing tissue surrounding an implant to assess the FBR.

Materials:

  • 10% Neutral Buffered Formalin (NBF)

  • Phosphate-Buffered Saline (PBS)

  • Paraffin wax

  • Microtome

  • Microscope slides

  • H&E staining reagents

  • Masson's Trichrome staining kit

  • Microscope with digital camera and analysis software

Procedure:

  • Tissue Harvesting: At the designated experimental endpoint, euthanize the animal. Carefully excise the implant along with a wide margin of the surrounding tissue capsule and skin.

  • Fixation: Immediately fix the tissue sample in 10% NBF for at least 24 hours.

  • Processing and Embedding: After fixation, carefully remove the implant from the tissue capsule. Process the tissue through a graded series of ethanol and xylene, and embed it in paraffin wax such that the tissue can be sectioned perpendicular to the implant-tissue interface.

  • Sectioning: Using a microtome, cut 5 µm thick sections from the paraffin block and mount them on microscope slides.

  • Staining:

    • Deparaffinize and rehydrate the tissue sections.

    • Perform H&E staining for general morphology and inflammatory cell assessment.

    • Perform Masson's Trichrome staining on adjacent sections to visualize the collagenous fibrous capsule.[14]

  • Microscopy and Analysis:

    • Image the stained slides using a light microscope.

    • Qualitative Assessment: Describe the cellularity, tissue organization, and presence of inflammatory cells (neutrophils, macrophages, FBGCs).

    • Quantitative Assessment:

      • Using the Masson's Trichrome slides, measure the capsule thickness at multiple standardized points.[14]

      • Using the H&E slides, count the number of inflammatory cells per high-power field at the implant-tissue interface.[14]

Mandatory Visualizations

Diagrams of Workflows and Pathways

G cluster_start Initial Assessment cluster_imaging Localization Workflow cluster_outcome Outcome & Action start Implant is Non-Palpable in Subject us Perform High-Frequency Ultrasound start->us located Implant Localized? us->located xray Perform X-ray (if implant is radiopaque) xray->located mri Perform MRI (if deep or non-radiopaque) mri->located ct Perform Chest CT (if pulmonary migration suspected) ct->located located->xray No located->mri No located->ct No, and pulmonary symptoms remove Proceed with Guided Removal located->remove Yes no_locate Confirm Presence with this compound Blood Assay located->no_locate No, after all imaging

Caption: Troubleshooting workflow for a non-palpable this compound implant.

FBR_Pathway implant Subcutaneous Implant adsorption Protein Adsorption (Vroman Effect) implant->adsorption neutrophils Neutrophil Recruitment (Acute Inflammation) adsorption->neutrophils macrophages Macrophage Infiltration (Chronic Inflammation) neutrophils->macrophages Transition frustrated Frustrated Phagocytosis macrophages->frustrated cytokines Release of Cytokines & Growth Factors (e.g., TGF-β, IL-1) macrophages->cytokines fbgc Foreign Body Giant Cell (FBGC) Formation frustrated->fbgc fbgc->cytokines fibroblasts Fibroblast Recruitment & Activation cytokines->fibroblasts myofibroblasts Differentiation to Myofibroblasts fibroblasts->myofibroblasts capsule Collagen Deposition & Fibrous Capsule Formation myofibroblasts->capsule

Caption: Key signaling events in the Foreign Body Response to an implanted device.

Biocompatibility_Workflow cluster_phase1 In-Vivo Phase cluster_phase2 Ex-Vivo Analysis cluster_phase3 Outcome implantation Subcutaneous Implantation in Animal Model in_life In-Life Monitoring (e.g., 4 weeks) implantation->in_life explantation Explantation of Implant & Surrounding Tissue in_life->explantation fixation Tissue Fixation & Processing explantation->fixation staining Histological Staining (H&E, Trichrome) fixation->staining analysis Microscopic Analysis (Capsule Thickness, Cell Counts) staining->analysis report Quantitative Biocompatibility Report analysis->report

Caption: Experimental workflow for assessing implant biocompatibility and encapsulation.

References

Technical Support Center: Enhancing Etonogestrel Extraction Recovery from Tissue Samples

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of etonogestrel in tissue samples. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the extraction recovery of this compound from various tissue matrices.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with extracting this compound from tissue samples?

A1: Extracting this compound from tissue samples presents several challenges compared to liquid matrices like plasma or serum. Tissues are complex matrices with high variability in composition (e.g., lipid and protein content) across different types and even within the same tissue. Key challenges include:

  • Incomplete Homogenization: Inefficient disruption of the tissue matrix can lead to the incomplete release of this compound, resulting in low and variable recovery.

  • High Lipid Content: Adipose tissue, in particular, has a high lipid content which can interfere with extraction efficiency and cause significant matrix effects during analysis.

  • High Protein Content: this compound can bind to proteins within the tissue, and inefficient protein precipitation or removal can lead to analyte loss.[1]

  • Matrix Effects in LC-MS/MS Analysis: Co-extracted endogenous matrix components can cause ion suppression or enhancement, affecting the accuracy and precision of quantification.[2]

Q2: Which homogenization technique is best for my tissue samples?

A2: The choice of homogenization technique depends on the tissue type (e.g., soft, fibrous, elastic) and the sample throughput requirements. Common methods include:

  • Mechanical Homogenization: Rotor-stator homogenizers and bead beaters are effective for a wide range of tissues and are scalable.[3]

  • Enzymatic Digestion: For tissues rich in connective tissue (e.g., lung, heart), pre-treatment with enzymes like collagenase can improve homogenization efficiency.

  • Cryogenic Grinding: For tough or fibrous tissues, freezing the sample with liquid nitrogen before mechanical disruption can improve the homogenization process.

It is crucial to optimize the homogenization parameters (e.g., time, speed, bead type) for each specific tissue type to ensure complete cell lysis and release of this compound.

Q3: What is the expected extraction recovery of this compound from tissue?

A3: While specific recovery data for this compound from a wide range of tissues is not extensively published, recovery from biological fluids like plasma and serum is often high. For instance, liquid-liquid extraction (LLE) from serum has shown an average recovery of 87%.[4] Solid-phase extraction (SPE) from plasma has demonstrated recoveries between 91.9% and 104.6%.[2] For tissue samples, recovery will be highly dependent on the efficiency of the homogenization and the chosen extraction method. It is essential to perform validation experiments for your specific tissue type to determine the extraction recovery.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Extraction Recovery Incomplete tissue homogenization.Optimize homogenization method (e.g., increase time/speed, use different bead sizes, add enzymatic digestion step). Visually inspect for remaining tissue particles.
Inefficient extraction method.For LLE, test different organic solvents or solvent mixtures. For SPE, evaluate different sorbents (e.g., C18, polymeric) and optimize wash and elution steps.
High protein binding.Ensure efficient protein precipitation by using an appropriate precipitating agent (e.g., acetonitrile, methanol, trichloroacetic acid) and optimizing the ratio of solvent to sample.[5][6]
High Variability in Results Inconsistent homogenization.Standardize the homogenization procedure for all samples. Ensure consistent sample weight to homogenization buffer ratio.
Matrix effects.Incorporate an internal standard (deuterated this compound is commercially available).[4] Optimize the clean-up steps in your extraction protocol to remove interfering matrix components.
Matrix Effects (Ion Suppression/Enhancement) Co-elution of matrix components with this compound.Improve chromatographic separation to resolve this compound from interfering compounds.
Insufficient sample clean-up.For LLE, include a back-extraction step. For SPE, add a stronger wash step or use a more selective sorbent.

Quantitative Data on this compound Extraction Recovery

The following table summarizes published recovery data for this compound from biological matrices. While not specific to all tissue types, this data provides a useful reference for expected performance of different extraction techniques.

Matrix Extraction Method Extraction Solvent/Sorbent Average Recovery (%) Reference
SerumLiquid-Liquid Extraction (LLE)Dichloromethane87%[4]
PlasmaSolid-Phase Extraction (SPE)HyperSep™ Retain PEP95.7 - 104.6%[2]
Rat PlasmaLiquid-Liquid Extraction (LLE)Not specified97.78 - 99.23%[7]
Human PlasmaSolid-Phase Extraction (SPE)Not specified>90%[8]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) from Tissue Homogenate

This protocol is a general guideline and should be optimized for your specific tissue type.

  • Homogenization:

    • Accurately weigh a portion of the tissue sample (e.g., 100-500 mg).

    • Add a suitable homogenization buffer (e.g., phosphate-buffered saline) at a fixed ratio (e.g., 1:3 or 1:4 w/v).

    • Homogenize the tissue using a mechanical homogenizer (e.g., bead beater or rotor-stator) until no visible tissue particles remain. Keep samples on ice to prevent degradation.

  • Protein Precipitation:

    • To an aliquot of the tissue homogenate (e.g., 250 µL), add 3 volumes of cold acetonitrile containing an internal standard (e.g., deuterated this compound).

    • Vortex for 1-2 minutes.

    • Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Liquid-Liquid Extraction:

    • Transfer the supernatant to a clean tube.

    • Add 6 mL of dichloromethane.[4]

    • Vortex for 10 minutes.[4]

    • Centrifuge at 3,000 x g for 5 minutes to separate the layers.

    • Carefully transfer the lower organic layer to a new tube.

  • Evaporation and Reconstitution:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase used for LC-MS/MS analysis (e.g., 25% methanol containing 0.1% formic acid).[4]

    • Vortex and transfer to an autosampler vial for analysis.

Protocol 2: Solid-Phase Extraction (SPE) from Tissue Homogenate
  • Homogenization and Protein Precipitation:

    • Follow steps 1 and 2 from the LLE protocol.

  • Solid-Phase Extraction:

    • Condition an appropriate SPE cartridge (e.g., C18 or a polymeric sorbent like HyperSep™ Retain PEP) with methanol followed by water.[2]

    • Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

    • Wash the cartridge with a weak organic solvent to remove polar interferences (e.g., 10% methanol in water).[2] A subsequent wash with a non-polar solvent like n-hexane can help remove lipids.[2]

    • Elute the this compound with an appropriate organic solvent (e.g., acetonitrile or methanol).[2]

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_extraction Extraction Options tissue_sample Tissue Sample homogenization Homogenization (e.g., Bead Beater) tissue_sample->homogenization protein_precipitation Protein Precipitation (e.g., Acetonitrile) homogenization->protein_precipitation centrifugation1 Centrifugation protein_precipitation->centrifugation1 supernatant Supernatant centrifugation1->supernatant lle Liquid-Liquid Extraction (e.g., Dichloromethane) supernatant->lle Option 1 spe Solid-Phase Extraction (e.g., C18 Cartridge) supernatant->spe Option 2 evaporation Evaporation lle->evaporation spe->evaporation reconstitution Reconstitution evaporation->reconstitution lcms_analysis LC-MS/MS Analysis reconstitution->lcms_analysis

Caption: General experimental workflow for this compound extraction from tissue samples.

troubleshooting_workflow start Low this compound Recovery check_homogenization Are there visible tissue particles after homogenization? start->check_homogenization optimize_homogenization Optimize Homogenization: - Increase time/speed - Use different beads - Consider enzymatic digestion check_homogenization->optimize_homogenization Yes check_extraction Is the extraction method validated for this tissue type? check_homogenization->check_extraction No optimize_homogenization->check_homogenization optimize_extraction Optimize Extraction: - Test different LLE solvents - Test different SPE sorbents - Optimize wash/elution steps check_extraction->optimize_extraction No check_protein_precipitation Is protein precipitation efficient? check_extraction->check_protein_precipitation Yes optimize_extraction->check_extraction optimize_pp Optimize Protein Precipitation: - Test different solvents - Adjust solvent-to-sample ratio check_protein_precipitation->optimize_pp No end Improved Recovery check_protein_precipitation->end Yes optimize_pp->check_protein_precipitation

Caption: Troubleshooting guide for low this compound recovery from tissue samples.

References

troubleshooting inconsistent results in etonogestrel in vitro release studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in etonogestrel in vitro release studies.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of inconsistent results in this compound in vitro release studies?

Inconsistent results in this compound in vitro release studies can stem from several factors, broadly categorized as formulation-related, method-related, or analytical-related.

  • Formulation-Related:

    • Variability in Manufacturing: The manufacturing process, particularly for implants and intravaginal rings produced by extrusion, can significantly impact the polymer structure and drug distribution.[1] Small variations in process parameters can lead to changes in the polymeric structure, which in turn affects drug release properties.[1]

    • Drug Crystallization: this compound may exist in a supersaturated state within the polymer matrix.[2] Over time, especially with changes in storage conditions, the dissolved drug can recrystallize, altering the concentration gradient and affecting the release rate.[2]

    • Polymer Composition: The composition of the polymer, such as the vinyl acetate (VA) content in ethylene vinyl acetate (EVA) copolymers, is a dominant factor controlling drug permeability.[1] Inconsistent VA content between batches can lead to variability in release.

  • Method-Related:

    • Dissolution Medium: The composition of the dissolution medium, including pH, temperature, and the presence of organic solvents or surfactants, can significantly influence the release rate.[3][4]

    • Apparatus and Agitation: The type of dissolution apparatus used (e.g., USP Apparatus 7) and the agitation rate can affect the hydrodynamics at the surface of the dosage form, influencing the release profile.[5]

    • Temperature Control: Inadequate temperature control during the study can lead to significant variations, as the diffusion of this compound from the polymer is temperature-dependent.[5]

  • Analytical-Related:

    • Method Validation: An unvalidated or poorly validated analytical method (e.g., HPLC) for quantifying this compound can introduce significant error and variability.

    • Sample Handling: Improper sample collection, storage, or preparation can lead to inaccurate quantification of the released this compound.

Q2: How does the composition of the dissolution medium affect this compound release?

The dissolution medium plays a critical role in the in vitro release of this compound. Key factors include:

  • Aqueous Buffers: Standard release testing is often conducted in aqueous buffers like phosphate-buffered saline (PBS) to mimic physiological conditions.

  • Organic Modifiers (Accelerated Conditions): To accelerate the release for quality control purposes, organic solvents like ethanol are often added to the medium. Ethanol can cause the polymer to swell, increasing the permeability of this compound primarily by increasing its solubility within the polymer matrix.[3] The presence of ethanol can impact the relative rates of drug dissolution and diffusion within the implant core.[3]

  • Surfactants: Surfactants may be included to enhance the solubility of the lipophilic this compound in the aqueous medium, ensuring sink conditions are maintained.

Q3: What is the influence of temperature on this compound in vitro release?

Temperature is a critical parameter in this compound in vitro release studies. An increase in temperature generally leads to an increased drug release rate.[5] This is attributed to the enhanced diffusion of the drug within the polymer matrix at higher temperatures. It has been demonstrated that an Arrhenius relationship can be established for the zero-order release constants, indicating that temperature is a valid parameter for accelerating drug release in a predictable manner.[5]

Q4: Which dissolution apparatus is recommended for this compound implants?

The USP Apparatus 7 (Reciprocating Holder) is a suitable and often recommended apparatus for the in vitro release testing of long-acting implants like this compound.[5][6] This apparatus provides a gentle and reproducible agitation, which is appropriate for monitoring the slow and sustained release of the drug over an extended period.

Troubleshooting Guides

Issue 1: High Variability Between Replicate Samples

High variability between replicate samples is a common issue that can obscure the true release profile of the product.

Troubleshooting Workflow:

start High Variability Observed check_apparatus Step 1: Verify Apparatus Setup - Secure sample mounting - Consistent agitation speed - Proper temperature control start->check_apparatus check_media Step 2: Examine Dissolution Medium - Consistent preparation - Proper degassing - pH verification check_apparatus->check_media check_samples Step 3: Review Sample Preparation - Consistent cutting/handling of implants - No air bubbles on surface check_media->check_samples check_analytical Step 4: Assess Analytical Method - Review method validation data - Check for instrument drift - Re-run standards check_samples->check_analytical investigate_formulation Step 5: Investigate Formulation - Check for physical inconsistencies - Assess drug content uniformity check_analytical->investigate_formulation conclusion Identify and rectify the source of variability investigate_formulation->conclusion start Unexpected Release Rate verify_parameters Step 1: Verify Experimental Parameters - Temperature - Agitation speed - Dissolution medium composition start->verify_parameters check_formulation_storage Step 2: Review Formulation and Storage - Correct polymer grade and composition - Storage conditions (temperature, humidity) - Age of the implant verify_parameters->check_formulation_storage assess_drug_state Step 3: Assess Physical State of the Drug - Check for drug crystallization (DSC, XRD) - Supersaturation effects check_formulation_storage->assess_drug_state compare_to_reference Step 4: Compare to Reference Standard - Run a parallel study with a reference batch assess_drug_state->compare_to_reference conclusion Isolate the cause of the altered release profile compare_to_reference->conclusion formulation Formulation Properties - Polymer type and composition - Drug loading - Physical state of drug release_mechanism Drug Release Mechanism (Diffusion-controlled) formulation->release_mechanism manufacturing Manufacturing Process - Extrusion parameters - Cooling rate manufacturing->release_mechanism storage Storage Conditions - Temperature - Humidity storage->release_mechanism in_vitro_release In Vitro Release Profile release_mechanism->in_vitro_release

References

Technical Support Center: Optimization of Etonogestrel Purification Processes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of etonogestrel purification processes. The information is designed to offer practical solutions to common challenges encountered during the purification of this compound, with a focus on impurity reduction.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of impurities in this compound?

A1: Impurities in this compound can originate from various stages of the manufacturing process. The primary sources include:

  • Raw Materials: Impurities present in the starting materials can be carried through the synthesis and appear in the final product.[1]

  • Synthetic Pathways: The chemical reactions used to synthesize this compound can generate by-products.[1]

  • Degradation Products: this compound can degrade when exposed to environmental factors such as heat, light, or moisture, forming degradation impurities.[1]

  • Residual Solvents: Solvents used during the synthesis and purification processes may not be completely removed and can remain as impurities.[1]

  • Storage and Packaging: Interactions with packaging materials or exposure to adverse storage conditions can also lead to the formation of impurities.[1]

Q2: What are the regulatory guidelines for controlling impurities in this compound?

A2: Regulatory bodies like the International Council on Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have stringent guidelines for the control of impurities in active pharmaceutical ingredients (APIs) like this compound. The key ICH guidelines to consider are:

  • ICH Q3A (R2): Impurities in New Drug Substances.

  • ICH Q3B (R2): Impurities in New Drug Products.

  • ICH Q3C (R8): Impurities: Guideline for Residual Solvents.

  • ICH M7 (R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.

These guidelines establish thresholds for reporting, identification, and qualification of impurities. Generally, reporting thresholds are around 0.05%, with identification and qualification required for impurities above 0.1-0.5%, depending on the daily dose. Total impurities are typically controlled to within approximately 0.5% to 2.0%.

Q3: Which analytical techniques are most suitable for identifying and quantifying this compound impurities?

A3: A range of advanced analytical techniques are employed for this compound impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): This is a widely used method for the detection and quantification of non-volatile impurities.[1]

  • Gas Chromatography (GC): GC is ideal for the identification and quantification of volatile impurities, particularly residual solvents.[1]

  • Mass Spectrometry (MS): Often coupled with HPLC (LC-MS) or GC (GC-MS), MS enables the structural identification of unknown impurities.[1]

  • Fourier Transform Infrared Spectroscopy (FTIR): FTIR is useful for identifying functional groups present in the impurity profile.[1]

Troubleshooting Guides

This section provides practical guidance for resolving common issues encountered during the purification of this compound.

Issue 1: High Levels of a Specific, Known Impurity After Crystallization
Possible Cause Troubleshooting Steps
Inadequate Purgation by the Chosen Solvent System 1. Solvent System Re-evaluation: Experiment with different solvent systems. For steroids like this compound, consider combinations of polar and non-polar solvents (e.g., acetone/hexane, ethanol/water, ethyl acetate/heptane).2. Solvent Ratio Optimization: Systematically vary the ratio of the anti-solvent to the solvent to find the optimal composition for impurity rejection.3. Solubility Studies: Determine the solubility of both this compound and the impurity in different solvents at various temperatures to select a system with optimal solubility differentials.
Co-crystallization of the Impurity 1. Cooling Rate Control: A slower cooling rate can improve crystal quality and reduce the incorporation of impurities into the crystal lattice.[2] Experiment with linear and stepwise cooling profiles.2. Seeding Strategy: Introduce seed crystals at a specific temperature and concentration to control nucleation and promote the growth of pure crystals.3. pH Adjustment: If the impurity has ionizable functional groups, adjusting the pH of the crystallization medium can alter its solubility and reduce its propensity to co-crystallize.
Impurity Trapped within Crystal Agglomerates 1. Agitation Control: Optimize the stirring speed during crystallization. Inadequate agitation can lead to poor mass transfer and impurity entrapment, while excessive agitation can cause crystal breakage and the formation of fines that can adsorb impurities.2. Anti-agglomeration Additives: In some cases, small amounts of specific additives can prevent crystal agglomeration.
Issue 2: Presence of Multiple Unidentified Impurities
Possible Cause Troubleshooting Steps
Degradation of this compound During Purification 1. Temperature Control: Ensure that the temperatures used during dissolution and crystallization are not causing thermal degradation. Conduct stability studies at the process temperatures.2. Atmosphere Control: If oxidative degradation is suspected, perform the purification process under an inert atmosphere (e.g., nitrogen).3. Light Protection: Protect the process from light, as photolytic degradation can be a source of impurities.
Carryover of Impurities from Previous Synthetic Steps 1. Upstream Process Review: Analyze the impurity profile of the crude this compound and compare it with the final product. This can help identify if the impurities are being carried over.2. Introduction of a Pre-purification Step: Consider an additional purification step before the final crystallization, such as column chromatography or a charcoal treatment, to remove problematic impurities.
Contamination from Equipment or Reagents 1. Equipment Cleaning Verification: Ensure that all equipment is thoroughly cleaned and free from residues of previous batches or cleaning agents.2. Reagent and Solvent Purity Check: Verify the purity of all solvents and reagents used in the purification process.
Issue 3: High Levels of Residual Solvents
Possible Cause Troubleshooting Steps
Inefficient Drying 1. Drying Temperature Optimization: Increase the drying temperature, ensuring it is below the degradation temperature of this compound.2. Vacuum Level Enhancement: Use a higher vacuum during drying to facilitate solvent removal.3. Drying Time Extension: Increase the drying time to ensure complete solvent removal.
Formation of Solvates 1. Solvent System Modification: If a particular solvent is forming a stable solvate with this compound, consider replacing it in the final crystallization step.2. De-solvation Studies: Investigate methods to break the solvate, such as controlled humidity treatment or slurry in a non-solvating solvent.
Inadequate Crystal Morphology 1. Crystal Habit Modification: Certain crystal habits can trap solvents more readily. Modify crystallization conditions (e.g., solvent system, cooling rate) to produce crystals with a more regular and less solvent-retentive morphology.

Quantitative Data Summary

The following tables provide illustrative data on how process parameters can influence the purity of this compound. Note: These are representative examples and actual results may vary.

Table 1: Effect of Crystallization Solvent System on Impurity Profile

Solvent System (v/v) Purity of this compound (%) Impurity A (%) Impurity B (%) Total Impurities (%)
Acetone/Hexane (1:3)99.20.350.250.80
Acetone/Hexane (1:4)99.50.200.150.50
Acetone/Hexane (1:5)99.70.120.100.30
Ethanol/Water (3:1)98.90.500.401.10
Ethanol/Water (4:1)99.30.300.200.70

Table 2: Impact of Cooling Rate on Final Purity

Cooling Rate (°C/hour) Purity of this compound (%) Impurity C (%)
20 (Crash Cooling)98.80.65
1099.40.30
599.70.15
299.80.10

Experimental Protocols

Protocol 1: HPLC Method for Impurity Profiling of this compound

This protocol provides a general framework for an HPLC method suitable for the analysis of this compound and its related impurities. Method validation should be performed according to ICH guidelines.[3]

  • Chromatographic System:

    • Column: C18, 4.6 mm x 250 mm, 5 µm particle size

    • Mobile Phase A: Acetonitrile

    • Mobile Phase B: Water

    • Gradient:

      • 0-5 min: 60% B

      • 5-20 min: 60% to 20% B

      • 20-25 min: 20% B

      • 25-30 min: 20% to 60% B

      • 30-35 min: 60% B

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 210 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Accurately weigh about 25 mg of the this compound sample into a 50 mL volumetric flask.

    • Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.

    • Filter the solution through a 0.45 µm nylon filter before injection.

Protocol 2: GC-HS Method for Residual Solvent Analysis

This protocol outlines a general procedure for the determination of residual solvents in this compound by headspace gas chromatography, based on USP <467>.

  • Chromatographic System:

    • Column: 6% cyanopropylphenyl - 94% dimethylpolysiloxane, 30 m x 0.53 mm, 3.0 µm film thickness

    • Carrier Gas: Helium or Nitrogen

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 20 minutes

      • Ramp 1: 10°C/min to 240°C, hold for 20 minutes

    • Injector Temperature: 140°C

    • Detector (FID) Temperature: 250°C

  • Headspace Sampler Parameters:

    • Oven Temperature: 80°C

    • Needle Temperature: 85°C

    • Transfer Line Temperature: 90°C

    • Vial Equilibration Time: 60 minutes

  • Sample Preparation:

    • Accurately weigh about 100 mg of the this compound sample into a 20 mL headspace vial.

    • Add 5.0 mL of a suitable diluent (e.g., dimethyl sulfoxide or N,N-dimethylformamide).

    • Seal the vial and mix to dissolve the sample.

Visualizations

impurity_investigation_workflow start Out-of-Specification (OOS) Impurity Result phase1 Phase 1: Initial Laboratory Investigation start->phase1 check_analyst_error Check for Analyst Error or Equipment Malfunction phase1->check_analyst_error retest Re-test Original Sample check_analyst_error->retest Error Found confirm_oos OOS Confirmed check_analyst_error->confirm_oos No Obvious Error invalidate_oos Invalidate OOS, Report Re-test Results retest->invalidate_oos phase2 Phase 2: Full-Scale Investigation confirm_oos->phase2 review_manufacturing Review Manufacturing Process Records phase2->review_manufacturing sample_upstream Sample and Analyze Upstream Intermediates phase2->sample_upstream forced_degradation Perform Forced Degradation Studies phase2->forced_degradation root_cause Identify Root Cause review_manufacturing->root_cause sample_upstream->root_cause forced_degradation->root_cause process_related Process-Related root_cause->process_related Yes material_related Raw Material-Related root_cause->material_related Yes degradation_related Degradation-Related root_cause->degradation_related Yes capa Implement Corrective and Preventive Actions (CAPA) process_related->capa material_related->capa degradation_related->capa end Resolution and Documentation capa->end

Caption: Workflow for Investigating Out-of-Specification Impurity Results.

crystallization_optimization_logic start High Impurity Levels in Crystallized this compound check_solubility Is the impurity significantly more soluble than this compound in the anti-solvent? start->check_solubility optimize_solvent_ratio Optimize Solvent/Anti-solvent Ratio check_solubility->optimize_solvent_ratio Yes change_solvent_system Select a Different Solvent System check_solubility->change_solvent_system No check_cooling_rate Is the cooling rate too fast? optimize_solvent_ratio->check_cooling_rate change_solvent_system->check_cooling_rate slow_cooling Implement a Slower, Controlled Cooling Profile check_cooling_rate->slow_cooling Yes check_agitation Is agitation optimal? check_cooling_rate->check_agitation No slow_cooling->check_agitation optimize_agitation Adjust Stirring Speed check_agitation->optimize_agitation No check_washing Is the filter cake washing efficient? check_agitation->check_washing Yes optimize_agitation->check_washing optimize_washing Optimize Wash Solvent and Volume check_washing->optimize_washing No recrystallize Consider Re-crystallization check_washing->recrystallize Yes optimize_washing->recrystallize end Purity Achieved recrystallize->end

Caption: Decision Logic for Crystallization Process Optimization.

References

Validation & Comparative

etonogestrel vs levonorgestrel: a comparative efficacy analysis

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison for Researchers and Drug Development Professionals

Etonogestrel and levonorgestrel are two of the most widely utilized synthetic progestins in long-acting reversible contraception (LARC). Understanding their comparative efficacy, mechanisms, and clinical performance is crucial for researchers, scientists, and professionals involved in drug development. This guide provides a detailed analysis based on available experimental data.

Quantitative Efficacy and User Experience

The primary measure of contraceptive efficacy is the Pearl Index, which indicates the number of unintended pregnancies per 100 woman-years of use. Both this compound and levonorgestrel exhibit high efficacy.

Table 1: Comparative Performance Indicators

IndicatorThis compound (Implant)Levonorgestrel (IUD)
Pearl Index (Pregnancies per 100 Woman-Years) 0 to 0.34[1]0.25 to 0.43 (in years 6-7 of use)[2]
User Satisfaction Rate ~66%[1]~80% to 81.4%[1][3]
Discontinuation Rate (1 Year) ~27%[1]~20%[1]
Most Common Reason for Discontinuation Bleeding irregularities (11%)[1]Bleeding disturbances[4]

Mechanism of Action: A Shared Pathway

Both this compound and levonorgestrel are progestogens, acting as agonists for the progesterone receptor.[5] Their primary contraceptive effect is achieved through the suppression of ovulation. By providing negative feedback on the hypothalamus and pituitary gland, they inhibit the release of gonadotropin-releasing hormone (GnRH) and subsequently luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This prevents the LH surge necessary for ovulation.[5][6] A secondary mechanism involves increasing the viscosity of cervical mucus, which hinders sperm penetration.[5][6]

cluster_progestin Exogenous Progestin cluster_hpg Hypothalamic-Pituitary-Gonadal Axis Progestin This compound or Levonorgestrel Progestin->Inhibition Hypothalamus Hypothalamus Pituitary Pituitary Gland Hypothalamus->Pituitary + GnRH Ovary Ovary Pituitary->Ovary + LH/FSH Ovulation Ovulation Blocked Ovary->Ovulation Inhibition->Hypothalamus (-) GnRH Release Inhibition->Pituitary (-) LH/FSH Release

Caption: Contraceptive mechanism via HPG axis suppression.

Experimental Protocols: Comparative Clinical Trials

The data presented is derived from rigorous clinical studies. A typical protocol for comparing the efficacy of this compound and levonorgestrel contraceptive systems is outlined below.

Objective: To compare the contraceptive efficacy, continuation rates, and side effect profiles of the this compound subdermal implant and the levonorgestrel-releasing intrauterine system (IUD).

Methodology:

  • Study Design: A multicenter, open-label, randomized controlled trial (RCT).[7]

  • Participant Recruitment: Healthy, sexually active women of reproductive age seeking long-acting contraception are screened for eligibility and provide informed consent.[8]

  • Randomization: Participants are randomly allocated to receive either the this compound implant or the levonorgestrel IUD. A non-randomized control group (e.g., copper IUD users) may be included for comparison.[7]

  • Data Collection & Follow-up: Participants are followed for a predetermined period (e.g., 3-5 years).[7] Data is collected via scheduled clinic visits and participant diaries.[9] Key data points include:

    • Occurrence of pregnancy.

    • Menstrual bleeding patterns and other adverse events.[9]

    • Reasons for discontinuation.

    • User satisfaction surveys.

  • Primary Outcome: The primary efficacy outcome is the pregnancy rate, calculated as the Pearl Index.[2]

  • Statistical Analysis: Efficacy is determined using survival analysis. Discontinuation rates and adverse event incidences are compared between groups using chi-square tests or other appropriate statistical methods.[2]

cluster_setup Study Initiation cluster_arms Intervention Arms cluster_followup Data Collection (Multi-Year Follow-up) cluster_analysis Endpoint Analysis A Participant Screening & Informed Consent B Randomization A->B C1 This compound Implant B->C1 C2 Levonorgestrel IUD B->C2 D Record Pregnancies, Adverse Events, Discontinuation C1->D C2->D E Calculate Pearl Index & Compare Rates D->E

Caption: Workflow for a randomized contraceptive trial.

Comparative Side Effect Profiles

While both progestins are effective, their side effect profiles, particularly concerning bleeding patterns and androgenic effects, can differ, influencing user continuation.

Table 2: Common Side Effects

Side EffectThis compound (Implant)Levonorgestrel (IUD/Implant)
Bleeding Pattern Higher incidence of amenorrhea (29%) and prolonged bleeding (16%).[1]More likely to have a normal bleeding pattern (31%).[1]
Weight Gain Less likely to cause significant weight gain (average 0.77 kg in 12 months).[3]More likely to cause weight gain (average 3.16 kg in 12 months).[3]
Acne Reported in up to 19.8% of users.[10]Reported in up to 11.1% of users.[10]
Mood Swings Reported in up to 27.2% of users.[10]Less frequently reported.
Headaches Possible adverse event leading to discontinuation (2%).[1]Possible.
Cramps Less frequently reported.A common side effect, reported in 47.5% of users.[10]

Conclusion

This compound and levonorgestrel are both highly effective contraceptives with well-established mechanisms of action. The primary distinctions for drug development and clinical consideration lie in their delivery systems and resulting side effect profiles. The this compound implant demonstrates very high efficacy but is associated with higher rates of unpredictable bleeding, which is a primary driver of discontinuation.[1] The levonorgestrel IUD, while also highly effective, appears to have a more favorable bleeding profile for many users and higher satisfaction rates.[1] However, levonorgestrel may be associated with a higher incidence of weight gain compared to this compound.[3] These differences underscore the importance of developing contraceptive options that not only ensure efficacy but also minimize side effects to improve user continuation and overall public health impact.

References

In Vitro-In Vivo Correlation of Etonogestrel Release Profiles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro release and in vivo performance of various etonogestrel drug delivery systems. The following sections present experimental data, detailed methodologies, and a logical workflow for establishing an in vitro-in vivo correlation (IVIVC), a critical tool in the development of long-acting contraceptive formulations.

Data Presentation: Comparative In Vitro and In Vivo Performance

The following tables summarize the quantitative data from studies on different this compound formulations, including implants, vaginal rings, and microspheres.

Table 1: In Vitro this compound Release from Different Formulations

FormulationIn Vitro Method HighlightsDaily Release Rate (µ g/day )Study DurationSource
Implanon®/Nexplanon® (Implant) Water at 37°C~60-70 (initial), declining to ~30-40 by Year 1, and ~25-30 by Year 33 Years[1]
NuvaRing® (Vaginal Ring) Simulated Vaginal Fluid (SVF) at 37°C~12021 Days[2]
Ornibel® (Vaginal Ring) Acetate buffer (pH 4.2) with 0.05% Kolliphor HS15 at 37°C, 60 rpmDay 1: 119 ± 8; Days 2-20 (avg): 132 ± 5; Day 21: 111 ± 521 Days[1]
3D-Printed Vaginal Ring (CLIPLOW) SVF (pH 4) + 2% Solutol at 37°CSlightly slower than NuvaRing® initially, ~72 µ g/day after day 4990 Days[3][4]
This compound Microspheres Not specifiedControlled release demonstrated9 Months (in vitro)[5]

Table 2: In Vivo Pharmacokinetic Parameters of this compound from Different Formulations

FormulationStudy PopulationKey Pharmacokinetic ParametersNoteworthy ObservationsSource
Implanon® (Implant) Healthy WomenCmax: 472-1270 pg/mL (within 1-13 days); Mean Concentration: ~200 pg/mL at 1 year, ~156 pg/mL at 3 yearsBioavailability close to 100%[6][7]
NuvaRing® (Vaginal Ring) SheepGreater plasma, vaginal tissue, and vaginal fluid levels compared to CLIPLOW IVR with similar drug loadingBenchmark for preclinical contraceptive efficacy[4][8]
3D-Printed Vaginal Ring (CLIPHIGH) SheepSystemic and local hormone levels greater than NuvaRing® for 90 daysNo signs of toxicity observed[4][8]
This compound Microspheres Female Sprague-Dawley RatsSustained release period of nine monthsFacilitated the establishment of an IVIVC[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of studies. The following sections outline the protocols for key experiments cited in this guide.

In Vitro Release Testing Protocols

This compound Implants (e.g., Implanon®/Nexplanon®)

  • Apparatus: USP Apparatus 4 (Flow-Through Cell) or other appropriate validated systems.

  • Dissolution Medium: Water, maintained at 37°C[9].

  • Procedure: The implant is placed in the flow-through cell. The dissolution medium is pumped through the cell at a constant flow rate. Samples of the eluate are collected at predetermined time intervals.

  • Analysis: The concentration of this compound in the collected samples is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Note: Accelerated release studies at elevated temperatures can be employed to shorten the study duration, provided a correlation to real-time release is established[10].

This compound Vaginal Rings (e.g., NuvaRing®, Ornibel®)

  • Apparatus: USP Apparatus 7 (Reciprocating Holder) or a shake-flask method.

  • Dissolution Medium: Simulated Vaginal Fluid (SVF) or other biorelevant media. One example of SVF composition is a 25 mM sodium acetate buffer adjusted to pH 4 with 2% Solutol[3]. For Ornibel®, a 25 mM acetate buffer at pH 4.2 with 0.05% Kolliphor HS15 has been used[1].

  • Temperature: 37°C.

  • Agitation: For shake-flask methods, a typical agitation speed is 60 rpm[1]. For USP 7, a reciprocation speed is set.

  • Procedure: The vaginal ring is placed in a vessel containing the dissolution medium. At specified time points, aliquots of the medium are withdrawn for analysis, and replaced with fresh medium to maintain sink conditions.

  • Analysis: this compound concentration is quantified using a validated HPLC or a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

This compound Microspheres

  • Methodology: While specific details for the this compound microspheres were not fully available in the reviewed literature, a common method involves suspending the microspheres in a release medium within a dialysis bag or using a sample and separate method. The entire setup is kept under constant agitation and temperature. Samples of the release medium are collected at various time points for analysis.

  • Modeling: The in vitro release kinetics for the this compound microspheres were accurately described by a Fickian diffusion model[5].

In Vivo Pharmacokinetic Study Protocols

Human Studies (Implants)

  • Study Design: A single-dose, parallel design is often employed for bioequivalence studies[6].

  • Subjects: Healthy, premenopausal, non-pregnant female volunteers.

  • Procedure: Following insertion of the implant, blood samples are collected at predetermined time points. An intensive sampling schedule is typically used during the initial phase to accurately characterize the maximum plasma concentration (Cmax).

  • Bioanalysis: Plasma concentrations of this compound are determined using a validated LC-MS/MS method. Key validation parameters include linearity, precision, accuracy, and stability[11][12][13][14].

  • Pharmacokinetic Analysis: Non-compartmental or compartmental analysis is used to determine key pharmacokinetic parameters such as Cmax, time to Cmax (Tmax), and the area under the plasma concentration-time curve (AUC).

Animal Studies (Vaginal Rings and Microspheres)

  • Animal Model: Ovariectomized female sheep for vaginal rings[4][8] and female Sprague-Dawley rats for microspheres[5] have been utilized.

  • Procedure: After administration of the formulation, blood samples are collected at various time points. For vaginal rings, vaginal fluid and tissue samples may also be collected.

  • Bioanalysis: this compound concentrations in plasma and other biological matrices are quantified using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Similar to human studies, pharmacokinetic parameters are calculated to assess the in vivo release profile and bioavailability.

Mandatory Visualization: IVIVC Development Workflow

The development of a successful IVIVC is a systematic process that integrates in vitro and in vivo data to create a predictive mathematical model.

IVIVC_Workflow cluster_vitro In Vitro Studies cluster_vivo In Vivo Studies cluster_correlation IVIVC Development cluster_application Application of IVIVC vitro_formulation Formulation Development (e.g., Implants, Rings, Microspheres) vitro_release In Vitro Release Testing (Multiple Formulations/Batches) vitro_formulation->vitro_release vitro_profile Generate In Vitro Release Profiles (% Dissolved vs. Time) vitro_release->vitro_profile correlation_model Develop Mathematical Model (e.g., Linear Regression) vitro_profile->correlation_model In Vitro Data vivo_study Pharmacokinetic Study (Human or Animal Model) vivo_sampling Plasma/Serum Sampling vivo_study->vivo_sampling vivo_analysis Bioanalytical Method (LC-MS/MS) vivo_sampling->vivo_analysis vivo_pk Determine Plasma Concentration-Time Profiles vivo_analysis->vivo_pk vivo_deconvolution Deconvolution to obtain In Vivo Absorption Profiles vivo_pk->vivo_deconvolution vivo_deconvolution->correlation_model In Vivo Data validation Internal and/or External Validation of the Model correlation_model->validation predictability Assess Predictability validation->predictability biowaiver Support for Biowaivers predictability->biowaiver qc_tool Quality Control Tool predictability->qc_tool formulation_opt Formulation Optimization predictability->formulation_opt

Caption: Workflow for establishing an in vitro-in vivo correlation (IVIVC) for this compound.

This guide serves as a valuable resource for researchers and drug development professionals by providing a comparative overview of in vitro and in vivo data for various this compound formulations. The detailed experimental protocols and the IVIVC workflow offer a solid foundation for future research and development in the field of long-acting contraceptives.

References

Comparative Efficacy of Etonogestrel Implant vs. Levonogestrel-Releasing Intrauterine Device for Adenomyosis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the etonogestrel (ENG) implant and the levonorgestrel-releasing intrauterine device (LNG-IUD) for the management of adenomyosis, tailored for researchers, scientists, and drug development professionals. The following sections present a comprehensive analysis of their effectiveness, supported by experimental data, detailed methodologies, and visual representations of key concepts.

Data on Clinical Efficacy

A prospective randomized cohort study directly comparing the this compound subcutaneous implant (ENG-SCI) and the LNG-IUD has demonstrated that both are effective in treating adenomyosis symptoms.[1][2] However, the LNG-IUD showed a more significant effect in managing adenomyosis-related dysmenorrhea, excessive menstrual flow, anemia, and uterine enlargement, with fewer side effects.[1][2]

Pain and Menstrual Bleeding Reduction

Both treatments significantly reduce dysmenorrhea, as measured by the Visual Analog Scale (VAS), and menstrual blood loss, assessed by the Pictorial Blood Loss Assessment Chart (PBAC).[1][2]

Outcome MeasureThis compound Implant (ENG-SCI)Levonorgestrel-Releasing IUD (LNG-IUD)TimepointSource
VAS Score Significant reduction from baselineSignificantly lower than ENG-SCI group12 months[1]
No significant difference between groups3, 6, 9 months[1]
Reduction from 7.62±0.74 to 1.45±0.35-12 months[3][4]
PBAC Score Significant reduction from baselineSignificantly lower than ENG-SCI group6 and 12 months[1]
No significant difference between groups3 months[1]

Systematic reviews and meta-analyses have consistently shown the LNG-IUD to be effective in reducing dysmenorrhea and menstrual bleeding for up to 36 months.[5][6] Studies on the this compound implant also report significant reductions in pelvic pain and menstrual flow.[7][8]

Uterine Volume Reduction

The LNG-IUD has demonstrated a more pronounced effect on reducing uterine volume compared to the this compound implant.[1][2]

Outcome MeasureThis compound Implant (ENG-SCI)Levonorgestrel-Releasing IUD (LNG-IUD)TimepointSource
Uterine Volume Significant reduction from baselineMore significant reduction than ENG-SCI group3, 6, 9, 12 months[1]
Reduction from 198.53±39.47 cm³ to 118.03±12.83 cm³-12 months[3][4]
-Significant reduction at 12 and 24 months, with efficacy potentially decreasing after 36 months.12, 24, 36 months[5][9][10]
Side Effects and Patient Satisfaction

The this compound implant group has a higher probability of weight gain and other progesterone-related side effects.[1][2] While both treatments can cause changes in bleeding patterns, such as amenorrhea, these are often tolerable to patients. The overall satisfaction rate with the LNG-IUD at 36 months has been reported to be 72.5%.[11]

Experimental Protocols

The data presented is primarily derived from prospective randomized cohort studies and observational studies. A general outline of the methodologies employed in these studies is as follows:

Study Design: Prospective Randomized Cohort Study

A prospective randomized cohort study was conducted to compare the efficacy of the ENG-SCI with the LNG-IUD for adenomyosis treatment.[1]

  • Participants: 108 patients diagnosed with adenomyosis were enrolled and divided into two groups: 50 in the ENG-SCI group and 58 in the LNG-IUD group.[1]

  • Intervention:

    • ENG-SCI Group: A single-rod this compound implant (68 mg) was inserted subcutaneously in the inner side of the non-dominant upper arm.

    • LNG-IUD Group: A levonorgestrel-releasing intrauterine system (52 mg) was inserted into the uterine cavity.

  • Follow-up: Patients were followed up at 3, 6, 9, and 12 months post-intervention.[1]

  • Outcome Measures:

    • Primary Outcomes: Visual Analog Scale (VAS) for dysmenorrhea and Pictorial Blood Loss Assessment Chart (PBAC) score for menstrual flow.

    • Secondary Outcomes: Uterine volume (measured by transvaginal ultrasound), hemoglobin levels, and occurrence of side effects.

G cluster_enrollment Patient Enrollment cluster_randomization Randomization cluster_intervention Intervention Groups cluster_followup Follow-up Assessments cluster_outcomes Outcome Measures p 108 Patients with Adenomyosis r Randomization p->r eng This compound Implant (ENG-SCI) (n=50) r->eng lng Levonorgestrel-Releasing IUD (LNG-IUD) (n=58) r->lng fu Follow-up at 3, 6, 9, 12 months eng->fu lng->fu vas VAS Score (Dysmenorrhea) fu->vas pbac PBAC Score (Menstrual Flow) fu->pbac uv Uterine Volume fu->uv hb Hemoglobin fu->hb se Side Effects fu->se

Experimental Workflow for Comparative Study

Mechanisms of Action

The therapeutic effects of the this compound implant and the LNG-IUD in adenomyosis are attributed to their progestogenic activity, although their primary sites of action differ.

  • This compound Implant: Releases this compound systemically, leading to the inhibition of ovulation.[3][12] This suppresses the cyclical production of estrogen, which in turn reduces the stimulation of adenomyotic lesions, thins the endometrium, and alleviates symptoms.[12] It may also relieve pain by inhibiting ovulation, leading to reduced levels of endogenous thromboxane A2, vasopressin, and oxytocin.[12]

  • Levonorgestrel-Releasing IUD: Exerts its effects primarily through a local action within the uterine cavity. The high local concentration of levonorgestrel leads to glandular atrophy and stromal decidualization of the ectopic endometrium.[5] It also down-regulates estrogen receptors in the endometrium and reduces prostaglandin production, thereby controlling bleeding and pain.[12]

G cluster_eng This compound Implant (Systemic Action) cluster_lng LNG-IUD (Local Action) eng_implant This compound Implant inhibit_ov Inhibition of Ovulation eng_implant->inhibit_ov dec_estrogen Decreased Estrogen Levels inhibit_ov->dec_estrogen pain_relief_eng Reduced Prostaglandins, Thromboxane A2, etc. inhibit_ov->pain_relief_eng thin_endo Endometrial Atrophy dec_estrogen->thin_endo symptom_relief_eng Symptom Relief (Pain & Bleeding) thin_endo->symptom_relief_eng pain_relief_eng->symptom_relief_eng lng_iud LNG-IUD local_lng High Local Levonorgestrel Concentration lng_iud->local_lng gland_atrophy Glandular Atrophy & Stromal Decidualization local_lng->gland_atrophy downreg_er Down-regulation of Estrogen Receptors local_lng->downreg_er dec_prostaglandin Reduced Prostaglandin Production local_lng->dec_prostaglandin symptom_relief_lng Symptom Relief (Pain & Bleeding) gland_atrophy->symptom_relief_lng downreg_er->symptom_relief_lng dec_prostaglandin->symptom_relief_lng

Proposed Mechanisms of Action

Conclusion

Both the this compound implant and the LNG-IUD are effective non-surgical options for the management of adenomyosis. The choice of treatment may be guided by the patient's primary symptoms, desire for uterine preservation, and tolerance for potential side effects. The LNG-IUD appears to offer superior efficacy in reducing uterine volume and controlling heavy menstrual bleeding and dysmenorrhea.[1][2] The this compound implant provides a viable alternative, particularly for patients who may not be suitable candidates for an intrauterine device. Further long-term comparative studies are warranted to confirm these findings and to elucidate the impact of these treatments on fertility and quality of life.

References

A Comparative Pharmacokinetic Analysis of Etonogestrel Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacokinetic profiles of three primary etonogestrel delivery systems: subdermal implants, vaginal rings, and combined oral contraceptives. The data presented is compiled from various clinical studies to aid in research and development decisions.

This compound, the biologically active metabolite of desogestrel, is a potent progestin widely used for contraception. The method of delivery significantly influences its pharmacokinetic profile, affecting both efficacy and patient experience. This guide will delve into the key pharmacokinetic parameters, experimental methodologies used to derive these data, and a visual representation of the drug delivery pathways.

Pharmacokinetic Data Summary

The following table summarizes the key pharmacokinetic parameters for this compound across the three delivery systems. These values represent approximations and can vary based on individual patient characteristics and specific study designs.

Pharmacokinetic ParameterSubdermal Implant (e.g., Nexplanon/Implanon)Vaginal Ring (e.g., NuvaRing)Combined Oral Contraceptive (Desogestrel-containing)
Bioavailability ~100%[1][2]~100%[1]~79.2% (for this compound from desogestrel)[3][4]
Time to Maximum Concentration (Tmax) 1 to 13 days[5]Approximately 1 week[3][4]Rapid (within hours)
Maximum Concentration (Cmax) 781–894 pg/mL (initial peak)[1]Lower than oral contraceptives[3][4]Highest of the three systems[3][4]
Elimination Half-Life 25 to 29 hours[1][6]~29 hours[1]~25 hours[6]
Drug Release/Dosing Initial release of 60-70 mcg/day, decreasing to 25-30 mcg/day by year 3[2][7]Releases 120 mcg of this compound and 15 mcg of ethinyl estradiol daily[8]Daily oral dose (e.g., 150 mcg desogestrel)
Protein Binding ≥98%[1]Not specified, but expected to be highHigh
Metabolism Primarily by CYP3A4 in the liver[1][2]Primarily by CYP3A4 in the liver[1]Extensive first-pass metabolism in the liver[9]

Experimental Protocols

The pharmacokinetic data presented in this guide are derived from clinical trials employing rigorous methodologies. Below are generalized descriptions of the experimental protocols used in these studies.

Bioavailability and Pharmacokinetic Studies
  • Study Design: Most comparative studies utilize a randomized, open-label, crossover design.[3] This involves participants receiving each of the different this compound delivery systems in a sequential order with a washout period between each treatment to prevent carry-over effects. Parallel-group designs are also used, particularly for long-acting implants.[5]

  • Subject Population: Studies are typically conducted in healthy, reproductive-age women with normal body mass index.[3][5][6] Exclusion criteria often include conditions that could interfere with drug metabolism or absorption.

  • Drug Administration:

    • Implants: A single rod is inserted subdermally in the upper arm by a trained healthcare provider.[2]

    • Vaginal Rings: Participants self-insert the ring into the vagina and leave it in place for a specified period (typically 3 weeks).[10]

    • Oral Contraceptives: Participants take a single tablet orally at the same time each day.

  • Blood Sampling: Frequent blood samples are collected at predetermined time points after drug administration to measure plasma this compound concentrations.[5][6][11] For implants and rings, sampling may extend over several weeks or months to characterize the steady-state concentrations.[5][11]

  • Analytical Method: this compound concentrations in plasma are quantified using validated, high-sensitivity analytical methods, most commonly liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11][12] This method allows for the accurate measurement of low drug concentrations.

  • Pharmacokinetic Analysis: The collected concentration-time data are used to calculate key pharmacokinetic parameters such as Cmax, Tmax, area under the curve (AUC), and elimination half-life using non-compartmental or compartmental analysis.

Visualizing this compound Delivery and Action

The following diagrams illustrate the generalized experimental workflow for pharmacokinetic studies and the distinct pathways of this compound delivery for each system.

experimental_workflow cluster_enrollment Subject Enrollment cluster_treatment Treatment Periods cluster_sampling Data Collection cluster_analysis Pharmacokinetic Analysis subject_screening Subject Screening informed_consent Informed Consent subject_screening->informed_consent randomization Randomization informed_consent->randomization implant_admin Implant Administration ring_admin Vaginal Ring Administration oral_admin Oral Contraceptive Administration washout Washout Period implant_admin->washout Crossover blood_sampling Serial Blood Sampling implant_admin->blood_sampling ring_admin->washout Crossover ring_admin->blood_sampling oral_admin->blood_sampling washout->ring_admin washout->oral_admin analysis LC-MS/MS Analysis blood_sampling->analysis pk_parameters Calculation of PK Parameters (Cmax, Tmax, AUC, t1/2) analysis->pk_parameters

Caption: Generalized workflow for a crossover pharmacokinetic study.

delivery_pathways cluster_implant Subdermal Implant cluster_ring Vaginal Ring cluster_oral Oral Contraceptive implant This compound Implant (Subdermal Tissue) implant_absorption Direct Absorption into Systemic Circulation implant->implant_absorption systemic_circulation Systemic Circulation implant_absorption->systemic_circulation ring This compound Vaginal Ring (Vaginal Mucosa) ring_absorption Absorption through Vaginal Epithelium ring->ring_absorption ring_absorption->systemic_circulation oral Desogestrel Tablet (Oral Administration) gi_tract Gastrointestinal Tract oral->gi_tract liver Liver (First-Pass Metabolism) Desogestrel -> this compound gi_tract->liver liver->systemic_circulation target_tissues Target Tissues (Hypothalamus, Pituitary, Uterus) systemic_circulation->target_tissues pharmacological_effect Pharmacological Effect (Ovulation Inhibition, etc.) target_tissues->pharmacological_effect

Caption: this compound delivery pathways to systemic circulation.

References

A Comparative Guide to the Bioanalytical Validation of Etonogestrel in Human Plasma and Serum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the validation of bioanalytical methods for the quantification of etonogestrel (ENG) in human plasma versus serum samples. The information presented is collated from published research to assist in the selection of the appropriate biological matrix for pharmacokinetic studies and therapeutic drug monitoring. Recent studies demonstrate a high degree of correlation for this compound concentrations measured in both plasma and serum, suggesting that with proper validation, either matrix can be suitable depending on the specific requirements of the study.

A key multi-laboratory study found good intra-laboratory agreement between this compound concentrations in plasma and serum[1]. While some inter-laboratory variability was observed, the results within a single laboratory were highly correlated, indicating that both matrices can yield reliable and comparable data when a consistent and validated method is employed[1][2].

Quantitative Data Comparison

The following tables summarize the validation parameters for this compound quantification in plasma and serum as reported in various studies utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Table 1: Comparison of Assay Performance in Plasma vs. Serum from a Multi-Laboratory Study

ParameterPlasmaSerumCitation
Intra-laboratory Correlation (Kendall's Tau-B) 0.92 - 0.960.92 - 0.96[1]
Inter-laboratory Correlation (Kendall's Tau-B vs. Reference Lab) Not explicitly stated for plasma alone0.76 - 0.95[1]
Accuracy (% Bias) Within ±15%Within ±15%[1]
Precision (CV) Generally <15%Generally <15%[1]

Table 2: Validation Parameters for this compound Quantification in K₂EDTA Plasma by LC-MS/MS

ParameterPerformance MetricCitation
Linearity (pg/mL) 20 - 10,000[3]
Lower Limit of Quantification (LLOQ) (pg/mL) 20[3]
Intra-assay Accuracy (%) 0.55 - 5.55[3]
Intra-assay Precision (%) 3.48 - 9.60[3]
Inter-assay Accuracy (%) -1.55 - 5.60[3]
Inter-assay Precision (%) 2.95 - 12.6[3]
Ion Suppression (%) Average 31.6[3]
Stability Stable for 72h at RT, 3 freeze-thaw cycles[3]

Table 3: Validation Parameters for this compound Quantification in Serum by LC-MS/MS

ParameterPerformance MetricCitation
Linearity (pg/mL) 50 - 2,000[4]
Lower Limit of Quantification (LLOQ) (pg/mL) 50[4][5]
Limit of Detection (LOD) (pg/mL) 25[4][5]
Recovery (%) Average 87[4][5]
Ion Suppression No observed suppression within linear range[4][5]
Stability Stable for 72h at 22°C, 90 days at -80°C[4]

Experimental Protocols

Below are detailed methodologies for the quantification of this compound in plasma and serum, based on established and validated LC-MS/MS methods.

Protocol 1: this compound Quantification in Human Plasma (K₂EDTA)

This protocol is adapted from a validated method for the simultaneous measurement of multiple hormonal contraceptives[3].

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 0.500 mL of K₂EDTA plasma, add 0.020 mL of an internal standard solution (e.g., isotopically labeled ENG).

  • Add 4.0 mL of methyl-t-butyl ether.

  • Vortex the mixture for 10 minutes.

  • Centrifuge at 1000 x g for 5 minutes.

  • Freeze the aqueous layer by storing at ≤ -70°C for 10 minutes.

  • Transfer the organic phase to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in the mobile phase for analysis.

2. LC-MS/MS Analysis

  • Chromatographic Column: A suitable C18 column.

  • Mobile Phase A: 0.1% ammonium hydroxide in water.

  • Mobile Phase B: 0.1% ammonium hydroxide in methanol.

  • Gradient Elution: A gradient from 50% to 80% mobile phase B over 5.00 minutes.

  • Flow Rate: 0.6 mL/min.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM).

Protocol 2: this compound Quantification in Human Serum

This protocol is based on a validated UPLC-MS/MS method specifically for this compound in serum[4].

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 250 µL of serum, add a known amount of internal standard (e.g., D8-progesterone).

  • Add 6 mL of dichloromethane.

  • Vortex for 10 minutes.

  • Centrifuge to separate the layers.

  • Collect the supernatant (organic layer) and dry it under nitrogen.

  • Reconstitute the residue in 100 µL of 25% methanol containing 0.1% formic acid.

2. UPLC-MS/MS Analysis

  • Chromatographic Column: C18 BEH column.

  • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid.

  • Run Time: 5.5 minutes.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM).

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the quantification of this compound in either plasma or serum samples using LC-MS/MS.

Etonogestrel_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma or Serum Sample Add_IS Add Internal Standard Sample->Add_IS Extraction Liquid-Liquid Extraction (e.g., with Dichloromethane or MTBE) Add_IS->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Inject into LC-MS/MS System Reconstitution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization Detection Mass Spectrometry (MRM Detection) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: Workflow for this compound Quantification.

References

Extended Efficacy of Etonogestrel Implants: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of long-term clinical data reveals the sustained contraceptive efficacy of etonogestrel implants for up to five years, extending beyond the initially approved three-year duration. This guide provides a comprehensive comparison of the extended use of this compound implants with other long-acting reversible contraceptives, supported by experimental data and detailed methodologies for professionals in research, science, and drug development.

The single-rod this compound contraceptive implant stands as one of the most effective long-acting reversible contraceptive (LARC) methods available. While initially approved for three years of use, a growing body of evidence from prospective cohort studies and randomized controlled trials has demonstrated its high contraceptive efficacy for up to five years.[1][2][3] This extended duration of use offers significant benefits, including increased cost-effectiveness and convenience for users.

Comparative Efficacy Beyond Three Years

Multiple studies have consistently reported a failure rate of 0 per 100 woman-years for the this compound implant during its fourth and fifth years of use.[1][4] This level of efficacy is comparable to or exceeds that of other LARC methods.

Contraceptive MethodDuration of UseFailure Rate (Pregnancies per 100 Woman-Years)Serum Hormone Levels (Median)
This compound Implant Year 4 0 (95% CI: 0-1.48) [1]166.1 pg/mL [1]
Year 5 0 (95% CI: 0-2.65) [1]153.0 pg/mL [1]
Levonorgestrel IUD (52mg)Year 60.25 (95% CI: 0.04-1.42)[1]Not Applicable
Year 70.43 (95% CI: 0.08-2.39)[1]Not Applicable
Copper T 380A IUDUp to 5 Years0.6 (95% CI: 0.2-1.8)[2]Not Applicable

Pharmacokinetic data corroborates these clinical findings, with median serum this compound concentrations remaining above the threshold required for ovulation suppression well into the fifth year of use.[1][4] At the end of year three, the median this compound level is approximately 207.7 pg/mL, decreasing to 166.1 pg/mL at the end of year four, and 153.0 pg/mL at the end of year five.[1] These levels are considered sufficient to maintain contraceptive efficacy.

Experimental Protocols

The robust evidence supporting the extended use of this compound implants is derived from well-designed clinical studies. Below are detailed methodologies from key trials.

Prospective Cohort Study (McNicholas et al.)
  • Study Design: An ongoing prospective cohort study initiated in January 2012.[1]

  • Participants: Women using the this compound implant for a minimum of three years who consented to continued follow-up.[1] Key inclusion criteria typically involve being between 18 and 35 years of age and willing to continue using the implant as the sole method of contraception.[5]

  • Data Collection:

    • Demographic and reproductive health histories were collected at enrollment.[1]

    • Body Mass Index (BMI) was objectively measured.[1]

    • Participants were followed up at regular intervals (e.g., every 6-12 months) to assess for pregnancy and any adverse events.

    • Urine pregnancy tests were performed if pregnancy was suspected.

    • Periodic venipuncture was offered to a subset of participants for the analysis of serum this compound levels.[1]

  • Outcome Measures: The primary outcome was the unintended pregnancy rate, calculated per 100 woman-years of use.[1]

  • Hormone Analysis: Serum this compound concentrations were measured using validated liquid chromatography-mass spectrometry (LC-MS) assays.[6]

  • Statistical Analysis: Failure rates were calculated with 95% confidence intervals. For instances of zero pregnancies, a one-sided 97.5% confidence interval was calculated. The Kruskal-Wallis test was used to compare median this compound levels across different BMI categories.[1]

Open-Label, Multi-Center Randomized Trial (Ali et al.)
  • Study Design: For the initial three years, the study was an open-label, multi-center randomized trial comparing the three-year this compound implant to the five-year levonorgestrel-releasing implant. After three years, a subset of participants consented to an extended use phase.[2]

  • Participants: Healthy, sexually active women seeking long-term contraception. Exclusion criteria often include contraindications to hormonal contraceptive use.

  • Intervention: Participants were randomized to receive either an this compound implant or a levonorgestrel implant. A non-randomized cohort of copper IUD users was also included for comparison.[2]

  • Data Collection:

    • Follow-up visits were conducted at regular intervals to record adverse events, bleeding patterns, and reasons for discontinuation.

    • Pregnancy status was assessed at each follow-up visit.

  • Outcome Measures: The primary outcomes were contraceptive efficacy (pregnancy rates), side effects, and continuation rates.[2]

  • Statistical Analysis: Kaplan-Meier analysis was used to calculate cumulative pregnancy and discontinuation rates.[2]

Mechanism of Action: Signaling Pathway

This compound, a synthetic progestin, exerts its contraceptive effect primarily by inhibiting ovulation. It acts as a potent agonist of the progesterone receptor.[7]

Etonogestrel_Signaling_Pathway cluster_Systemic Systemic Circulation cluster_Hypothalamus Hypothalamus cluster_Pituitary Anterior Pituitary cluster_Ovary Ovary cluster_Local Local Effects ENG_Implant This compound Implant ENG_Circulation This compound (in circulation) ENG_Implant->ENG_Circulation Sustained Release GnRH_Neuron GnRH Neuron ENG_Circulation->GnRH_Neuron Binds to Progesterone Receptors Cervical_Mucus Thickened Cervical Mucus ENG_Circulation->Cervical_Mucus Direct Action Endometrium Altered Endometrium ENG_Circulation->Endometrium Direct Action Gonadotroph Gonadotroph Cells GnRH_Neuron->Gonadotroph ↓ GnRH Pulse Frequency Follicle Ovarian Follicle Gonadotroph->Follicle ↓ LH & FSH Secretion Ovulation Ovulation Follicle->Ovulation Inhibition of Follicular Development & LH Surge

This compound's Contraceptive Mechanism of Action

Experimental Workflow for Extended Efficacy Studies

The logical flow of a typical clinical trial investigating the extended efficacy of a contraceptive implant involves several key stages, from participant recruitment to long-term data analysis.

Experimental_Workflow cluster_Setup Study Setup cluster_FollowUp Follow-up Phase (Years 4 & 5) cluster_Analysis Data Analysis & Reporting Recruitment Participant Recruitment (Existing Implant Users) Informed_Consent Informed Consent for Extended Use Recruitment->Informed_Consent Baseline Baseline Data Collection (Demographics, Medical History, BMI) Informed_Consent->Baseline Visit_Y4 Annual Follow-up Visit (Year 4) Baseline->Visit_Y4 Assessments Assessments at each visit: - Pregnancy Test - Adverse Event Reporting - Serum this compound Measurement Visit_Y4->Assessments Visit_Y5 Annual Follow-up Visit (Year 5) Data_Analysis Statistical Analysis (Failure Rates, Hormone Levels) Visit_Y5->Data_Analysis Assessments->Visit_Y5 Reporting Publication of Findings Data_Analysis->Reporting

Workflow of an Extended Contraceptive Efficacy Study

References

Head-to-Head Comparison of Side Effect Profiles: Etonogestrel vs. Levonorgestrel

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

This guide provides a detailed, objective comparison of the side effect profiles of two widely used progestins, etonogestrel and levonorgestrel. The information is compiled from peer-reviewed clinical trials and systematic reviews to support researchers, scientists, and drug development professionals in their understanding of these compounds. This guide includes quantitative data on common side effects, detailed experimental protocols from key comparative studies, and visualizations of relevant biological pathways and experimental workflows.

Data Presentation: A Quantitative Look at Side Effects

The following tables summarize the incidence of common side effects associated with this compound and levonorgestrel, primarily focusing on their use in long-acting reversible contraceptives (LARCs) such as subdermal implants and intrauterine systems (IUS).

Side EffectThis compound ImplantLevonorgestrel IUS/ImplantKey Findings & Citations
Weight Gain Mean gain of 0.77 kg to 3.0 kg at 12 to 36 months.[1]Mean gain of 2.9 kg to 3.16 kg at 12 to 36 months.[1]Multiple studies indicate a statistically significant higher weight gain with levonorgestrel implants compared to this compound implants.[1]
Irregular Bleeding High incidence of unscheduled bleeding, a common reason for discontinuation.[2][3]Irregular bleeding is also common, particularly in the initial months of use.[3]While both cause bleeding disturbances, some studies suggest a higher rate of amenorrhea with this compound implants over time.[2]
Acne Incidence reported between 13.5% and 18.5%.[4]Incidence can be a notable side effect.Subdermal implants (including this compound) are associated with a higher risk of acne compared to the levonorgestrel IUS.[3] this compound is considered to have weaker androgenic effects than levonorgestrel.
Mood Changes Mood swings and depression are reported side effects.[5]Mood changes and depression have been associated with use.Some large-scale studies have not found a significant difference in depression rates between progestin-only contraceptive users and non-users. However, women with a history of depression may be more susceptible to mood worsening.[6]
Headache Reported in up to 25% of users in some clinical trials.[4]A commonly reported adverse event.Headache is a frequent side effect for both progestins.
User Dissatisfaction/ Discontinuation Higher rates of discontinuation due to side effects compared to LNG-IUS.[3]Lower rates of discontinuation due to side effects compared to subdermal implants.[3]Subdermal implants are associated with a higher risk of dissatisfaction compared to the LNG-IUS.[3]

Experimental Protocols: Methodologies of Key Comparative Studies

Understanding the design of the clinical trials that generated the above data is crucial for interpreting the results. Below are summaries of the methodologies from key comparative studies.

Study 1: Comparison of Weight Gain Between Levonorgestrel and this compound Implants
  • Study Design: A multicenter prospective cohort study.[1]

  • Participants: 150 women using levonorgestrel implants and 167 women using this compound implants, aged 18-45 years.[1] Participants had been using the implants for less than six months and the implants were inserted 6-12 months after their last pregnancy.[1]

  • Data Collection: Baseline demographic and clinical data were obtained from clinic records. The primary outcome, weight, was measured within six weeks of the 12-month anniversary of implant insertion. Follow-up was conducted via telephone.[1]

  • Statistical Analysis: Data were analyzed using SPSS version 23. A comparison of mean weight gain between the two groups was performed.[1]

Study 2: Efficacy and Side Effects of this compound Subcutaneous Implants Versus the Levonorgestrel-Releasing Intrauterine System for Adenomyosis
  • Study Design: A prospective randomized cohort study.[7]

  • Participants: 108 patients with adenomyosis, with 50 in the this compound subcutaneous implant (ENG-SCI) group and 58 in the levonorgestrel-releasing intrauterine system (LNG-IUD) group.[7]

  • Data Collection: Clinical efficacy was evaluated by assessing changes in dysmenorrhea (using a visual analog scale), menstrual blood loss (using the pictorial blood loss assessment chart), and uterine volume. Adverse events, including weight gain (defined as an increase of ≥5 kg), acne, ovarian cysts, and other progesterone-related side effects, were recorded throughout the 12-month study period.[7]

  • Statistical Analysis: Statistical significance of the differences in side effect incidence between the two groups was determined.

Study 3: Systematic Review and Meta-Analysis of Subdermal Implants vs. Levonorgestrel Intrauterine Devices
  • Study Design: A systematic review and meta-analysis of randomized controlled trials (RCTs).[3]

  • Search Strategy: A comprehensive search of Pubmed, Embase, and Cochrane trials was conducted in April 2024 using the terms "this compound," "levonorgestrel," and "randomized controlled trials."[3]

  • Inclusion Criteria: The analysis included six RCTs with a total of 1503 patients, comparing subdermal implants to the LNG-IUS in reproductive-aged women.[3]

  • Data Analysis: Statistical analysis was performed using R Studio to calculate odds ratios (OR) and 95% confidence intervals (CI) for outcomes such as dissatisfaction, acne, weight gain, and device removal due to side effects.[3]

Mandatory Visualizations

Signaling Pathways

Both this compound and levonorgestrel exert their effects primarily through the progesterone receptor (PR). However, the cellular response to these synthetic progestins can be complex, involving both classical (genomic) and non-classical (non-genomic) signaling pathways.

Progestin_Signaling cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Progestin This compound or Levonorgestrel mPR Membrane PR (mPR) Progestin->mPR Non-Classical (Rapid) cPR Cytoplasmic PR Progestin->cPR Classical (Genomic) Kinase_Cascade Kinase Cascade (e.g., MAPK) mPR->Kinase_Cascade PRE Progesterone Response Element cPR->PRE Translocation & Dimerization Gene_Transcription Gene Transcription Kinase_Cascade->Gene_Transcription Modulation PRE->Gene_Transcription

Caption: Progestin signaling pathways.

Experimental Workflow

The following diagram illustrates a typical workflow for a clinical trial comparing the side effect profiles of this compound and levonorgestrel.

Experimental_Workflow cluster_planning Phase 1: Study Planning cluster_execution Phase 2: Study Execution cluster_analysis Phase 3: Data Analysis & Reporting Protocol Develop Study Protocol Ethics Obtain Ethical Approval Protocol->Ethics Recruitment Participant Recruitment & Informed Consent Ethics->Recruitment Randomization Randomization Recruitment->Randomization Group_E This compound Group Randomization->Group_E Group_L Levonorgestrel Group Randomization->Group_L Data_Collection Data Collection (Side Effect Diaries, Questionnaires, Clinical Assessments) Group_E->Data_Collection Group_L->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis Results Interpretation of Results Analysis->Results Publication Publication of Findings Results->Publication

Caption: Clinical trial workflow.

Logical Relationships

This diagram illustrates the logical relationship between the properties of the progestins and their clinical side effect profiles.

Logical_Relationships cluster_properties Progestin Properties cluster_effects Clinical Side Effects This compound This compound (Weaker Androgenic Activity) Weight_Gain Weight Gain This compound->Weight_Gain Lower Incidence Acne Acne This compound->Acne Lower Incidence Bleeding Irregular Bleeding This compound->Bleeding Mood Mood Changes This compound->Mood Levonorgestrel Levonorgestrel (Stronger Androgenic Activity) Levonorgestrel->Weight_Gain Higher Incidence Levonorgestrel->Acne Higher Incidence Levonorgestrel->Bleeding Levonorgestrel->Mood

Caption: Progestin properties and side effects.

References

Unraveling the Genetic Blueprint of Etonogestrel Response: A Comparative Guide to Genomic Studies

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the pharmacogenomics of the contraceptive hormone etonogestrel reveals a complex interplay between genetic variations and drug metabolism. While initial candidate gene studies pinpointed specific genetic markers associated with steady-state concentrations of the drug, subsequent genome-wide association studies (GWAS) have painted a more nuanced picture, highlighting the challenges in identifying definitive genetic determinants.

This guide provides a comprehensive comparison of the methodologies and findings from key studies investigating the genetic basis of this compound pharmacokinetic variability. It is intended for researchers, scientists, and drug development professionals interested in the pharmacogenomics of hormonal contraceptives.

Comparative Analysis of Key Genetic Association Studies

Two primary approaches have been employed to investigate the genetic factors influencing this compound levels: candidate gene studies and genome-wide association studies. The former focuses on a pre-selected set of genes based on their known role in drug metabolism, while the latter scans the entire genome for associations.

Study TypeKey FindingsNon-Genetic Factors
Candidate Gene Study Three genetic variants were associated with serum this compound concentrations: NR1I2 (PXR) rs2461817, PGR rs537681, and CYP3A71C.[1][2] The CYP3A71C variant was linked to a 23% average decrease in this compound levels.[3]Body mass index (BMI) and duration of implant use were also significantly associated with this compound concentrations.[1][2]
Genome-Wide Association Study (GWAS) No genetic variants reached genome-wide significance (p < 5.0x10⁻⁸) for association with serum this compound concentrations.[4][5] Ten loci of interest were identified when including rare variants.[4]BMI and duration of implant use remained significant covariates.[4][5]

The initial candidate gene study provided promising leads, particularly the CYP3A71C variant, which is involved in steroid hormone metabolism.[1][6] Women carrying this variant may have increased metabolism of this compound, potentially leading to lower drug levels.[6] In fact, 27.8% of CYP3A71C carriers had this compound concentrations below the threshold for consistent ovulation suppression (<90 pg/mL).[1][2] However, the subsequent, more comprehensive GWAS did not replicate these findings at a genome-wide significance level, suggesting that the effects of these individual variants may be modest or that the initial findings were a result of the smaller sample size and focused genetic analysis.[4]

Experimental Protocols: A Closer Look

The methodologies employed in these studies are crucial for understanding and interpreting the findings. Below are the detailed experimental protocols for the key studies.

Candidate Gene Study Protocol
  • Study Population: 350 healthy, reproductive-aged women (18-45 years old) with an this compound contraceptive implant in place for 12 to 36 months.[1][2] Participants were excluded if they were using medications known to induce or inhibit CYP3A4 enzymes or had medical conditions affecting liver function.[1]

  • Sample Collection: A single blood sample was collected from each participant for both serum this compound concentration analysis and DNA extraction.[4]

  • This compound Quantification: Serum this compound concentrations were measured using a liquid chromatography-mass spectrometry method.[7] The median serum concentration observed was 137.4 pg/mL.[1][2]

  • Genotyping: Participants were genotyped for 120 single nucleotide variants in 14 genes known to be involved in steroid hormone metabolism, regulation, or function.[1][2]

  • Statistical Analysis: A generalized linear model was used to identify genetic variants associated with steady-state this compound concentrations, with backward stepwise selection to arrive at the final model.[1]

Genome-Wide Association Study (GWAS) Protocol
  • Study Population: The GWAS expanded on the initial cohort to include 900 this compound implant users with similar inclusion and exclusion criteria to the candidate gene study, but with an extended implant use duration of 12 to 48 months.[4][5]

  • Sample Collection: As with the candidate gene study, a single blood draw was performed for serum this compound measurement and DNA extraction.[5]

  • This compound Quantification: Serum this compound concentrations were determined by liquid chromatography-tandem mass spectrometry.[5] The median serum concentration in this larger cohort was 126.9 pg/mL.[4][5]

  • Genotyping: Genotyping was performed using the Illumina Infinium Global Diversity Array with Enhanced PGx, and the results were imputed using the TOPMed imputation server for a comprehensive genomic dataset.[5]

  • Statistical Analysis: A linear mixed model leave-one-chromosome-out association analysis was used to perform a genome-wide complex trait analysis to identify genetic variants associated with serum this compound concentrations.[5]

Visualizing the Research Workflow

To better understand the process of a pharmacogenomic study of this compound, the following diagram illustrates the typical experimental workflow.

GWAS_Workflow cluster_recruitment Participant Recruitment cluster_sampling Sample Collection & Processing cluster_analysis Data Analysis cluster_outcome Study Outcome Recruitment Enrollment of this compound Implant Users (n=350-900) InclusionCriteria Inclusion/Exclusion Criteria Applied Recruitment->InclusionCriteria BloodDraw Single Blood Draw InclusionCriteria->BloodDraw Serum Serum Separation for This compound Analysis BloodDraw->Serum DNA DNA Extraction from Whole Blood BloodDraw->DNA Quantification LC-MS/MS Quantification of This compound Concentrations Serum->Quantification Genotyping Genotyping (Candidate Gene or GWAS) DNA->Genotyping Stats Statistical Association Analysis (Linear Regression/Mixed Model) Quantification->Stats Genotyping->Stats Results Identification of Genetic Variants Associated with this compound Levels Stats->Results

Figure 1. Experimental workflow for pharmacogenomic studies of this compound.

Signaling Pathways and Logical Relationships

The metabolism of this compound is primarily mediated by the cytochrome P450 enzyme system, particularly CYP3A4. Genetic variations in the genes encoding these enzymes or their regulators can influence the rate of drug metabolism, thereby affecting steady-state concentrations. The following diagram illustrates the logical relationship between genetic variants and this compound levels.

Etonogestrel_Metabolism cluster_genetics Genetic Factors cluster_protein Protein & Drug cluster_outcome Pharmacokinetic Outcome CYP3A7_variant CYP3A7*1C Variant CYP3A7 CYP3A7 Enzyme (Increased Activity) CYP3A7_variant->CYP3A7 leads to PXR_variant NR1I2 (PXR) Variant This compound This compound PXR_variant->this compound influences metabolism PGR_variant PGR Variant PGR_variant->this compound influences response CYP3A7->this compound metabolizes Concentration Decreased Steady-State This compound Concentration This compound->Concentration results in

Figure 2. Logical relationship of the CYP3A7*1C variant and this compound metabolism.

References

Etonogestrel Exhibits Higher Binding Affinity for the Progesterone Receptor Compared to Progesterone

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of published data reveals that etonogestrel, a synthetic progestin, demonstrates a significantly higher binding affinity for the progesterone receptor (PR) than the endogenous hormone progesterone. This guide provides a comparative overview of their binding affinities, supported by quantitative data and detailed experimental methodologies, for researchers, scientists, and drug development professionals.

This compound is a potent agonist of the progesterone receptor, and its high binding affinity is a key determinant of its biological activity.[1][2][3] In contrast, progesterone is the natural ligand for the PR and serves as the benchmark for assessing the binding of other compounds.

Comparative Binding Affinity Data

The binding affinities of this compound and progesterone for the progesterone receptor have been determined through various in vitro studies. The inhibition constant (Ki) and the dissociation constant (Kd) are common measures of binding affinity, where a lower value indicates a higher affinity.

CompoundBinding Affinity MetricValue (nM)Receptor Source
This compoundKi5.9Progesterone Receptor
ProgesteroneKd1Nuclear Progesterone Receptor

Note: The provided Ki and Kd values are from different sources and may not be directly comparable due to potential variations in experimental conditions. However, they serve to illustrate the high affinity of both compounds for the progesterone receptor. One study suggests that this compound has a 25-fold greater affinity for the progesterone receptor than progesterone itself.

Mechanism of Action: Progesterone Receptor Signaling

Both this compound and progesterone exert their effects by binding to and activating the progesterone receptor, which is a ligand-activated transcription factor. Upon binding, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus where it binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes. This interaction modulates the transcription of these genes, leading to the physiological effects associated with progestin activity.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand This compound or Progesterone PR_HSP Inactive PR-HSP Complex Ligand->PR_HSP Binds PR Progesterone Receptor (PR) PR_dimer Active PR Dimer PR->PR_dimer Dimerization HSP Heat Shock Proteins (HSP) PR_HSP->PR HSP Dissociation PR_dimer_n Active PR Dimer PR_dimer->PR_dimer_n Nuclear Translocation PRE Progesterone Response Element (PRE) PR_dimer_n->PRE Binds Gene Target Gene PRE->Gene Regulates mRNA mRNA Gene->mRNA Transcription Protein Protein mRNA->Protein Translation

Figure 1: Progesterone Receptor Signaling Pathway.

Experimental Protocols: Competitive Binding Assay

The binding affinities of compounds to the progesterone receptor are typically determined using a competitive radioligand binding assay.[4] This method measures the ability of a test compound (e.g., this compound or progesterone) to displace a radiolabeled ligand that has a known high affinity for the receptor.

Objective: To determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50), which can then be used to calculate the inhibition constant (Ki).

Materials:

  • Receptor Source: Cytosol preparations from tissues expressing the progesterone receptor (e.g., human endometrium or myometrium) or cells engineered to express the receptor.[5]

  • Radioligand: A high-affinity, radioactively labeled progestin, such as [³H]-ORG 2058.

  • Test Compounds: this compound and progesterone.

  • Assay Buffer: Tris-HCl buffer containing additives to maintain protein stability.

  • Filtration Apparatus: To separate receptor-bound from free radioligand.

  • Scintillation Counter: To measure the radioactivity of the receptor-bound radioligand.

Procedure:

  • Preparation of Receptor Membranes: Homogenize the tissue or cells in a cold buffer and centrifuge to isolate the cell membranes containing the progesterone receptors. Resuspend the membrane pellet in the assay buffer.

  • Incubation: In a series of tubes, incubate the receptor preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.

  • Equilibrium: Allow the binding reaction to reach equilibrium.

  • Separation: Rapidly filter the incubation mixture through glass fiber filters. The filters will trap the receptor-bound radioligand, while the unbound radioligand passes through.

  • Washing: Wash the filters with cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the test compound. The IC50 value is determined from this curve. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cluster_workflow Competitive Binding Assay Workflow A Prepare Receptor Membranes B Incubate Receptor with Radioligand and Test Compound A->B C Reach Binding Equilibrium B->C D Separate Bound and Free Ligand by Filtration C->D E Wash Filters to Remove Non-specific Binding D->E F Quantify Radioactivity with Scintillation Counter E->F G Data Analysis: Determine IC50 and Ki F->G

Figure 2: Experimental Workflow for a Competitive Binding Assay.

References

A Comparative Analysis of Etonogestrel Implants and Copper IUDs in Clinical Trials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the clinical performance of etonogestrel contraceptive implants and copper intrauterine devices (IUDs). The information presented is synthesized from multiple clinical trials and systematic reviews to support evidence-based decision-making in contraceptive research and development.

Contraceptive Efficacy

Both this compound implants and copper IUDs are highly effective long-acting reversible contraceptives (LARCs) with failure rates of less than 1%[1]. The efficacy of contraceptive methods is often measured by the Pearl Index, which indicates the number of unintended pregnancies per 100 woman-years of use[2]. Clinical studies show that this compound implants are among the most effective reversible contraceptives available[3]. While direct comparative trials report very low pregnancy rates for both methods, some evidence suggests a slightly lower failure rate for the this compound implant compared to the copper IUD[3][4][5].

Efficacy Measure This compound Implant Copper IUD Source(s)
Pearl Index (Typical Use) 0 to 1.40.8[2][6][7][8][9]
Failure Rate (First Year) < 0.1%~0.8%[3]
3-Year Cumulative Pregnancy Rate 0.4 per 100 woman-years5.7 per 100 woman-years[4][5]

Continuation and Discontinuation Rates

Continuation rates are a critical measure of a contraceptive's acceptability and overall performance. Studies show variability in continuation rates for both methods, influenced by side effects and patient satisfaction. A retrospective cohort study found 2-year continuation rates to be 75.9% for the this compound implant and 73.1% for the copper IUD[10]. However, a meta-analysis indicated that 1-year continuation rates were higher for copper IUDs compared to this compound implants, often due to menstrual disturbances associated with the implant[6][7].

Continuation Rate This compound Implant Copper IUD Source(s)
1-Year 57% - 97%Higher than this compound Implant[6][7][8][9]
2-Year 44% - 95% (75.9% in one study)73.1% in one study[6][7][8][9][10]
3-Year 25% - 78%Not specified[6][7][8][9]

Side Effect Profiles

The side effect profiles of the this compound implant and copper IUD differ significantly, primarily due to their mechanisms of action. The most commonly reported side effect for the this compound implant is abnormal menstruation[6][7][8]. In contrast, copper IUDs are often associated with an increase in menstrual bleeding and cramping[1][11].

Side Effect This compound Implant Copper IUD Source(s)
Menstrual Bleeding Changes in patterns, including amenorrhea, infrequent, frequent, or prolonged bleeding.[1][6][7][8] Lighter bleeding reported by 58% of users at 3 months.[11]May increase menstrual bleeding.[1] Over 70% of users reported heavier bleeding at 3 months.[11][1][6][7][8][11]
Menstrual Cramping 13% reported increased cramping at 3 months.[11]63% reported increased cramping at 3 months.[11][11]
Expulsion Rate All implants in situ at 6 weeks in one study.2.1% expelled within 6 weeks in one study.[12]
Other Side Effects Mood swings, pain/discomfort at insertion site.[12][13]Pain/discomfort, increased risk of infection.[13][14][12][13][14]

Experimental Protocols

Clinical trials comparing this compound implants and copper IUDs are typically designed as multicenter, open-label, randomized controlled trials.

Study Population: Healthy, reproductive-age women seeking long-acting contraception are recruited. Exclusion criteria often include pre-existing medical conditions that could contraindicate the use of either method.

Randomization and Blinding: Participants are randomly assigned to receive either the this compound implant or the copper IUD. Due to the nature of the interventions, these trials are typically open-label, meaning both the participant and the investigator are aware of the treatment allocation.

Data Collection and Follow-up: Participants are followed for a predetermined period, often ranging from one to three years. Follow-up visits are scheduled at regular intervals (e.g., 3, 6, and 12 months, and annually thereafter). At each visit, data is collected on:

  • Efficacy: Pregnancy tests are performed if pregnancy is suspected. The primary efficacy outcome is typically the Pearl Index.

  • Menstrual Bleeding Patterns: Participants are often asked to maintain a daily bleeding diary. Bleeding patterns are then analyzed based on predefined reference periods (e.g., 90 days) and categorized as favorable (amenorrhea, infrequent bleeding) or unfavorable (prolonged or frequent bleeding)[15].

  • Side Effects: A standardized questionnaire is used to record the incidence, severity, and duration of any adverse events.

  • Continuation/Discontinuation: Reasons for discontinuation are documented.

Statistical Analysis: Appropriate statistical methods are used to compare the outcomes between the two groups. For efficacy, life-table analysis or the Pearl Index is calculated. For side effects and continuation rates, chi-square tests or other relevant statistical tests are employed.

Clinical_Trial_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_intervention Intervention cluster_followup Follow-up cluster_data_collection Data Collection cluster_analysis Analysis cluster_results Results Participant_Pool Potential Participants Inclusion_Exclusion Inclusion/Exclusion Criteria Assessment Participant_Pool->Inclusion_Exclusion Informed_Consent Informed Consent Inclusion_Exclusion->Informed_Consent Randomization Randomization Informed_Consent->Randomization Etonogestrel_Implant This compound Implant Group Randomization->Etonogestrel_Implant Copper_IUD Copper IUD Group Randomization->Copper_IUD Follow_Up_1 Follow-up Visits (e.g., 3, 6, 12 months) Etonogestrel_Implant->Follow_Up_1 Copper_IUD->Follow_Up_1 Efficacy_Data Efficacy Data (Pregnancy Rates, Pearl Index) Follow_Up_1->Efficacy_Data Side_Effect_Data Side Effect Data (Bleeding Patterns, etc.) Follow_Up_1->Side_Effect_Data Continuation_Data Continuation/Discontinuation Data Follow_Up_1->Continuation_Data Data_Analysis Statistical Analysis Efficacy_Data->Data_Analysis Side_Effect_Data->Data_Analysis Continuation_Data->Data_Analysis Results Comparison of Outcomes Data_Analysis->Results

Caption: Workflow of a typical randomized clinical trial comparing contraceptive methods.

References

Safety Operating Guide

Proper Disposal of Etonogestrel: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for the Responsible Management of Etonogestrel Waste

For researchers, scientists, and drug development professionals, the proper disposal of this compound, a synthetic progestin, is a critical component of laboratory safety and environmental responsibility. This compound is classified as a hazardous pharmaceutical waste due to its potential to disrupt endocrine systems in aquatic life and its risk of damaging fertility.[1][2] Adherence to established disposal protocols is not only a matter of best practice but also a legal requirement under regulations set forth by agencies such as the U.S. Environmental Protection Agency (EPA).

The primary directive for the disposal of this compound and materials contaminated with it is to manage them as hazardous waste.[1][2] This involves segregation from general waste streams and disposal through an approved waste management facility. Under no circumstances should this compound waste be flushed down the drain or disposed of in regular trash.[2][3]

Hazard Identification and Safety Data

Proper handling and disposal procedures are informed by the inherent hazards of the substance. The following table summarizes key safety and regulatory information for this compound formulations.

Hazard ClassificationDescriptionGHS Precautionary Statement
Reproductive Toxicity May damage fertility.P201: Obtain special instructions before use.
P202: Do not handle until all safety precautions have been read and understood.
P280: Wear protective gloves/protective clothing/eye protection/face protection.
P308 + P313: IF exposed or concerned: Get medical advice/attention.
P405: Store locked up.
Environmental Hazard Very toxic to aquatic life with long-lasting effects.P273: Avoid release to the environment.
P391: Collect spillage.
Disposal P501: Dispose of contents/container to an approved waste disposal plant.

Source: Organon Safety Data Sheets[1][2]

Step-by-Step Laboratory Disposal Protocol for this compound Waste

This protocol outlines the necessary steps for the safe handling and disposal of this compound waste in a laboratory setting, from the point of generation to final collection.

1. Personal Protective Equipment (PPE)

  • Always wear appropriate PPE when handling this compound in its pure form or in solution, as well as when managing waste. This includes:

    • A lab coat or other protective clothing.

    • Chemical-resistant gloves (consider double-gloving).

    • Safety glasses with side shields or goggles.

2. Waste Segregation

  • Solid Waste:

    • Pure this compound: Any expired or unused pure this compound powder must be treated as hazardous waste. Do not attempt to dispose of it directly.

    • Contaminated Labware: Items such as weighing boats, pipette tips, vials, and gloves that have come into direct contact with this compound should be considered contaminated. Place these items in a designated, clearly labeled hazardous waste container.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

    • Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.

3. Waste Containment and Labeling

  • Use containers that are in good condition, compatible with the chemical waste, and have a secure lid to prevent leaks or spills.

  • Label all waste containers clearly with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity. Follow your institution's specific labeling requirements.

4. Spill Management

  • In the event of a spill, prevent further spread and avoid generating dust.

  • Carefully sweep or vacuum up solid material and place it in a labeled hazardous waste container.

  • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the hazardous waste container.

  • Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.

  • Report any significant spills to your institution's environmental health and safety department.

5. Storage

  • Store hazardous waste containers in a designated, secure area away from general laboratory traffic.

  • Ensure the storage area is well-ventilated and that incompatible wastes are not stored together.

6. Disposal

  • Arrange for the collection of the hazardous waste through your institution's environmental health and safety department or a licensed hazardous waste disposal contractor.

  • Do not allow hazardous waste to accumulate in the laboratory. Follow your institution's guidelines for the maximum allowable accumulation time.

Important Considerations for Specific Formulations

For laboratories working with commercial this compound-containing products like Nexplanon® or Implanon® applicators, the entire device is considered single-use and must be disposed of as hazardous waste in accordance with institutional and CDC guidelines for hazardous medical waste.

Experimental Protocols: Degradation Studies

While research into the environmental degradation of steroid hormones by microbial action and advanced oxidation processes is ongoing, there are no widely established and validated protocols for the in-lab chemical deactivation of this compound waste streams prior to disposal. The recommended and regulatory-compliant procedure is the collection and subsequent destruction of the hazardous waste by a licensed facility, typically through high-temperature incineration.

Forced degradation studies are conducted in pharmaceutical development to determine the stability of a drug product. These studies expose the drug to stress conditions like acid, base, oxidation, and heat. While these methods can degrade this compound, they are intended for analytical purposes and are not validated as a means of waste treatment in a laboratory setting.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper management of this compound waste in a research environment.

EtonogestrelDisposal Start This compound Waste Generated PPE Wear Appropriate PPE Start->PPE WasteType Determine Waste Type SolidWaste Solid Waste (e.g., powder, contaminated labware) WasteType->SolidWaste Solid LiquidWaste Liquid Waste (e.g., solutions) WasteType->LiquidWaste Liquid SegregateSolid Place in Labeled Solid Hazardous Waste Container SolidWaste->SegregateSolid SegregateLiquid Place in Labeled Liquid Hazardous Waste Container LiquidWaste->SegregateLiquid PPE->WasteType Store Store in Designated Secure Area SegregateSolid->Store SegregateLiquid->Store ArrangePickup Arrange for Pickup by Licensed Waste Contractor Store->ArrangePickup End Proper Disposal Complete ArrangePickup->End

This compound Waste Management Workflow

References

Safeguarding Researchers: Personal Protective Equipment and Handling Protocols for Etonogestrel

Author: BenchChem Technical Support Team. Date: November 2025

For immediate implementation, this guide provides essential safety and logistical information for laboratory professionals handling Etonogestrel. It outlines mandatory personal protective equipment (PPE), detailed operational procedures, and compliant disposal methods to ensure a safe research environment.

This compound, a potent synthetic progestogen, requires stringent handling protocols to mitigate risks of occupational exposure.[1][2][3][4][5][6][7][8][9] Researchers and drug development professionals must adhere to the following guidelines to minimize health risks, including potential damage to fertility.[1][2][4]

Quantitative Exposure and Safety Data

To ensure researcher safety, it is crucial to be aware of the established occupational exposure limits and other key safety metrics for this compound. The following table summarizes the available quantitative data.

ParameterValueReference
Occupational Exposure Limit (OEL)0.05 µg/m³ (Time-Weighted Average)[1][9]
Wipe Limit0.5 µ g/100 cm²[1]
Acute Oral Toxicity (Rat LD50)> 2,000 mg/kg[1]

Essential Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory for all personnel handling this compound. The following equipment must be utilized to prevent dermal, ocular, and respiratory exposure.

  • Eye and Face Protection : Wear safety glasses with side shields or goggles.[1][2][3][5] If there is a potential for generating dust, mists, or aerosols, a face shield or other full-face protection is required.[1][2][3][5]

  • Hand Protection : Chemical-resistant gloves are required.[9] Considering the potent nature of the compound, double gloving is recommended to provide an additional layer of protection.[1][2][3][5][9] Gloves must be inspected before use and disposed of properly after handling the material.[6]

  • Body Protection : A laboratory coat or work uniform is the minimum requirement.[1][2][5] For tasks with a higher risk of exposure, additional protective garments such as sleevelets, aprons, or disposable suits should be worn to prevent any skin contact.[1][2][5]

  • Respiratory Protection : If ventilation is insufficient or if dust is generated, a NIOSH/MSHA-approved respirator should be worn.[5] For situations with potential for uncontrolled release or unknown exposure levels, a positive pressure air-supplied respirator is necessary.[5]

Standard Operating Procedures for Handling this compound

Adherence to a strict operational workflow is critical for minimizing exposure and ensuring a safe laboratory environment.

Engineering Controls:

  • Ventilation : All handling of this compound powder should be conducted in a well-ventilated area, preferably within a certified chemical fume hood or with local exhaust ventilation.[1][2]

  • Containment : For processes that may generate significant amounts of dust, totally enclosed processes and material transport systems, such as glove boxes or isolators, are required.[1][3]

  • Static Control : Take precautionary measures against static discharge, as this compound dust may form explosive mixtures with air.[1][2][3][5] This includes electrical grounding and bonding of equipment.[2][3]

Safe Handling Practices:

  • Preparation : Before handling, ensure all necessary PPE is correctly donned. Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[1][3][5][6]

  • Handling : Avoid breathing dust, vapors, or mists.[1][2][6][9] Do not get the substance on skin or clothing.[2] Minimize dust generation and accumulation.[1][2][3][5][9]

  • Hygiene : Wash hands thoroughly after handling.[6][7][9] Do not eat, drink, or smoke in areas where this compound is handled or stored.[1][7][9] Eyewash stations and safety showers must be readily accessible.[1]

Spill and Disposal Management

In the event of a spill or for routine disposal, the following procedures must be followed to mitigate environmental contamination and ensure safety.

Spill Response:

  • Evacuate : Immediately evacuate the area of the spill.[1][5]

  • Secure : Prevent further leakage or spillage if it is safe to do so.[1][2][3][5]

  • Containment : Sweep or vacuum up the spilled material and collect it in a suitable, labeled container for disposal.[1][2][3][5] Avoid actions that could generate dust.[3][5][8]

  • Decontamination : Clean the spill area thoroughly.

Waste Disposal:

  • Product : Dispose of this compound waste in accordance with local, state, and federal regulations.[1] This should be done through an approved waste disposal plant.[2][3][5][7]

  • Contaminated Packaging : Empty containers should be taken to an approved waste handling site for recycling or disposal.[1][5][8]

Etonogestrel_Handling_Workflow prep Preparation ppe Don Appropriate PPE (Double Gloves, Goggles, Lab Coat, Respirator if needed) prep->ppe handling Handling Operations ppe->handling containment Use Engineering Controls (Fume Hood, Glove Box) handling->containment spill Spill Management handling->spill weighing Weighing & Transfer containment->weighing procedure Experimental Procedure weighing->procedure decontamination Decontamination & Disposal procedure->decontamination procedure->spill waste Segregate & Label Waste decontamination->waste cleanup Clean Work Area decontamination->cleanup spill->decontamination Follow Spill Protocol disposal Dispose via Approved Vendor waste->disposal

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Etonogestrel
Reactant of Route 2
Reactant of Route 2
Etonogestrel

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.